Product packaging for Mesaconic acid(Cat. No.:CAS No. 498-23-7)

Mesaconic acid

Cat. No.: B1669100
CAS No.: 498-23-7
M. Wt: 130.10 g/mol
InChI Key: HNEGQIOMVPPMNR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Citraconic acid, also known as methylmaleic acid, is an unsaturated dicarboxylic acid with the molecular formula C5H6O4 and a molecular weight of 130.10 g/mol . It is the cis-isomer of 2-methylbutenedioic acid, while its trans-isomer is known as mesaconic acid . This white, crystalline solid (Melting Point: ~90°C) is freely soluble in water and is one of the pyrocitric acids formed upon the heating of citric acid . In research, citraconic acid and its anhydride form serve as versatile building blocks in organic synthesis, including Diels-Alder reactions and the production of polymers and coatings . It is a key compound in immunometabolism research, identified as a naturally occurring immunomodulatory metabolite . Recent studies highlight its role as a potent electrophile and agonist of the NRF2 oxidative stress response pathway . A significant finding is that citraconate acts as the first known naturally occurring inhibitor of ACOD1 (IRG1), the enzyme that catalyzes the production of itaconate, potentially modulating immune responses in macrophages . Furthermore, it exhibits antiviral properties, demonstrated by its ability to reduce interferon signaling and viral particle release in cells infected with Influenza A Virus . In cell-based assays, citraconate has been shown to efficiently enter cells and profoundly alter central metabolism, notably reducing lactate levels . This product is intended for research purposes only and is not approved for use in humans, diagnostics, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O4 B1669100 Mesaconic acid CAS No. 498-23-7

Properties

IUPAC Name

(E)-2-methylbut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEGQIOMVPPMNR-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883407
Record name 2-Butenedioic acid, 2-methyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mesaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

26.3 mg/mL at 18 °C
Record name Mesaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

498-24-8, 498-23-7, 7407-59-2
Record name Mesaconic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesaconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name mesaconic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citraconic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenedioic acid, 2-methyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid, 2-methyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesaconic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methyl-2-butenedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESACONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90UTM639KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mesaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 - 202 °C
Record name Mesaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

what is the chemical structure of mesaconic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconic acid, systematically known as (2E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid with significant roles in various biochemical pathways. As an isomer of itaconic and citraconic acids, it is involved in metabolic processes such as the biosynthesis of vitamin B12 and acts as a competitive inhibitor of fumarate reduction.[1][2] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and biochemical significance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is an unsaturated dicarboxylic acid characterized by a methyl group substituent on the fumaric acid backbone.[1] It is the trans-isomer of citraconic acid ((2Z)-2-methylbut-2-enedioic acid).[3] The molecule's chemical formula is C₅H₆O₄.[1]

Key identifiers for this compound include:

  • IUPAC Name : (2E)-2-methylbut-2-enedioic acid[1]

  • Synonyms : 2-Methylfumaric acid, trans-1-Propene-1,2-dicarboxylic acid[4][5]

  • CAS Number : 498-24-8[1]

  • SMILES : C\C(=C/C(O)=O)C(O)=O[4][6]

  • InChI Key : HNEGQIOMVPPMNR-NSCUHMNNSA-N[4][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

PropertyValueReference(s)
Molecular Weight130.10 g/mol [1][4]
Melting Point200 - 205 °C[1][2][4]
Boiling Point250 °C (decomposes)[2][7]
Density1.31 g/cm³[2]
Water Solubility26.3 mg/mL at 18 °C[1][8]
pKa₁3.09 (at 25 °C)[7][8]
pKa₂4.82 (K₂ = 15 x 10⁻⁶)[5]

Experimental Protocols

Synthesis of this compound from Citraconic Anhydride

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

  • Citraconic anhydride (100 g, 0.89 mole) or an equivalent amount of citraconic acid.[6]

  • Water (100 cc)

  • Dilute nitric acid (150 cc, prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume)

  • 500-cc Erlenmeyer flask

  • Filter apparatus

  • Evaporation setup

Procedure:

  • A mixture of 100 g of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid is placed in a 500-cc Erlenmeyer flask.[6]

  • The mixture is evaporated until the appearance of red fumes. This indicates that the rearrangement to this compound is occurring. The volume at this point is typically around 250 cc.[6]

  • The solution is then cooled, and the precipitated this compound is collected on a filter.[6]

  • The mother liquor is further concentrated by evaporation to 150 cc and cooled again to collect additional crystalline product.[6]

  • A final concentration of the mother liquor to 50 cc will yield more this compound.[6]

  • The combined crude product is recrystallized from 100 cc of water.[6]

  • The final yield of purified this compound, with a melting point of 203–205 °C, is typically between 50–60 g (43–52% of the theoretical amount).[6]

Safety Note: This procedure should be carried out by personnel with appropriate training in experimental organic chemistry. All hazardous materials should be handled using standard laboratory safety procedures.[6]

Biochemical Significance and Pathways

This compound is a metabolite with roles in several key biochemical processes.

Isomeric Relationship

This compound exists as one of three isomers of methylbutenedioic acid, the others being itaconic acid and citraconic acid. The isomerization between these forms is a critical aspect of their chemistry and biological activity.[9][10]

Isomerization itaconic Itaconic Acid citraconic Citraconic Acid (cis-isomer) itaconic->citraconic Isomerization mesaconic This compound (trans-isomer) citraconic->mesaconic Acid-catalyzed Isomerization mesaconic->citraconic Thermolysis Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibition Fumarate Fumarate Enzyme Enzyme Fumarate->Enzyme Binds to active site Succinate Succinate Enzyme->Succinate Catalyzes reduction Mesaconic_Acid This compound Enzyme_Inhibited Enzyme Mesaconic_Acid->Enzyme_Inhibited Competitively binds to active site Enzyme_Inhibited->No_Reaction Reaction Inhibited Fumarate_Blocked Fumarate Fumarate_Blocked->Enzyme_Inhibited Binding blocked

References

The Discovery and Scientific Journey of Mesaconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the discovery and history of mesaconic acid, a significant molecule in the landscape of organic chemistry and biochemistry. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its initial isolation, key historical experiments, and its evolving role in scientific understanding.

Discovery and Early Investigations

This compound, systematically known as (2E)-2-methylbut-2-enedioic acid, first entered the scientific record in 1874 through the work of the Dutch chemist Jacobus Henricus van 't Hoff.[1] His investigation of this and other isomeric acids was integral to his groundbreaking proposal of the tetrahedral carbon atom, a cornerstone of modern stereochemistry. While van 't Hoff's primary focus was on the spatial arrangement of atoms, his work laid the foundation for understanding the distinct properties of this compound and its isomers, citraconic acid (cis-isomer) and itaconic acid (methylene isomer).

The initial characterization of organic molecules in the 19th century relied on a combination of elemental analysis, determination of physical properties such as melting and boiling points, and chemical reactivity. Through these methods, early chemists were able to deduce the empirical and molecular formulas of new compounds and gain insights into their functional groups.

A significant figure in the study of unsaturated acids during this period was the German chemist Wilhelm Rudolph Fittig. While his direct contributions to the study of this compound are not extensively documented, his broader research into the chemistry of unsaturated organic acids and lactones provided a critical context for the work of his contemporaries.

Subsequent to its initial discovery, this compound was identified as a naturally occurring compound. In 1928, Harold William Buston reported the isolation of this compound from cabbage leaves, highlighting its presence in the plant kingdom.[2] Later research would reveal its production by microorganisms, notably Clostridium tetanomorphum, as a key intermediate in metabolic pathways.[1]

Historical Synthesis and Characterization Data

The preparation of this compound in the laboratory has been approached through various methods, primarily involving the isomerization of its more readily available isomers, citraconic and itaconic acids. These early synthetic routes were crucial for obtaining pure samples for further study.

Synthesis MethodStarting MaterialReagentsReported Yield (%)Melting Point (°C)Reference
Isomerization with Nitric AcidCitraconic AnhydrideDilute Nitric Acid, Water43-52203–205Shriner, R. L.; Ford, S. G.; Roll, L. J. (1931)[3]
Isomerization with Hydriodic AcidCitraconic AcidHydriodic AcidNot specifiedNot specifiedKekulé, A. (1862)[3]
Isomerization with Sodium HydroxideCitraconic AcidConcentrated Sodium HydroxideNot specifiedNot specifiedDelisle, A. (1892)[3]
Thermal IsomerizationItaconic or Citraconic AcidWater (heated to 180–200°C)Not specifiedNot specifiedFittig, R.; Landolt, H. (1877)[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key historical experiments related to the synthesis and isolation of this compound.

Synthesis of this compound via Isomerization of Citraconic Anhydride with Nitric Acid

This protocol, adapted from Organic Syntheses, remains a classic method for the preparation of this compound.[3]

Materials:

  • Citraconic anhydride (100 g, 0.89 mole)

  • Water (100 cc)

  • Dilute nitric acid (1 part concentrated nitric acid to 4 parts water by volume; 150 cc)

  • 500-cc Erlenmeyer flask

  • Filter apparatus

  • Evaporation apparatus

Procedure:

  • A mixture of 100 g of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid is placed in a 500-cc Erlenmeyer flask.

  • The mixture is evaporated until the appearance of red fumes, indicating the progress of the reaction. The volume at this stage is typically around 250 cc.

  • The solution is then cooled, and the crystalline this compound that precipitates is collected on a filter.

  • The mother liquor is further evaporated to a volume of 150 cc and cooled to yield a second crop of crystals, which is also collected by filtration.

  • A final concentration of the mother liquor to 50 cc yields an additional quantity of the product.

  • The combined crude product is recrystallized from 100 cc of water.

  • The yield of purified this compound with a melting point of 203–205°C is typically between 50–60 g (43–52% of the theoretical amount).[3]

Conceptual Workflow for 19th Century Organic Acid Characterization

The determination of the structure of a novel organic acid in the 19th century was a meticulous process involving several key steps, as illustrated in the following logical workflow.

G cluster_0 Isolation and Purification cluster_1 Physical and Chemical Properties cluster_2 Structure Elucidation Isolation Isolation from Natural Source or Chemical Synthesis Purification Purification (e.g., Recrystallization) Isolation->Purification Physical Determination of Physical Constants (Melting Point, Boiling Point, Solubility) Purification->Physical Elemental Elemental Analysis (Combustion Analysis for C, H, O) Physical->Elemental Reactivity Chemical Reactivity Studies (Titration, Esterification, etc.) Elemental->Reactivity Formula Determination of Empirical and Molecular Formula Reactivity->Formula Functional Identification of Functional Groups (Carboxylic Acids, Double Bonds) Formula->Functional Isomerism Comparison with Isomers (e.g., Citraconic and Itaconic Acids) Functional->Isomerism Structure Postulation of Chemical Structure Isomerism->Structure

Logical workflow for 19th-century organic acid characterization.

Biochemical Significance of this compound

This compound is now understood to be a key metabolite in certain anaerobic bacteria, most notably in the fermentation of glutamate by Clostridium tetanomorphum.[1] This pathway, elucidated by H. A. Barker and his collaborators, led to the discovery of the first vitamin B12-dependent enzyme, glutamate mutase.

In this pathway, glutamate is first converted to β-methylaspartate, which is then deaminated to yield mesaconate. Mesaconate is subsequently hydrated to form citramalate, which is then cleaved into acetate and pyruvate. This metabolic route is a fascinating example of the unusual biochemical strategies employed by anaerobic microorganisms.

The following diagram illustrates the central role of this compound in the glutamate fermentation pathway of Clostridium tetanomorphum.

G Glutamate Glutamate Methylaspartate β-Methylaspartate Glutamate->Methylaspartate Glutamate Mutase (Vitamin B12-dependent) Mesaconate Mesaconate Methylaspartate->Mesaconate β-Methylaspartate Ammonia-Lyase Citramalate (S)-Citramalate Mesaconate->Citramalate Mesaconyl-CoA Hydratase (via Mesaconyl-CoA) Acetate Acetate Citramalate->Acetate Citramalate Lyase Pyruvate Pyruvate Citramalate->Pyruvate Citramalate Lyase

Glutamate fermentation pathway in Clostridium tetanomorphum.

Conclusion

From its initial study in the context of foundational stereochemistry to its recognized role as a key bacterial metabolite, this compound has had a rich and evolving history. The early investigations by pioneers like van 't Hoff, coupled with the development of synthetic and analytical techniques, have provided a deep understanding of this seemingly simple dicarboxylic acid. Its continued relevance in biochemical pathways underscores the enduring importance of fundamental chemical discoveries and the intricate metabolic logic of the microbial world. This guide serves as a testament to the cumulative nature of scientific inquiry, tracing the journey of this compound from a subject of 19th-century curiosity to a molecule of contemporary biochemical significance.

References

Unveiling the Green Factories: A Technical Guide to the Natural Sources of Mesaconic Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of mesaconic acid in the plant kingdom. This compound, a dicarboxylic acid with potential applications in the pharmaceutical and polymer industries, has been identified in several plant species. This document consolidates the current knowledge on its natural sources, presents quantitative data where available, details relevant experimental protocols for its analysis, and proposes a putative biosynthetic pathway in plants.

Natural Plant Sources of this compound

This compound has been identified in a select number of plant species, suggesting a specialized metabolic role. The primary plants confirmed to contain this compound are:

  • Arabidopsis thaliana : A model organism in plant biology, metabolomic studies have confirmed the presence of this compound in its tissues.

  • Saxifraga stolonifera : Also known as creeping saxifrage or strawberry geranium, this plant is a notable natural source of this compound. Its presence is significant enough for commercial extraction.[1][2]

  • Brassica oleracea (Cabbage) : Early phytochemical studies reported the isolation of this compound from cabbage leaves, indicating its presence in this common vegetable.

While direct evidence for other plant sources is currently limited, the presence of this compound in these diverse species suggests it may be more widespread than presently known. Further metabolomic screening of various plant families is warranted to identify additional sources.

Quantitative Data on this compound in Plants

Quantitative data for this compound in plants is sparse. However, metabolomic databases provide valuable insights into its abundance in Arabidopsis thaliana.

Table 1: Quantitative Data of this compound in Arabidopsis thaliana

Plant SpeciesTissueDevelopmental StageThis compound Concentration (relative abundance)Analytical MethodReference
Arabidopsis thalianaLeafShort day, after bolting590.15GC-MSGolm Metabolome Database[3]

Note: The value represents the relative peak intensity from the GC-MS analysis and is not an absolute concentration.

For Saxifraga stolonifera and Brassica oleracea, specific quantitative data for this compound from peer-reviewed literature is not currently available. The commercial extraction from S. stolonifera implies a significant concentration, but the exact figures are proprietary. GC-MS studies on cabbage have identified various organic acids, but have not specifically quantified this compound, suggesting its concentration may be lower or require more targeted analytical approaches.[4][5]

Experimental Protocols for the Analysis of this compound in Plants

The following protocols are based on established methods for the extraction and quantification of organic and dicarboxylic acids from plant tissues and can be adapted for the specific analysis of this compound.

Extraction of this compound from Plant Tissue

This protocol outlines a general procedure for the extraction of polar metabolites, including dicarboxylic acids, from plant material.

  • Sample Preparation : Harvest fresh plant tissue (e.g., leaves of Arabidopsis thaliana, Saxifraga stolonifera, or Brassica oleracea) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization : Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent : Prepare a pre-chilled extraction solvent of 80% methanol in water.

  • Extraction : Add the extraction solvent to the powdered plant tissue in a ratio of 10:1 (v/w). Vortex the mixture vigorously for 1 minute.

  • Incubation : Incubate the mixture at 4°C for 1 hour with occasional vortexing to ensure thorough extraction.

  • Centrifugation : Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection : Carefully collect the supernatant containing the extracted metabolites.

  • Solvent Evaporation : Evaporate the solvent from the supernatant using a vacuum concentrator or a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution : Reconstitute the dried extract in a known volume of a suitable solvent for the chosen analytical method (e.g., 50% methanol for LC-MS or a derivatization agent for GC-MS).

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the quantification of volatile or derivatized organic acids.

  • Derivatization : To increase volatility, the carboxylic acid groups of this compound must be derivatized. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.

    • Add 80 µL of MSTFA with 1% TMCS and incubate at 37°C for 30 minutes.

  • GC-MS Analysis :

    • Gas Chromatograph : Agilent 7890B GC or equivalent.

    • Column : HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program : Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature : 250°C.

    • Mass Spectrometer : Agilent 5977A MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 50-600.

  • Quantification : Create a calibration curve using a certified standard of this compound subjected to the same derivatization procedure. The concentration of this compound in the plant extract can be determined by comparing its peak area to the calibration curve.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of dicarboxylic acids without the need for derivatization.

  • LC-MS/MS Analysis :

    • Liquid Chromatograph : Agilent 1290 Infinity II LC or equivalent.

    • Column : A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) suitable for polar compounds.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A suitable gradient from 5% to 95% B over 10 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

    • Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Agilent 6470) or a high-resolution mass spectrometer (e.g., Q-TOF).

    • Ionization Mode : Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions : For a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound would need to be optimized using a standard.

  • Quantification : Prepare a calibration curve using a certified standard of this compound. The concentration in the plant extract is determined by comparing the peak area of the analyte to the standard curve.

Putative Biosynthetic Pathway of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on its chemical structure and related metabolic pathways in other organisms, a putative pathway can be proposed. This compound is an isomer of itaconic acid and citraconic acid, and its biosynthesis is likely interconnected with the metabolism of these compounds. In some bacteria, this compound is formed from glutamate via the methylaspartate pathway. A plausible route in plants could involve intermediates from the Krebs cycle and branched-chain amino acid metabolism.

A proposed pathway starts from pyruvate and acetyl-CoA , key intermediates in central carbon metabolism.

Mesaconic_Acid_Biosynthesis Pyruvate Pyruvate Citrate Citrate Pyruvate->Citrate Pyruvate Dehydrogenase Complex AcetylCoA Acetyl-CoA AcetylCoA->Citrate Citrate Synthase cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Glutamate Glutamate alpha_Ketoglutarate->Glutamate Glutamate Dehydrogenase beta_Methylaspartate β-Methyl-D-aspartate Glutamate->beta_Methylaspartate Glutamate Mutase Mesaconate Mesaconate (this compound) beta_Methylaspartate->Mesaconate Methylaspartate Ammonia-lyase

Caption: Putative biosynthetic pathway of this compound in plants.

This proposed pathway highlights a potential route from central metabolites to this compound, leveraging enzymatic activities known to exist in plants or having homologs in plant genomes. Further research, including isotopic labeling studies, is necessary to validate this pathway and identify the specific enzymes involved in each step in plants.

Experimental Workflow and Logical Relationships

The process of identifying and quantifying this compound from plant sources involves a series of interconnected steps, from sample collection to data analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Data Data Processing PlantMaterial Plant Material (Arabidopsis, Saxifraga, Brassica) Freezing Cryogenic Freezing (Liquid Nitrogen) PlantMaterial->Freezing Homogenization Homogenization Freezing->Homogenization SolventExtraction Solvent Extraction (80% Methanol) Homogenization->SolventExtraction Centrifugation Centrifugation SolventExtraction->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Solvent Evaporation SupernatantCollection->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization LCMSMS LC-MS/MS Analysis Drying->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration LCMSMS->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: Experimental workflow for this compound analysis in plants.

This guide provides a comprehensive overview of the current understanding of this compound in plants. Further research is encouraged to expand the list of known plant sources, generate more quantitative data, and definitively elucidate its biosynthetic pathway. This knowledge will be crucial for harnessing the potential of plants as sustainable factories for this valuable chemical.

References

A Technical Guide to Mesaconic Acid Biosynthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biosynthetic pathways of mesaconic acid in microorganisms. It covers the key enzymes, metabolic engineering strategies, quantitative production data, and detailed experimental protocols relevant to the microbial synthesis of this platform chemical.

Introduction to this compound

This compound (or methylfumaric acid) is an unsaturated dicarboxylic acid with significant potential as a bio-based platform chemical. Its chemical structure allows it to be a valuable precursor for the synthesis of various polymers, resins, and pharmaceuticals. Traditional chemical synthesis of this compound often involves harsh conditions and environmentally hazardous reagents, such as the nitric acid-mediated isomerization of citraconic acid[1]. Consequently, microbial fermentation presents a more sustainable and safer alternative for its production.

Core Biosynthetic Pathways

Microorganisms utilize several metabolic routes for the biosynthesis of this compound. The two primary pathways that have been successfully engineered are the glutamate-dependent pathway and the ethylmalonyl-CoA pathway.

Glutamate-Dependent Pathway

This pathway, originally identified in Clostridium tetanomorphum, involves a two-step enzymatic conversion of L-glutamate to this compound. It has been successfully reconstituted in host organisms like Escherichia coli for heterologous production.

The key enzymes in this pathway are:

  • Glutamate Mutase (GLM): This adenosylcobalamin (coenzyme B12)-dependent enzyme catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate[2][3]. The active enzyme is typically a heterodimer or heterotetramer composed of two subunits, often denoted as GlmS and GlmE[2].

  • 3-Methylaspartate Ammonia-Lyase (MAL): Also known as β-methylaspartase, this enzyme catalyzes the reversible anti-elimination of ammonia from L-threo-3-methylaspartate to form mesaconate. MAL belongs to the enolase superfamily and its catalytic mechanism involves the abstraction of a proton to form an enolate intermediate, which is stabilized by a magnesium ion cofactor[4][5].

dot

Glutamate_Pathway L-Glutamate L-Glutamate L-threo-3-Methylaspartate L-threo-3-Methylaspartate L-Glutamate->L-threo-3-Methylaspartate Glutamate Mutase (GLM) (coenzyme B12-dependent) This compound This compound L-threo-3-Methylaspartate->this compound 3-Methylaspartate Ammonia-Lyase (MAL) Ethylmalonyl_CoA_Pathway Acetyl-CoA Acetyl-CoA Crotonyl-CoA Crotonyl-CoA Acetyl-CoA->Crotonyl-CoA Multiple Steps Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA CCR Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Ethylmalonyl-CoA Mutase Mesaconyl-CoA Mesaconyl-CoA Methylsuccinyl-CoA->Mesaconyl-CoA Methylsuccinyl-CoA Dehydrogenase This compound This compound Mesaconyl-CoA->this compound Thioesterase (e.g., YciA) Experimental_Workflow cluster_design Design & Construction cluster_production Production & Analysis Gene_Selection Gene Selection & Codon Optimization (e.g., glmS/E, mal) Plasmid_Construction Plasmid Construction (Cloning into expression vector) Gene_Selection->Plasmid_Construction Host_Transformation Host Strain Transformation (e.g., E. coli BL21(DE3)) Plasmid_Construction->Host_Transformation Shake_Flask Shake Flask Cultivation (Initial screening & optimization) Host_Transformation->Shake_Flask Fed_Batch Fed-Batch Fermentation (High-density cultivation) Shake_Flask->Fed_Batch Quantification Product Quantification (HPLC analysis) Fed_Batch->Quantification

References

A Comprehensive Technical Guide to the Physicochemical Properties of Mesaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, systematically known as (2E)-2-Methylbut-2-enedioic acid, is a dicarboxylic acid that serves as a valuable building block in organic synthesis and holds significance in various biochemical pathways.[1][2][3] It is an isomer of citraconic acid and itaconic acid. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.

PropertyValueReferences
IUPAC Name (2E)-2-Methylbut-2-enedioic acid[1]
Synonyms Methylfumaric acid, Citronic acid[2][4][5]
CAS Number 498-24-8[1]
Chemical Formula C₅H₆O₄[1][2]
Molecular Weight 130.10 g/mol [1][2]
Appearance White to off-white solid/powder, colorless solid[1][6][7]
Melting Point 200-202 °C[6][8], 204-205 °C[1][7]
Boiling Point 250 °C (decomposes)[1][6][7], 336.60 °C (estimated)[2]
Density 1.31 g/cm³[1], 1.466 g/cm³[6][7]
pKa₁ 3.09 (at 25 °C)[6][9]
pKa₂ 4.75[9]
Water Solubility 26.3 g/L at 18 °C[3][6][8], 2.7 g/100 mL at 18 °C[10]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[4][6]. Soluble in ethanol and ether; insoluble in chloroform and carbon disulfide.[7]
Crystal Structure Monoclinic[11]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

  • For high accuracy, the thermometer should be calibrated, and the determination repeated at least three times.

Determination of pKa

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

Methodology:

  • A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at the midpoint of the first buffer region, and the second pKa (pKa₂) is the pH at the midpoint of the second buffer region.

Determination of Aqueous Solubility

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in water.[12]

Methodology:

  • An excess amount of solid this compound is added to a known volume of deionized water in a sealed container.

  • The container is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • The suspension is then allowed to stand to let undissolved solids settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.

  • The solubility is expressed in g/L or mol/L.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments. Data is available in public databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB).[13][14][15][16]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.[14]

  • IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.[15]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[15][17][18][19]

Visualizing Key Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate important chemical relationships involving this compound.

Synthesis_of_Mesaconic_Acid Citric Acid Citric Acid Itaconic Anhydride Itaconic Anhydride Citric Acid->Itaconic Anhydride Dehydration & Decarboxylation Citraconic Anhydride Citraconic Anhydride Itaconic Anhydride->Citraconic Anhydride Isomerization This compound This compound Citraconic Anhydride->this compound Hydrolysis & Acid-catalyzed Isomerization

Caption: Synthesis pathway of this compound from Citric Acid.[1]

Isomeric_Relationship This compound This compound Citraconic Acid Citraconic Acid This compound->Citraconic Acid Isomer Itaconic Acid Itaconic Acid This compound->Itaconic Acid Isomer Citraconic Acid->Itaconic Acid Isomer

Caption: Isomeric relationship between Mesaconic, Citraconic, and Itaconic Acid.

Conclusion

This technical guide provides a thorough compilation of the physicochemical properties of this compound, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for reproducible measurements. The visualizations further clarify the chemical context of this important dicarboxylic acid.

References

Mesaconic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Mesaconic Acid: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a dicarboxylic acid with significant immunomodulatory properties. This document details its chemical and physical properties, synthesis, and biological functions, with a focus on its role in cellular metabolism and immune signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and development.

Core Properties of this compound

This compound, also known as methylfumaric acid, is an unsaturated dicarboxylic acid. It is an isomer of itaconic acid and citraconic acid and has garnered interest for its distinct biological activities, particularly its anti-inflammatory effects that differ mechanistically from its isomers.

PropertyValueReference(s)
CAS Number 498-24-8[1][2]
Molecular Weight 130.10 g/mol [1][3]
Molecular Formula C₅H₆O₄[3]
IUPAC Name (2E)-2-Methylbut-2-enedioic acid[4]
Synonyms Methylfumaric acid, Citronic acid[1][5]
Melting Point 204-205 °C
Appearance Colorless solid

Synthesis of this compound

This compound can be synthesized from citric acid through a multi-step process involving dehydration, decarboxylation, and isomerization. A common laboratory-scale synthesis proceeds via the isomerization of citraconic anhydride.

Experimental Protocol: Synthesis from Citraconic Anhydride

This protocol is adapted from established organic synthesis procedures.

Materials:

  • Citraconic anhydride (or citraconic acid)

  • Distilled water

  • Concentrated nitric acid

  • 500-cc Erlenmeyer flask

  • Filtration apparatus

  • Recrystallization solvent (water)

Procedure:

  • Prepare a dilute nitric acid solution by mixing one part concentrated nitric acid with four parts water by volume.

  • In a 500-cc Erlenmeyer flask, combine 100 g of citraconic anhydride, 100 cc of water, and 150 cc of the dilute nitric acid solution.[3]

  • Heat the mixture to evaporate the solvent. Continue evaporation until the appearance of red fumes, which indicates the progression of the rearrangement to this compound.[3] The volume will typically be around 250 cc at this stage.

  • Cool the solution to allow for the crystallization of this compound.

  • Collect the crystalline solid by filtration.

  • To increase the yield, the mother liquor can be further concentrated by evaporation (e.g., to 150 cc and then to 50 cc), with cooling and filtration steps performed after each concentration to collect additional product.[3]

  • Recrystallize the entire product from approximately 100 cc of water to obtain purified this compound. The expected yield is 50-60 g.[3]

Biological Activity and Signaling Pathways

This compound is recognized as an immunomodulatory metabolite that can influence the behavior of immune cells, particularly macrophages.[5] Unlike its isomer itaconic acid, this compound does not inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle. This distinction suggests a unique mechanism of action.[6][7]

Immunomodulatory Effects on Macrophages

This compound has been shown to modulate the production of cytokines in pro-inflammatory macrophages. Specifically, it can reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-12 (IL-12), while having a variable effect on others like Interleukin-10 (IL-10) and CXCL10.[5] These effects appear to be independent of the transcription factors NRF2 and ATF3.[5]

Mesaconic_Acid_Macrophage_Signaling cluster_extracellular Extracellular cluster_cell Macrophage cluster_cytokine Cytokine Production This compound This compound Intracellular Targets Intracellular Targets This compound->Intracellular Targets Transport This compound->Intracellular Targets IL-6 IL-6 Intracellular Targets->IL-6 Inhibition IL-12 IL-12 Intracellular Targets->IL-12 Inhibition CXCL10 CXCL10 Intracellular Targets->CXCL10 Induction

This compound's impact on macrophage cytokine production.
Effects on Cellular Metabolism

Both this compound and itaconic acid have been observed to dampen glycolytic activity in inflammatory macrophages.[5] However, only itaconic acid represses TCA cycle activity and cellular respiration, which is consistent with its inhibition of SDH. This compound does not significantly affect the TCA cycle or respiration.[5]

Mesaconic_Acid_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis TCA Cycle TCA Cycle Glycolysis->TCA Cycle Cellular Respiration Cellular Respiration TCA Cycle->Cellular Respiration This compound This compound This compound->Glycolysis Inhibits

This compound's inhibitory effect on glycolysis.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological effects of this compound on macrophages.

Protocol: Macrophage Cytokine Production Assay

This protocol outlines the steps to measure the effect of this compound on cytokine secretion from lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture:

  • Mouse macrophage cell lines (e.g., RAW264.7 or J774A.1) or bone marrow-derived macrophages (BMDMs) are suitable for these assays.

  • Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

Procedure:

  • Seed macrophages in multi-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10 mM) for a specified duration (e.g., 4 hours).[5]

  • Stimulate the macrophages with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubate for a period sufficient for cytokine production and secretion (e.g., 21 hours for secreted proteins, 3 hours for gene expression analysis).[5]

  • Collect the cell culture supernatant for cytokine analysis.

  • Quantify the concentration of cytokines (e.g., IL-6, IL-12, IL-10, CXCL10) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Protocol: Glycolysis Inhibition Assay

This protocol provides a method to assess the impact of this compound on the glycolytic rate of macrophages.

Methodology:

  • Glycolytic activity can be measured by quantifying the rate of extracellular acidification (ECAR) using a Seahorse XF Analyzer or by measuring glucose uptake and lactate secretion.

Procedure (Lactate Secretion Assay):

  • Culture and treat macrophages with this compound and LPS as described in the cytokine production assay.

  • After the incubation period, collect the cell culture medium.

  • Measure the concentration of lactate in the medium using a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Measure the glucose concentration in the medium using a glucose assay kit to determine glucose uptake.

  • Normalize the lactate production and glucose uptake to the cell number or total protein content.

Summary and Future Directions

This compound is an endogenous metabolite with promising immunomodulatory properties. Its ability to dampen pro-inflammatory responses in macrophages without inhibiting succinate dehydrogenase makes it an interesting candidate for therapeutic development, particularly for inflammatory and autoimmune diseases.[7] Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties in vivo, and its potential for clinical applications. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the biological functions of this intriguing molecule.

References

Solubility of Mesaconic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, a dicarboxylic acid, is a key intermediate in various biotechnological and chemical synthesis processes. Its purification, reaction kinetics, and formulation are critically dependent on its solubility characteristics in different solvent systems. This technical guide provides a detailed overview of the solubility of this compound, compiling available quantitative data, outlining experimental protocols for solubility determination, and presenting factors that influence its solubility.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available quantitative data is summarized in the table below. It is important to note that comprehensive, temperature-dependent solubility data for a wide range of organic solvents is not extensively available in the public domain. The data presented here is based on published literature and chemical databases.

SolventTemperature (°C)SolubilityUnit
Water1826.3g/L
90% Ethanol1732.0 g/100g solvent
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble-
MethanolNot SpecifiedSlightly Soluble-
ChloroformNot SpecifiedInsoluble-
Carbon DisulfideNot SpecifiedInsoluble-

Note: The value for 90% Ethanol was calculated from the reported dissolution of 30.6g of this compound in 95.7g of the solvent.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of physical and chemical factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection and process optimization.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge tubes with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

ExperimentalWorkflow start Start prep Preparation of Supersaturated Solution start->prep Add excess this compound to solvent equilibrate Equilibration prep->equilibrate Shake at constant temperature (e.g., 24-72 hours) separate Phase Separation (Centrifugation/Filtration) equilibrate->separate Allow solid to settle quantify Quantification of Solute Concentration separate->quantify Analyze clear supernatant data Data Analysis and Solubility Calculation quantify->data end End data->end

Caption: Experimental workflow for solubility determination.

Detailed Methodologies
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume or mass of the selected solvent in a series of centrifuge tubes. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the tubes tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the tubes in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies are recommended to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the tubes to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid phase, centrifuge the tubes at the experimental temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent precipitation or crystallization of the solute due to temperature changes.

  • Quantification:

    • Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

    • Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as:

      • UV-Vis Spectrophotometry: Prepare a calibration curve of known this compound concentrations and measure the absorbance of the sample at the wavelength of maximum absorbance (λmax).

      • High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase to separate and quantify this compound. This method is particularly useful for complex mixtures.

      • Gravimetric Analysis: Evaporate the solvent from a known mass of the saturated solution and weigh the remaining solid this compound. This method is straightforward but requires that the solute is non-volatile and thermally stable at the evaporation temperature.

  • Data Analysis and Calculation:

    • From the concentration of the diluted solution, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in the desired units, such as g/L, g/100g of solvent, or mole fraction.

Conclusion

The solubility of this compound is a fundamental property that influences its application in various scientific and industrial fields. While the available quantitative data is limited, this guide provides a summary of the known solubility and a detailed experimental protocol for its determination. Further research to generate comprehensive, temperature-dependent solubility data in a wider range of solvents is essential for advancing the use of this compound in diverse applications.

An In-depth Technical Guide to Mesaconic Acid Isomers and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mesaconic acid and its isomers—citraconic acid, itaconic acid, and glutaconic acid. It delves into their chemical properties, synthesis, and biological significance, with a focus on their roles in key signaling pathways relevant to drug development.

Introduction to this compound and Its Isomers

This compound, along with its isomers, are C5 dicarboxylic acids that play significant roles in both industrial applications and biological systems. Their utility stems from the presence of a double bond and two carboxylic acid functional groups, which allow for a variety of chemical modifications and biological activities.[1][2] this compound is the trans isomer to citraconic acid's cis configuration.[3] Itaconic acid is an isomer of both, where the double bond is in a terminal position.[4] Glutaconic acid is a constitutional isomer, differing in the position of the double bond within the carbon chain. A fundamental understanding of their distinct properties is crucial for leveraging their potential in research and development.

Physicochemical Properties

The isomeric differences between mesaconic, citraconic, itaconic, and glutaconic acids give rise to distinct physicochemical properties. These properties are critical for their purification, characterization, and application in various chemical and biological systems. A comparative summary of their key properties is presented below.

PropertyThis compoundCitraconic AcidItaconic AcidGlutaconic Acid (trans)
IUPAC Name (2E)-2-Methylbut-2-enedioic acid(2Z)-2-Methylbut-2-enedioic acid2-Methylidenebutanedioic acid(E)-Pent-2-enedioic acid
Molar Mass ( g/mol ) 130.10130.10130.10130.10
Melting Point (°C) 204–205~90 (decomposes)162–164 (decomposes)137-139
Boiling Point (°C) 250 (decomposes)266268 (sublimes)Decomposes
Water Solubility 26.3 g/L (18 °C)Freely soluble83.1 g/L (20 °C)Soluble
pKa1 ~3.09~2.2-2.93.84~3.4
pKa2 ~4.5~5.8-6.15.55~4.5

Synthesis and Isomerization

The synthesis of this compound and its isomers often involves the manipulation of citric acid or the isomerization of one isomer to another. Understanding these synthetic routes is essential for producing these compounds for research and industrial purposes.

Synthesis of this compound from Citraconic Anhydride

This compound can be reliably synthesized by the acid-catalyzed isomerization of citraconic acid or its anhydride.[5]

Experimental Protocol:

  • Reaction Setup: In a 500-cc Erlenmeyer flask, combine 100 g (0.89 mole) of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid (prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume).

  • Evaporation and Isomerization: Heat the mixture and evaporate the solution until the appearance of red fumes. This indicates that the isomerization is taking place. The volume of the solution will be approximately 250 cc at this point.

  • Crystallization and Collection: Cool the solution to allow this compound to crystallize. Collect the crystals by filtration.

  • Purification: The crude product can be further purified by recrystallization from 100 cc of water to yield 50–60 g of this compound with a melting point of 203–205°C.[5]

Synthesis of Citraconic Anhydride from Itaconic Acid

Citraconic anhydride is a key precursor for citraconic acid and can be synthesized from itaconic acid through thermal isomerization.

Experimental Protocol:

  • Thermal Isomerization: Rapidly distill 250 g of itaconic anhydride at atmospheric pressure in a modified Claisen flask equipped with a fractionating column.

  • Fractional Distillation: Collect the fraction that distills between 200–215°C. This fraction consists of citraconic anhydride.

  • Purification: The crude citraconic anhydride can be purified by redistillation under reduced pressure.

Logical Relationship of Isomerization

The isomerization between itaconic, citraconic, and mesaconic acids is a key chemical transformation. This relationship can be visualized as a series of equilibria influenced by factors such as heat and catalysts.

Isomerization_Logical_Diagram Itaconic_Acid Itaconic Acid Citraconic_Anhydride Citraconic Anhydride Itaconic_Acid->Citraconic_Anhydride Heat Citraconic_Acid Citraconic Acid Citraconic_Anhydride->Citraconic_Acid Hydrolysis Mesaconic_Acid This compound Citraconic_Acid->Mesaconic_Acid Acid-catalyzed Isomerization

Logical flow of isomerization from Itaconic Acid.

Purification and Characterization

The purity and identity of the synthesized dicarboxylic acids are critical for their use in research and drug development. Recrystallization is a common purification technique, and spectroscopic methods are used for characterization.

Recrystallization of this compound

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold water. Dry the crystals thoroughly.

Spectroscopic Characterization

The identity and purity of the isomers can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure. The chemical shifts and coupling constants are unique for each isomer.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic peaks for the carboxylic acid (O-H and C=O stretching) and the C=C double bond will be present.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Biological Significance and Signaling Pathways

This compound and its isomers have emerged as important modulators of key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Itaconate, and to a lesser extent its isomers, can activate this pathway. Itaconate acts as an electrophile and can alkylate cysteine residues on Keap1, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.[6][7] Of the three isomers, citraconate has been identified as the most potent electrophile and Nrf2 agonist.[2]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate Itaconate / Citraconate Keap1 Keap1 Itaconate->Keap1 Alkylates Cysteine Residues Nrf2_cytoplasm Nrf2 Keap1->Nrf2_cytoplasm Binds and Promotes Degradation Ub Ubiquitin Proteasome Proteasome Nrf2_cytoplasm->Proteasome Degradation Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Activation of the Keap1-Nrf2 pathway by itaconate/citraconate.
NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines. While itaconate derivatives have been shown to inhibit NLRP3 inflammasome activation, the direct effects of non-derivatized itaconate and mesaconate are less clear, with some studies indicating they do not impair IL-1β secretion.[5][8] In contrast, citraconate has been shown to inhibit the catalysis of itaconate by ACOD1, thereby reducing the production of this immunomodulatory metabolite.[2]

NLRP3_Inflammasome_Pathway cluster_pathway NLRP3 Inflammasome Activation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activate ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b Itaconate_derivatives Itaconate Derivatives Itaconate_derivatives->NLRP3 Inhibit

Inhibition of the NLRP3 inflammasome by itaconate derivatives.

Conclusion

This compound and its isomers are a versatile group of C5 dicarboxylic acids with distinct properties and biological activities. Their synthesis and isomerization provide routes to valuable chemical intermediates, while their roles in modulating key signaling pathways like Keap1-Nrf2 and the NLRP3 inflammasome highlight their potential as therapeutic targets. This guide provides a foundational understanding for researchers and drug development professionals to explore and exploit the unique characteristics of these important molecules. Further research into the specific mechanisms of action of each isomer will undoubtedly open up new avenues for therapeutic intervention and materials science.

References

The Role of Mesaconic Acid in a Vitamin B12-Dependent Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the precise biochemical role of mesaconic acid, not as a precursor in the biosynthesis of vitamin B12 (cobalamin), but as a key product within a significant vitamin B12-dependent metabolic pathway. In certain anaerobic bacteria, such as Clostridium tetanomorphum, L-glutamate is fermented to mesaconate in a two-step enzymatic process that is critically dependent on a vitamin B12 cofactor, adenosylcobalamin. This guide provides a detailed exploration of this pathway, the kinetics and mechanisms of the involved enzymes, comprehensive experimental protocols, and the broader physiological context. This information is crucial for researchers in microbiology, enzymology, and metabolic engineering, as well as for professionals in drug development targeting bacterial metabolic pathways.

Introduction: Clarifying the Relationship between this compound and Vitamin B12

Contrary to a potential misconception, this compound is not incorporated into the complex corrin ring structure of vitamin B12. Instead, its formation from L-glutamate is a hallmark of a metabolic pathway that relies on a vitamin B12-dependent enzyme. The central enzyme in this process is L-glutamate mutase, which utilizes adenosylcobalamin to catalyze the isomerization of L-glutamate to L-threo-3-methylaspartate. This intermediate is then deaminated to yield this compound. Understanding this pathway is essential for comprehending the metabolic capabilities of various anaerobic microorganisms and the functional diversity of vitamin B12-dependent enzymes.

The Glutamate Fermentation Pathway to this compound

The conversion of L-glutamate to this compound proceeds via two key enzymatic steps, primarily characterized in anaerobic bacteria like Clostridium tetanomorphum.

Step 1: Isomerization of L-Glutamate by Glutamate Mutase

The initial and rate-limiting step is the reversible isomerization of L-glutamate to L-threo-3-methylaspartate, a reaction catalyzed by the adenosylcobalamin-dependent enzyme, glutamate mutase (EC 5.4.99.1).[1][2][3][4] This enzyme is a heterodimer composed of two subunits, MutE and MutS.[5] The reaction is a radical-based rearrangement, a characteristic feature of many adenosylcobalamin-dependent enzymes.

The catalytic cycle begins with the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species.[1][6] The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the C4 position of L-glutamate, forming a substrate radical and 5'-deoxyadenosine.[1][7] This radical intermediate undergoes rearrangement, followed by the return of a hydrogen atom from the 5'-deoxyadenosine, yielding L-threo-3-methylaspartate and regenerating the 5'-deoxyadenosyl radical.

Step 2: Deamination of L-threo-3-Methylaspartate by 3-Methylaspartate Ammonia Lyase

The L-threo-3-methylaspartate formed in the first step is then deaminated by the enzyme 3-methylaspartate ammonia lyase (EC 4.3.1.2), also known as β-methylaspartase.[8] This enzyme catalyzes the reversible elimination of ammonia to produce this compound (methylfumarate).[8][9] The reaction proceeds via an anti-elimination mechanism.[8]

Quantitative Data on Enzyme Kinetics

The efficiency of the glutamate to mesaconate pathway is determined by the kinetic parameters of its constituent enzymes. The following tables summarize the available data for glutamate mutase and 3-methylaspartate ammonia lyase.

Table 1: Kinetic Parameters of Glutamate Mutase

SubstrateKm (mM)kcat (s-1)OrganismReference
L-Glutamate0.54 ± 0.055.8 ± 0.3Clostridium tetanomorphum (engineered fusion protein)[3][10]
L-threo-3-Methylaspartate7 ± 0.070.54 ± 0.6Clostridium cochlearium[2]
Adenosylcobalamin0.0055 ± 0.0007-Clostridium tetanomorphum (engineered fusion protein)[3]

Table 2: Kinetic Parameters of 3-Methylaspartate Ammonia Lyase

SubstrateKm (mM)kcat (s-1)OrganismReference
L-threo-3-Methylaspartate--Clostridium tetanomorphum[11]
L-threo-3-Methylaspartate0.43 ± 0.03110 ± 3Citrobacter amalonaticus[11]
L-threo-3-Methylaspartate0.28 ± 0.02100 ± 3Clostridium tetanomorphum[11]
L-threo-3-Methylaspartate0.32 ± 0.02100 ± 3Chryseobacterium hominis[11]

Experimental Protocols

Purification of Recombinant 3-Methylaspartate Ammonia Lyase from E. coli

This protocol is adapted from the overexpression and purification of 3-methylaspartase from Clostridium tetanomorphum in Escherichia coli.[8]

  • Gene Cloning and Expression: The gene encoding 3-methylaspartase is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: Grow the transformed E. coli in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and lysozyme). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

  • Elution: Elute the His-tagged 3-methylaspartase with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Further Purification (Optional): For higher purity, the eluted fraction can be subjected to size-exclusion chromatography.

  • Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

Coupled Spectrophotometric Assay for Glutamate Mutase Activity

This assay measures the activity of glutamate mutase by coupling the formation of L-threo-3-methylaspartate to its deamination by 3-methylaspartase, which results in the production of mesaconate that can be monitored spectrophotometrically at 240 nm.[10]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM potassium phosphate buffer, pH 7.0

    • 10 mM KCl

    • 1 mM MgCl2

    • 25 µM Adenosylcobalamin

    • 2 units of purified 3-methylaspartase

    • 0.38 nM Glutamate mutase (or the sample to be assayed)

  • Initiation: Start the reaction by adding the substrate, L-glutamate, to a final concentration range of 0.5 to 10 mM.

  • Measurement: Immediately monitor the increase in absorbance at 240 nm using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of mesaconate formation and thus to the activity of glutamate mutase.

  • Calculation: The activity can be calculated using the molar extinction coefficient of mesaconate at 240 nm (ε = 3.8 mM-1 cm-1).[2]

Quantification of this compound in Bacterial Fermentation Broth

This protocol outlines a general approach for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant (fermentation broth).

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Chromatographic Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water and methanol is common. The exact ratio may need to be optimized.

    • Flow Rate: A typical flow rate is 0.8 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 45°C.

    • Detection: Use a UV detector set to 210 nm, which is the absorbance maximum for this compound.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound.

    • Inject the prepared samples and standards onto the HPLC system.

    • Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

The Glutamate to Mesaconate Metabolic Pathway

Glutamate_to_Mesaconate_Pathway Glutamate L-Glutamate Methylaspartate L-threo-3-Methylaspartate Glutamate->Methylaspartate Isomerization Mesaconate This compound Methylaspartate->Mesaconate Deamination NH3 NH₃ Methylaspartate->NH3 Release Glutamate_Mutase Glutamate Mutase (EC 5.4.99.1) Glutamate_Mutase->Glutamate:e Methylaspartase 3-Methylaspartate Ammonia Lyase (EC 4.3.1.2) Methylaspartase->Methylaspartate:e AdoCbl Adenosylcobalamin (Vitamin B12) AdoCbl->Glutamate_Mutase Cofactor

Caption: The enzymatic conversion of L-glutamate to this compound.

Experimental Workflow for Enzyme Activity Measurement

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactors, Coupling Enzyme) Initiate Initiate Reaction (Add Substrate) Reaction_Mix->Initiate Enzyme_Sample Prepare Glutamate Mutase Sample Enzyme_Sample->Initiate Substrate Prepare L-Glutamate Solution Substrate->Initiate Monitor Monitor Absorbance at 240 nm Initiate->Monitor Calculate_Rate Calculate Rate of Absorbance Change Monitor->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Caption: Workflow for the coupled spectrophotometric assay of glutamate mutase.

Logical Relationship: this compound and Vitamin B12

Logical_Relationship B12 Vitamin B12 (Adenosylcobalamin) Glutamate_Mutase Glutamate Mutase B12->Glutamate_Mutase is a cofactor for Glutamate_Pathway Glutamate Fermentation Pathway Glutamate_Mutase->Glutamate_Pathway is the key enzyme in Mesaconic_Acid This compound Glutamate_Pathway->Mesaconic_Acid produces

Caption: The relationship between Vitamin B12 and this compound production.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of substrates. In the context of the glutamate to mesaconate pathway, labeling studies have been instrumental in confirming the mechanism. For instance, using [4-14C]glutamate as a substrate for fermentation by Clostridium tetanomorphum, the resulting butyrate (a downstream product of mesaconate metabolism) shows a specific labeling pattern that is characteristic of the methylaspartate pathway.[12] Schmidt degradation of this butyrate yields equally labeled propionate and carbon dioxide, confirming the carbon skeleton rearrangement.[12]

Modern approaches using stable isotopes (e.g., 13C or 15N) coupled with mass spectrometry or NMR can provide even more detailed insights into the flux through this pathway and the intramolecular rearrangements occurring.

Conclusion

This compound holds a significant place in the historical discovery of vitamin B12's enzymatic functions. While not a direct building block of cobalamin, its production is inextricably linked to a vitamin B12-dependent pathway in certain anaerobic bacteria. This technical guide has provided a comprehensive overview of this relationship, detailing the enzymatic steps, kinetic data, and experimental methodologies. A clear understanding of this pathway is vital for researchers exploring microbial metabolism, enzyme mechanisms, and for the development of novel antimicrobial strategies or bio-based chemical production platforms. The provided protocols and data serve as a valuable resource for the scientific community to further investigate this fascinating area of biochemistry.

References

Endogenous Production of Mesaconic Acid in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconic acid, a dicarboxylic acid and isomer of itaconic acid, has emerged as a significant endogenous metabolite in mammals. Traditionally viewed as a microbial or plant-derived compound, recent evidence has unequivocally demonstrated its synthesis within mammalian systems through distinct metabolic pathways. This technical guide provides a comprehensive overview of the endogenous production of this compound, detailing the core metabolic routes, enzymatic players, and regulatory signaling cascades. We present quantitative data in structured tables for comparative analysis, offer detailed experimental protocols for metabolite quantification, and visualize complex pathways and workflows using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, immunology, and drug development, aiming to elucidate the physiological and pathological roles of this compound and explore its therapeutic potential.

Introduction

This compound (methylfumaric acid) is a five-carbon unsaturated dicarboxylic acid. While its presence in biological systems has been known for some time, its endogenous production in mammals has only recently been appreciated. This has significant implications, as this compound, much like its isomer itaconic acid, is positioned at the crossroads of metabolism and immune signaling. Understanding the pathways of its synthesis is crucial for deciphering its biological functions and for the development of novel therapeutic strategies targeting inflammatory and metabolic diseases. This guide will explore the two primary pathways of endogenous this compound production in mammals.

Metabolic Pathways of this compound Production

Endogenous this compound in mammals is primarily synthesized through two distinct metabolic pathways:

  • Conversion from Itaconic Acid in Activated Macrophages: This is the most well-characterized pathway, linking this compound production to the innate immune response.

  • Metabolism of Methylsuccinic Acid: This pathway is particularly evident in certain inborn errors of metabolism, such as isovaleric acidemia, but may also contribute to basal this compound levels.

The Itaconate-Mesaconate Pathway

During an inflammatory response, particularly upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), activated macrophages upregulate the production of itaconic acid.[1] This is achieved through the action of the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), which decarboxylates the tricarboxylic acid (TCA) cycle intermediate cis-aconitate.[1] Isotope tracing studies have demonstrated that itaconic acid is subsequently converted to this compound.[1]

While a specific mammalian isomerase responsible for the direct conversion of itaconic acid to this compound has not yet been definitively identified, the production of this compound is entirely dependent on the synthesis of itaconate, as IRG1-deficient macrophages produce neither metabolite.[1]

The production of this compound via this pathway is intricately linked to the signaling cascades that induce itaconate synthesis.

Itaconate_Mesaconate_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF STAT1 STAT1 IFNGR->STAT1 NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 IRG1_mRNA IRG1 mRNA NFkB->IRG1_mRNA IRF3->IRG1_mRNA STAT1->IRG1_mRNA IRG1 ACOD1/IRG1 IRG1_mRNA->IRG1 Translation Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Itaconate Itaconic Acid Cis_Aconitate->Itaconate IRG1 Putative_Isomerase Putative Isomerase Itaconate->Putative_Isomerase Mesaconate_Mito This compound Putative_Isomerase->Mesaconate_Mito

Signaling pathway for itaconate-derived this compound production.
The Methylsuccinate-Mesaconate Pathway

A second pathway for this compound synthesis involves the metabolism of methylsuccinic acid. This route is particularly prominent in the genetic disorder isovaleric acidemia, where elevated levels of this compound are detected in the urine.[2] In this condition, the impaired catabolism of isovaleryl-CoA leads to the accumulation of upstream metabolites, which are shunted into alternative pathways, including the formation of methylsuccinic acid.

Evidence from studies in rats suggests that methylsuccinic acid can be converted to this compound via a trans-dehydrogenation reaction.[3] The enzyme responsible for this conversion in mammals is likely a dehydrogenase. While (2S)-methylsuccinyl-CoA dehydrogenase has been characterized in bacteria to catalyze the oxidation of (2S)-methylsuccinyl-CoA to mesaconyl-CoA, the specific mammalian ortholog and its regulation are still under investigation.[4][5]

Methylsuccinate_Mesaconate_Pathway cluster_pathway Methylsuccinate to Mesaconate Conversion Methylsuccinate Methylsuccinic Acid Methylsuccinyl_CoA Methylsuccinyl-CoA Methylsuccinate->Methylsuccinyl_CoA CoA-SH ATP Mesaconyl_CoA Mesaconyl-CoA Methylsuccinyl_CoA->Mesaconyl_CoA FAD -> FADH2 Mesaconate This compound Mesaconyl_CoA->Mesaconate H2O CoA_Synthase CoA Synthetase Dehydrogenase Methylsuccinyl-CoA Dehydrogenase (putative) Thioesterase Thioesterase

Proposed pathway of this compound synthesis from methylsuccinic acid.

Quantitative Data on this compound Production

The following tables summarize the available quantitative data on this compound concentrations in different biological contexts.

Table 1: this compound Levels in Activated Macrophages

Cell TypeConditionIntracellular Mesaconate ConcentrationReference
RAW264.7 macrophagesUnstimulatedNot detected[1]
RAW264.7 macrophagesLPS (100 ng/mL, 24h)Detected (relative increase)[1]
Mouse Peritoneal MacrophagesControlNot detected[1]
Mouse Peritoneal MacrophagesLPS (in vivo)Detected (relative increase)[1]

Table 2: this compound in Metabolic Disorders

ConditionBiological MatrixThis compound ConcentrationReference
Isovaleric AcidemiaUrineElevated[2]

Experimental Protocols

Quantification of this compound by LC-MS/MS

A sensitive and specific method for the simultaneous quantification of this compound, itaconic acid, and citraconic acid in biological samples has been developed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

For Tissues:

  • Accurately weigh 20-50 mg of frozen tissue.

  • Add 500 µL of ice-cold 80% methanol containing internal standards (e.g., ¹³C-labeled itaconic acid).

  • Homogenize the tissue using a bead beater or sonicator on ice.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

For Urine:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilute the urine sample 1:10 with ultrapure water.

  • Add internal standards.

  • Directly inject the diluted sample for LC-MS/MS analysis or perform a solid-phase extraction (SPE) for cleaner samples if necessary.

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution profile.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For this compound (m/z 129.02), a common transition is to m/z 85.03.

Experimental Workflow for this compound Quantification

Experimental_Workflow Sample_Collection Sample Collection (Tissue or Urine) Homogenization Homogenization (for tissue) Sample_Collection->Homogenization Extraction Metabolite Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Workflow for the quantification of this compound in biological samples.

Regulatory Signaling Pathways

The regulation of this compound production is best understood in the context of the itaconate pathway, where it is downstream of inflammatory signaling.

  • Toll-Like Receptor (TLR) Signaling: Activation of TLR4 by LPS initiates a signaling cascade through MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors NF-κB and IRF3, respectively. Both are crucial for the induction of Irg1 gene expression.

  • Interferon (IFN) Signaling: IFN-γ, acting through its receptor, activates the JAK-STAT pathway, leading to the phosphorylation and nuclear translocation of STAT1, which further enhances Irg1 transcription.

  • Activating Transcription Factor 3 (ATF3): While not directly regulating this compound production, ATF3 is a transcription factor induced by inflammatory stimuli and has been implicated in the negative feedback regulation of inflammatory responses, some of which are modulated by itaconate and its derivatives.[6] Its precise role in the context of this compound's immunomodulatory functions warrants further investigation.

The signaling pathways that regulate the methylsuccinate to mesaconate pathway in mammals are currently not well-defined and represent an area for future research.

Conclusion and Future Directions

The endogenous production of this compound in mammals is a burgeoning field of research with significant implications for our understanding of immunometabolism and metabolic diseases. The elucidation of its two primary biosynthetic pathways—from itaconic acid in activated macrophages and from methylsuccinic acid—provides a framework for investigating its physiological and pathological roles. The provided experimental protocols offer a starting point for the accurate quantification of this metabolite, which will be crucial for future studies.

Key areas for future research include:

  • The definitive identification and characterization of the mammalian enzyme(s) responsible for the conversion of itaconic acid to this compound and methylsuccinic acid to this compound.

  • A detailed investigation into the signaling pathways that specifically regulate these enzymatic conversions.

  • A comprehensive profiling of this compound levels in various tissues and disease states to establish its utility as a biomarker.

  • Elucidation of the specific molecular targets and downstream effects of this compound to understand its biological functions and therapeutic potential.

This in-depth guide serves as a comprehensive resource to stimulate and support further research into the fascinating biology of endogenous this compound in mammals.

References

Methodological & Application

Synthesis of Mesaconic Acid from Citric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of mesaconic acid, a valuable building block in chemical and pharmaceutical industries, starting from the readily available and bio-based citric acid. The synthesis is a multi-step process involving dehydration, decarboxylation, and isomerization reactions.

Introduction

This compound, (2E)-2-methylbut-2-enedioic acid, is an unsaturated dicarboxylic acid with significant potential as a monomer for specialty polymers and as a precursor for various fine chemicals and active pharmaceutical ingredients.[1] Its synthesis from citric acid presents a sustainable alternative to petrochemical-based routes. The overall transformation proceeds through the key intermediates itaconic anhydride and citraconic anhydride.[1] This protocol details a reliable laboratory-scale procedure for this conversion.

Overall Reaction Pathway

The synthesis of this compound from citric acid can be summarized in the following three stages:

  • Dehydration and Decarboxylation of Citric Acid: Citric acid is thermally decomposed to yield itaconic anhydride.

  • Isomerization of Itaconic Anhydride: Itaconic anhydride is isomerized to the more thermodynamically stable citraconic anhydride.

  • Isomerization of Citraconic Anhydride: Citraconic anhydride is hydrolyzed and then isomerized to the final product, this compound, under acidic conditions.

Synthesis_Pathway CitricAcid Citric Acid ItaconicAnhydride Itaconic Anhydride CitricAcid->ItaconicAnhydride Δ (-H₂O, -CO₂) CitraconicAnhydride Citraconic Anhydride ItaconicAnhydride->CitraconicAnhydride Isomerization (Δ) MesaconicAcid This compound CitraconicAnhydride->MesaconicAcid H₂O, H⁺ Isomerization

Fig. 1: Reaction pathway for the synthesis of this compound from citric acid.

Experimental Protocols

Stage 1: Synthesis of Itaconic Anhydride from Citric Acid

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Citric acid monohydrate (200 g, 0.95 mol)

  • 500-cc Pyrex Kjeldahl flask

  • Distillation apparatus with a 100-cm water-cooled condenser

  • Two 250-cc long-necked distilling flasks (receivers)

  • Separatory funnel

  • Meker burner

Procedure:

  • Assemble the distillation apparatus. Place the two receiving flasks in series and cool them in ice-water baths.

  • Place 200 g of citric acid monohydrate into the Kjeldahl flask.

  • Heat the flask with a free flame until the citric acid melts.

  • Increase the heating rate significantly using a Meker burner to complete the distillation within 10-12 minutes. The main fraction of itaconic anhydride distills at 175–190 °C.[2]

  • Avoid superheating, as it promotes the formation of the undesired citraconic anhydride.[2]

  • Immediately transfer the distillate, which consists of water and itaconic anhydride, to a separatory funnel.

  • Separate the lower layer of itaconic anhydride.

  • The yield of crude itaconic anhydride is typically 40–50 g (37–47% of the theoretical amount).[2]

Stage 2: Synthesis of Citraconic Anhydride from Itaconic Anhydride

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Itaconic anhydride (250 g)

  • 500-cc modified Claisen flask with a 15-cm fractionating column

  • Distillation apparatus

Procedure:

  • Set up the distillation apparatus with the Claisen flask.

  • Place 250 g of crude itaconic anhydride into the flask.

  • Distill the itaconic anhydride rapidly at atmospheric pressure.

  • Discard the initial fraction that distills below 200 °C, which contains water and decomposition products.

  • Collect the fraction that distills between 200–215 °C. This is the citraconic anhydride.

  • The yield of crude citraconic anhydride is 170–180 g (68–72% of the theoretical amount).[3]

  • For higher purity, the crude product can be redistilled under reduced pressure (boiling point: 105–110 °C / 22 mmHg), yielding 155–165 g (62–66%) of pure citraconic anhydride.[3]

Stage 3: Synthesis of this compound from Citraconic Anhydride

This protocol is adapted from Organic Syntheses.[4]

Materials:

  • Citraconic anhydride (100 g, 0.89 mol)

  • Water (100 cc)

  • Dilute nitric acid (150 cc, prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume)

  • 500-cc Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • In the 500-cc Erlenmeyer flask, combine 100 g of citraconic anhydride, 100 cc of water, and 150 cc of the dilute nitric acid solution.

  • Heat the mixture and evaporate the solution until red fumes become visible. The final volume will be approximately 250 cc.[4]

  • Cool the solution in an ice bath to induce crystallization of this compound.

  • Collect the crystals by filtration.

  • Concentrate the mother liquor to 150 cc and cool to obtain a second crop of crystals.

  • Further concentrate the mother liquor to 50 cc for a third crop of crystals.

  • Combine all the collected crystals and recrystallize from 100 cc of water.

  • The final yield of pure this compound is 50–60 g (43–52% of the theoretical amount), with a melting point of 203–205 °C.[4]

Data Presentation

ParameterStage 1: Itaconic AnhydrideStage 2: Citraconic AnhydrideStage 3: this compound
Starting Material Citric Acid MonohydrateItaconic AnhydrideCitraconic Anhydride
Starting Amount 200 g250 g100 g
Product Itaconic AnhydrideCitraconic AnhydrideThis compound
Yield (g) 40 - 50 g170 - 180 g (crude)50 - 60 g
155 - 165 g (pure)
Yield (%) 37 - 47%68 - 72% (crude)43 - 52%
62 - 66% (pure)
Melting Point (°C) 67 - 68 °C7 - 8 °C203 - 205 °C
Boiling Point (°C) 175 - 190 °C (distillation)200 - 215 °C (distillation)N/A

Logical Workflow for Synthesis

Workflow cluster_stage1 Stage 1: Itaconic Anhydride Synthesis cluster_stage2 Stage 2: Citraconic Anhydride Synthesis cluster_stage3 Stage 3: this compound Synthesis s1_start Start with Citric Acid Monohydrate s1_heat Melt and Rapidly Distill (175-190°C) s1_start->s1_heat s1_separate Separate Aqueous and Organic Layers s1_heat->s1_separate s1_product Crude Itaconic Anhydride s1_separate->s1_product s2_start Start with Itaconic Anhydride s1_product->s2_start s2_distill Rapid Distillation (200-215°C) s2_start->s2_distill s2_purify Optional: Vacuum Redistillation s2_distill->s2_purify s2_product Citraconic Anhydride s2_purify->s2_product s3_start Start with Citraconic Anhydride s2_product->s3_start s3_react Hydrolyze and Isomerize with Dilute HNO₃ s3_start->s3_react s3_crystallize Cool and Crystallize s3_react->s3_crystallize s3_recrystallize Recrystallize from Water s3_crystallize->s3_recrystallize s3_product Pure this compound s3_recrystallize->s3_product

Fig. 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • The thermal decomposition of citric acid and the distillation of anhydrides involve high temperatures and should be performed with caution.

  • Nitric acid is corrosive and a strong oxidizing agent. Handle with care. The evolution of red fumes (nitrogen oxides) in the final step indicates a hazardous gas; ensure adequate ventilation.

Conclusion

The described multi-step synthesis provides a clear and reproducible pathway to obtain this compound from citric acid. The protocols, adapted from well-established literature, offer a solid foundation for researchers in organic synthesis, polymer chemistry, and drug development to produce this versatile chemical intermediate. While the overall yield may be moderate, the use of a renewable starting material makes this an attractive route for sustainable chemical production. Further optimization of each step could potentially lead to improved yields and process efficiency.

References

Laboratory Preparation of Mesaconic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconic acid, or (2E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid with applications in the synthesis of specialty polymers and as a building block in the chemical industry. This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily focusing on the isomerization of citraconic anhydride. The synthesis route starting from the more readily available citric acid is also outlined. These methods are established and have been reported in peer-reviewed literature, offering a reliable pathway for obtaining this compound for research and development purposes.

Introduction

This compound is the trans-isomer of citraconic acid and an isomer of itaconic acid.[1][2] Its rigid structure and the presence of two carboxylic acid groups make it a valuable monomer for the creation of novel polymers and metal-organic frameworks (MOFs).[3] The laboratory preparation of this compound is most commonly achieved through the acid-catalyzed isomerization of its cis-isomer, citraconic acid, or its anhydride.[4] A well-documented and reliable procedure for this conversion is published in Organic Syntheses, which serves as the basis for the detailed protocol provided herein.[4]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
IUPAC Name(2E)-2-Methylbut-2-enedioic acid[5]
Synonyms2-Methylfumaric acid[5]
CAS Number498-24-8
Molecular FormulaC5H6O4[5]
Molar Mass130.10 g/mol [5][6]
AppearanceColorless solid, orthorhombic needles or monoclinic tablets[6][7]
Melting Point203–205 °C (lit. 200-202 °C)[4][8]
Boiling Point250 °C (decomposes)[6]
Density1.31 g/cm³[6]
Solubility in water2.7 g / 100 g at 18 °C[7]

Synthesis Pathway Overview

The synthesis of this compound can be approached from citric acid, a readily available bio-based feedstock.[6] The overall pathway involves dehydration and decarboxylation of citric acid to form itaconic anhydride, which then isomerizes to citraconic anhydride. The citraconic anhydride is subsequently hydrolyzed and isomerized under acidic conditions to yield the final product, this compound.[6]

Synthesis_Pathway CitricAcid Citric Acid ItaconicAnhydride Itaconic Anhydride CitricAcid->ItaconicAnhydride  Dehydration &  Decarboxylation CitraconicAnhydride Citraconic Anhydride ItaconicAnhydride->CitraconicAnhydride Isomerization MesaconicAcid This compound CitraconicAnhydride->MesaconicAcid  Hydrolysis &  Isomerization Experimental_Workflow cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification & Analysis start Mix Citraconic Anhydride, Water, and Dilute Nitric Acid heat Evaporate until Red Fumes Appear start->heat cool Cool Solution to Induce Crystallization heat->cool filter1 Filter to Collect First Crop cool->filter1 evap1 Evaporate Filtrate to 150 cc filter1->evap1 cool2 Cool and Filter Second Crop evap1->cool2 evap2 Evaporate Filtrate to 50 cc cool2->evap2 cool3 Cool and Filter Third Crop evap2->cool3 combine Combine All Crops cool3->combine recrystallize Recrystallize from Hot Water combine->recrystallize dry Dry the Product recrystallize->dry analyze Characterize (MP, NMR) dry->analyze

References

Mesaconic Acid: A Versatile Bio-Based Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesaconic acid, a C5-dicarboxylic acid, is emerging as a significant bio-based platform chemical for organic synthesis. As an isomer of the more commonly known itaconic acid, this compound offers unique reactivity and potential for the synthesis of a diverse range of valuable molecules, including polymers, pharmaceuticals, and specialty chemicals. Its rigid structure and trans-configuration of the double bond provide distinct stereochemical outcomes in addition reactions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as a central building block in organic synthesis.

Synthesis of Key Intermediates from this compound

This compound's two carboxylic acid groups and its carbon-carbon double bond are key functional handles for a variety of chemical transformations. The following sections detail the synthesis of essential derivatives.

Esterification to Dimethyl Mesaconate

The conversion of this compound to its dimethyl ester is a common first step to improve its solubility in organic solvents and to modify its reactivity.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound using methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Dichloromethane

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl mesaconate.

Data Presentation:

ReactionReactantsCatalystSolventTemp. (°C)Time (h)Typical Yield (%)
Esterification This compound, MethanolH₂SO₄MethanolReflux (~65)4-8>90

Polymer Synthesis from this compound Derivatives

Dimethyl mesaconate can serve as a monomer for the synthesis of polyesters and other polymers. The properties of the resulting polymers can be tuned by the choice of co-monomers.

Synthesis of Polyesters by Polycondensation

Experimental Protocol: Synthesis of Poly(ethylene mesaconate)

This protocol describes the synthesis of a polyester from dimethyl mesaconate and ethylene glycol.

Materials:

  • Dimethyl Mesaconate

  • Ethylene Glycol

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head.

Procedure:

  • Transesterification:

    • Charge the flask with dimethyl mesaconate (1.0 eq), ethylene glycol (2.2 eq), and a catalytic amount of Ti(OBu)₄ (e.g., 250 ppm).

    • Heat the mixture to 150-190 °C under a slow stream of nitrogen to facilitate the removal of methanol.

    • Continue the reaction until the majority of the theoretical amount of methanol has been distilled off (typically 2-4 hours).

  • Polycondensation:

    • Gradually increase the temperature to 220-240 °C.

    • Slowly reduce the pressure to below 1 mmHg to remove excess ethylene glycol and drive the polymerization.

    • Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved.

    • Allow the reactor to cool to room temperature under a nitrogen atmosphere before extruding the polymer.

Data Presentation:

Polymerization StageMonomersCatalystTemp. (°C)PressureTime (h)
Transesterification Dimethyl Mesaconate, Ethylene GlycolTi(OBu)₄150-190Atmospheric2-4
Polycondensation -Ti(OBu)₄220-240<1 mmHg2-4

This compound in Drug Development: Anti-inflammatory Properties

Recent studies have highlighted the immunomodulatory effects of this compound, positioning it as a potential therapeutic agent for inflammatory diseases. It is produced endogenously in macrophages from itaconate and has been shown to reduce the secretion of pro-inflammatory cytokines.[1][2][3][4]

Signaling Pathway of this compound in Macrophages

In lipopolysaccharide (LPS)-stimulated macrophages, a model for bacterial infection-induced inflammation, this compound has been shown to decrease the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-12 (IL-12).[1][2][3] Unlike itaconic acid, this compound does not inhibit succinate dehydrogenase, a key enzyme in the TCA cycle, suggesting a more targeted and potentially less disruptive mechanism of action on cellular metabolism.[4] The anti-inflammatory effect is associated with the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation.

Mesaconic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Mesaconic_Acid This compound Mesaconic_Acid->IKK inhibits Mesaconic_Acid->MAPK_pathway inhibits DNA DNA NFκB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (IL-6, IL-12) DNA->Cytokines transcribes

This compound's anti-inflammatory mechanism in macrophages.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from this compound to its application as a building block in both polymer and pharmaceutical-related synthesis.

Logical_Workflow cluster_derivatization Derivatization cluster_synthesis Synthesis Applications cluster_products Potential End Products Mesaconic_Acid This compound Dimethyl_Mesaconate Dimethyl Mesaconate Mesaconic_Acid->Dimethyl_Mesaconate Esterification Mesaconyl_Chloride Mesaconyl Chloride Mesaconic_Acid->Mesaconyl_Chloride Chlorination Polyesters Polyesters Dimethyl_Mesaconate->Polyesters Polycondensation Bioactive_Lactones Bioactive Lactones (e.g., Paraconic Acids) Dimethyl_Mesaconate->Bioactive_Lactones e.g., Michael Addition Diels_Alder_Adducts Diels-Alder Adducts Dimethyl_Mesaconate->Diels_Alder_Adducts Cycloaddition Polyamides Polyamides Mesaconyl_Chloride->Polyamides Polycondensation Biodegradable_Plastics Biodegradable Plastics Polyesters->Biodegradable_Plastics Specialty_Polymers Specialty Polymers Polyesters->Specialty_Polymers Polyamides->Specialty_Polymers Pharmaceuticals Pharmaceuticals Bioactive_Lactones->Pharmaceuticals Diels_Alder_Adducts->Pharmaceuticals Fine_Chemicals Fine Chemicals Diels_Alder_Adducts->Fine_Chemicals

Synthetic routes from this compound to various products.

Conclusion

This compound is a promising bio-based building block with significant potential in sustainable chemistry. Its unique structural features allow for the synthesis of a variety of valuable compounds. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, from the creation of novel polymers to the development of new therapeutic agents. Further research into the reaction kinetics and optimization of polymerization conditions will continue to expand the applications of this versatile molecule.

References

Application Notes and Protocols for the Use of Mesaconic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, a C5-dicarboxylic acid, is emerging as a promising bio-based monomer for the synthesis of functional polymers. As an isomer of the more extensively studied itaconic acid, this compound offers a unique chemical structure that can be leveraged in polymer chemistry to create materials with tailored properties for a variety of applications, including in the biomedical and pharmaceutical fields. This document provides an overview of the synthesis of this compound, proposed methodologies for its polymerization, and potential applications in drug delivery, based on current knowledge and analogous polymer systems.

Synthesis of this compound

This compound can be synthesized from citraconic anhydride through isomerization. The following protocol is adapted from established chemical synthesis methods.

Experimental Protocol: Synthesis of this compound from Citraconic Anhydride

Materials:

  • Citraconic anhydride

  • Dilute nitric acid (1 part concentrated nitric acid to 4 parts water)

  • Deionized water

  • Erlenmeyer flask (500 mL)

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Combine 100 g of citraconic anhydride, 100 mL of deionized water, and 150 mL of dilute nitric acid in a 500-mL Erlenmeyer flask.

  • Heat the mixture until red fumes appear.

  • Cool the solution to allow for the crystallization of this compound.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • The mother liquor can be further concentrated by evaporation to yield more product.

  • Recrystallize the collected crude product from 100 mL of deionized water to obtain purified this compound. The expected yield is approximately 50-60 g.

Polymerization of this compound

Detailed experimental protocols for the homopolymerization and copolymerization of this compound are scarce in the published literature. However, based on the principles of polymer chemistry and the known polymerization behavior of similar vinyl monomers like itaconic acid and acrylic acid, the following general protocols for free radical polymerization and condensation polymerization can be proposed.

Proposed Experimental Protocol: Free Radical Polymerization of this compound

This method is suitable for creating carbon-chain polymers from the vinyl group of this compound or its esters.

Materials:

  • This compound or diethyl mesaconate (monomer)

  • Azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) (initiator)

  • Dimethylformamide (DMF) or water (solvent)

  • Methanol or other non-solvent for precipitation

  • Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Dissolve the this compound or diethyl mesaconate monomer in the chosen solvent in the reaction flask.

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (e.g., AIBN for organic solvents, KPS for aqueous solutions) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-80 °C for AIBN, 70-90 °C for KPS) under a nitrogen atmosphere with continuous stirring.

  • Allow the polymerization to proceed for a specified time (e.g., 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up Monomer This compound/Ester Dissolve Dissolve Monomer Monomer->Dissolve Solvent Solvent (e.g., DMF) Solvent->Dissolve Initiator Initiator (e.g., AIBN) AddInitiator Add Initiator Initiator->AddInitiator Purge Purge with N2 Dissolve->Purge Purge->AddInitiator Heat Heat (60-80 °C) AddInitiator->Heat Cool Cool to RT Heat->Cool Reaction Time (4-24h) Precipitate Precipitate in Non-solvent Cool->Precipitate Filter Filter Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry Product Poly(this compound/ester) Dry->Product

Workflow for Free Radical Polymerization of this compound.
Proposed Experimental Protocol: Polycondensation of this compound with a Diol

This method is suitable for synthesizing polyesters with this compound as a diacid monomer.

Materials:

  • This compound

  • A diol (e.g., 1,4-butanediol, ethylene glycol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Reaction flask equipped with a Dean-Stark trap, condenser, nitrogen inlet, and mechanical stirrer

  • Heating mantle

Procedure:

  • Charge the reaction flask with equimolar amounts of this compound and the diol, the catalyst (e.g., 0.1-0.5 mol%), and toluene.

  • Heat the mixture to reflux under a nitrogen atmosphere with continuous stirring.

  • Water formed during the esterification reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by measuring the amount of water collected.

  • Once the theoretical amount of water has been collected, indicating high conversion, cool the reaction mixture.

  • The resulting polyester can be purified by precipitation in a suitable non-solvent and dried under vacuum.

G cluster_reactants Reactants cluster_reaction Polycondensation cluster_purification Purification Diacid This compound Charge Charge Reactor Diacid->Charge Diol Diol (e.g., 1,4-Butanediol) Diol->Charge Catalyst Catalyst (p-TSA) Catalyst->Charge Solvent Toluene Solvent->Charge Heat Heat to Reflux Charge->Heat WaterRemoval Azeotropic Water Removal Heat->WaterRemoval Monitor Water Collection Cool Cool Reaction WaterRemoval->Cool High Conversion Precipitate Precipitate Cool->Precipitate Dry Dry Precipitate->Dry Product Polyester Dry->Product

Workflow for Polycondensation of this compound.

Properties of this compound-Based Polymers (Analogous Data)

Table 1: Thermal Properties of Itaconic Acid-Based Polymers

Polymer/CopolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Reference
Poly(itaconic acid)135-155~200General Literature
Poly(dimethyl itaconate)94300-350General Literature
Poly(methyl methacrylate-co-itaconic acid) (20% IA)-30°C higher than PMMA[1]
Poly(acrylonitrile-co-itaconic acid)-Higher than PAN homopolymer[2][3]

Table 2: Molecular Weight Data for Itaconic Acid-Based Copolymers

CopolymerMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)Reference
Poly(methyl methacrylate-co-itaconic acid) (20% IA)245,000370,0001.51[4]
Poly(itaconic acid-co-10-hydroxyhexylitaconic acid)Decreases with increasing 10-HHIA contentDecreases with increasing 10-HHIA content1.10 - 1.29[5]

Applications in Drug Delivery

Polymers containing carboxylic acid groups, such as those that would be derived from this compound, are of significant interest for drug delivery applications due to their potential for pH-responsive behavior.

pH-Responsive Drug Release

The carboxylic acid groups in poly(this compound) are expected to be protonated at low pH (e.g., in the stomach) and deprotonated at higher pH (e.g., in the intestines). This change in ionization state can lead to swelling or dissolution of the polymer matrix, triggering the release of an encapsulated drug. This property makes such polymers candidates for enteric coatings or for targeted drug delivery to the colon.

Hydrogel Formulations

This compound can be copolymerized with other monomers and a crosslinker to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release kinetics can be tuned by adjusting the monomer composition, crosslinking density, and the hydrophilicity of the polymer network.

Proposed Experimental Protocol: Preparation of a this compound-Based Hydrogel for Controlled Drug Release

Materials:

  • This compound

  • A comonomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

  • A crosslinker (e.g., ethylene glycol dimethacrylate, EGDMA)

  • An initiator (e.g., ammonium persulfate, APS)

  • A model drug

  • Phosphate buffered saline (PBS) at various pH values

Procedure:

  • Hydrogel Synthesis:

    • Prepare an aqueous solution of this compound, HEMA, and EGDMA.

    • Add the model drug to this solution.

    • Add the initiator (APS) and polymerize at an elevated temperature (e.g., 70°C) for several hours to form the drug-loaded hydrogel.

  • Swelling Studies:

    • Immerse pre-weighed dry hydrogel samples in PBS solutions of different pH values (e.g., pH 1.2, 6.8, 7.4).

    • At regular intervals, remove the samples, blot excess surface water, and weigh them to determine the swelling ratio.

  • In Vitro Drug Release Studies:

    • Place the drug-loaded hydrogels in a dissolution apparatus containing PBS at a specific pH (e.g., simulating gastric or intestinal fluid).

    • At predetermined time points, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Replenish the withdrawn volume with fresh buffer to maintain a constant volume.

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_release Drug Release Mix Mix Monomers, Drug, and Crosslinker Initiate Add Initiator & Polymerize Mix->Initiate FinalHydrogel Drug-Loaded Hydrogel Initiate->FinalHydrogel Swelling Swelling Studies at different pH Release In Vitro Release in Simulated Fluids Analyze Analyze Drug Concentration Release->Analyze ReleaseProfile Drug Release Profile Analyze->ReleaseProfile FinalHydrogel->Swelling FinalHydrogel->Release

Workflow for Hydrogel Preparation and Drug Release Study.

Conclusion

This compound holds potential as a bio-based monomer for the development of novel polymers with applications in various fields, including drug delivery. While specific research on the polymerization of this compound and the application of its polymers is limited, the principles of polymer chemistry and the extensive knowledge base for its isomer, itaconic acid, provide a strong foundation for future research and development in this area. The proposed protocols and analogous data presented here are intended to serve as a starting point for researchers interested in exploring the unique opportunities offered by this compound in polymer chemistry.

References

Application Notes and Protocols: Mesaconic Acid as a Precursor for Methacrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed information on the utilization of mesaconic acid as a precursor for the synthesis of methacrylic acid, including reaction pathways, experimental protocols, and quantitative data.

Introduction

Methacrylic acid (MAA) is a crucial monomer in the polymer industry, primarily used in the production of polymethyl methacrylate (PMMA), commonly known as acrylic glass.[1][2] The increasing demand for sustainable and bio-based chemical production has spurred research into alternative routes to MAA, moving away from traditional petroleum-based methods.[3][4] this compound, a dicarboxylic acid, has emerged as a promising bio-based precursor for MAA.[1][2] It is an isomer of itaconic acid and citraconic acid, all of which can be converted to methacrylic acid through decarboxylation.[2][5]

This document outlines the chemical pathways for converting this compound to methacrylic acid, provides detailed experimental protocols for this conversion, and presents a summary of relevant quantitative data to guide researchers in this field.

Chemical and Biochemical Pathways

The primary route for the conversion of this compound to methacrylic acid is through decarboxylation, which involves the removal of a carboxyl group. This reaction can be achieved through various catalytic methods, often under elevated temperature and pressure.

Thermocatalytic Decarboxylation

This compound, along with its isomers itaconic acid and citraconic acid, can be decarboxylated to yield methacrylic acid.[2][6] This process is typically carried out in an aqueous solution. The reaction can be catalyzed by bases (e.g., sodium hydroxide) or heterogeneous catalysts containing transition metals such as ruthenium, palladium, and platinum.[7][8][9]

A proposed pathway involves the isomerization of itaconic acid to this compound, which then undergoes decarboxylation to form methacrylic acid.[7]

G Mesaconic_Acid This compound Methacrylic_Acid Methacrylic Acid Mesaconic_Acid->Methacrylic_Acid Decarboxylation (+ Heat, Catalyst) CO2 CO2

Caption: Direct decarboxylation of this compound.

Hybrid Bio-catalytic Route

A sustainable approach involves the biological production of a precursor molecule, which is then chemically converted to methacrylic acid. One such pathway starts with glucose, which is fermented by engineered E. coli to produce citramalic acid with high yield.[3][10][11][12][13] Citramalic acid can then undergo dehydration to form a mixture of itaconic, mesaconic, and citraconic acids, which are subsequently decarboxylated to methacrylic acid.[6][10][11]

G cluster_bio Biotechnological cluster_chemo Thermocatalytic Glucose Glucose Citramalic_Acid Citramalic Acid Glucose->Citramalic_Acid Fermentation (E. coli) Mesaconic_Acid This compound Citramalic_Acid->Mesaconic_Acid Dehydration Methacrylic_Acid Methacrylic Acid Mesaconic_Acid->Methacrylic_Acid Decarboxylation

Caption: Hybrid bio-catalytic pathway to methacrylic acid.

Experimental Protocols

The following protocols are generalized from published literature and provide a starting point for the catalytic conversion of this compound and its isomers to methacrylic acid.

General Protocol for Base-Catalyzed Decarboxylation

This protocol is adapted from procedures for the decarboxylation of itaconic acid, which is directly applicable to this compound.[14]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • High-pressure batch reactor

  • HPLC system for analysis

Procedure:

  • Prepare a reactant feed solution by dissolving this compound (e.g., 0.5 M) and sodium hydroxide (e.g., 0.5 M) in deionized water.[14]

  • Load the solution into a high-pressure batch reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired temperature (e.g., in the range of 240-275 °C).[14]

  • Maintain the reaction at the set temperature for a specified residence time (e.g., at least 80 seconds).[14]

  • After the reaction, rapidly cool the reactor to quench the reaction.

  • Collect the product mixture for analysis.

  • Quantify the concentration of methacrylic acid, unreacted this compound, and any byproducts using a suitable analytical method such as HPLC.[14]

Protocol for Heterogeneous Catalytic Decarboxylation

This protocol describes a general method for using a solid catalyst for the conversion.

Materials:

  • This compound

  • Heterogeneous catalyst (e.g., Ruthenium carbonyl propionate, Pt/Al2O3)[6][7]

  • Deionized water

  • High-pressure batch reactor with stirring

  • Filtration system

  • HPLC system for analysis

Procedure:

  • Prepare an aqueous solution of this compound at the desired concentration (e.g., 5.5 M).[7]

  • Add the heterogeneous catalyst to the solution (e.g., 0.1 mol %).[7]

  • Load the slurry into a high-pressure batch reactor.

  • Seal the reactor, purge with an inert gas, and pressurize if required.

  • Heat the reactor to the target temperature (e.g., 200-225 °C) while stirring.[7]

  • Maintain the reaction for the desired duration.

  • Cool the reactor and depressurize.

  • Separate the solid catalyst from the liquid product mixture by filtration.

  • Analyze the liquid phase for methacrylic acid concentration using HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reactant Solution B Add Catalyst A->B C Load into Reactor B->C D Heat and Stir C->D E Cool and Depressurize D->E F Filter to Remove Catalyst E->F G Analyze Liquid by HPLC F->G

Caption: Experimental workflow for catalytic decarboxylation.

Data Presentation

The following tables summarize quantitative data from studies on the conversion of dicarboxylic acids to methacrylic acid. While specific data for this compound is limited, the data for its isomer, itaconic acid, provides a strong indication of expected performance.

Table 1: Conversion of Itaconic Acid to Methacrylic Acid using Heterogeneous Catalysts

CatalystTemperature (°C)Conversion of Itaconic Acid (%)Selectivity to Methacrylic Acid (%)Reference
Ruthenium carbonyl propionate200-225->90[7]
Pt/Al2O32508067[6]
Modified Hydroxyapatite190-260>98>75[15]

Table 2: Conversion of Citramalic Acid to Methacrylic Acid

CatalystTemperature (°C)Conversion of Citramalic Acid (%)Selectivity to Methacrylic Acid (%)Reference
Alumina250-63.2[3][10][12][13]
None (Thermal)250~70-100~46[10]

Table 3: Bio-based Production of Methacrylic Acid Precursors

PrecursorOrganismTiter (g/L)Yield (g/g glucose)Reference
Citramalic AcidE. coli800.58 (theoretical)[1]
Itaconic AcidU. maydis2200.58[1][16]
This compoundE. coli23-[1][16]

Conclusion

This compound presents a viable, bio-based precursor for the production of methacrylic acid. The conversion can be achieved through thermocatalytic decarboxylation, with reaction conditions and catalyst selection playing a critical role in achieving high yields and selectivity. The hybrid approach, combining microbial production of precursors like citramalic acid followed by chemical conversion, offers a particularly promising route for the sustainable manufacturing of this important industrial monomer. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the development of green chemical processes.

References

Application Notes and Protocols: Anti-inflammatory Mechanism of Mesaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, an isomer of the immunomodulatory metabolite itaconic acid, has emerged as a significant endogenous molecule with potent anti-inflammatory properties.[1][2] Synthesized in inflammatory macrophages from itaconate, this compound presents a promising therapeutic potential for a range of inflammatory conditions, including septic shock and autoimmune diseases like psoriasis and inflammatory bowel disease.[1][3][4] A key advantage of this compound over itaconic acid is its distinct metabolic impact; it does not inhibit succinate dehydrogenase (SDH), a crucial enzyme in the tricarboxylic acid (TCA) cycle and cellular respiration.[1][3][4] This characteristic suggests a potentially more favorable safety profile with fewer metabolic side effects.[1][2]

These application notes provide a comprehensive overview of the known anti-inflammatory mechanisms of this compound, supported by quantitative data and detailed experimental protocols for its investigation.

Mechanism of Action

The anti-inflammatory effects of this compound in macrophages are primarily characterized by the modulation of cytokine and chemokine production. This immunomodulatory activity appears to be independent of the transcription factors NRF2 and ATF3.[3][4]

Cytokine and Chemokine Regulation

In pro-inflammatory macrophages, this compound has been demonstrated to:

  • Decrease the secretion of pro-inflammatory cytokines: Interleukin-6 (IL-6) and Interleukin-12 (IL-12).[3][5]

  • Increase the production of the chemokine: C-X-C motif chemokine 10 (CXCL10).[3][4]

This selective modulation of inflammatory mediators contributes to the dampening of the inflammatory response.

Metabolic Reprogramming

This compound influences cellular metabolism in inflammatory macrophages by dampening glycolytic activity, an effect it shares with itaconic acid.[3][4] However, unlike itaconic acid, it does not repress the TCA cycle or cellular respiration due to its lack of SDH inhibition.[3][4]

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are still under investigation. Based on its known downstream effects on cytokine production, the following pathways are of significant interest for further research:

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and controls the expression of numerous pro-inflammatory cytokines, including IL-6 and IL-12. It is plausible that this compound may interfere with the activation of this pathway.

  • JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for mediating the cellular response to a wide range of cytokines. Given that this compound alters cytokine production, it may directly or indirectly modulate JAK/STAT signaling.

  • NLRP3 Inflammasome: The role of this compound in regulating the NLRP3 inflammasome is currently ambiguous. While its precursor, itaconic acid, has been shown to inhibit NLRP3 inflammasome activation, studies on this compound have indicated that it does not impair IL-1β secretion, a key downstream effector of the inflammasome.[3][4] This discrepancy highlights a critical area for future investigation.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on key inflammatory markers in macrophages.

MarkerEffect of this compoundCell TypeReference
IL-6 SecretionReductionPro-inflammatory Macrophages[3][5]
IL-12 SecretionReductionPro-inflammatory Macrophages[3][5]
CXCL10 ProductionIncreasePro-inflammatory Macrophages[3][4]
Glycolytic ActivityDampenedPro-inflammatory Macrophages[3][4]
Succinate Dehydrogenase (SDH) ActivityNo InhibitionMacrophages[1][3][4]
IL-1β Secretion / Inflammasome ActivationNo ImpairmentMacrophages[3][4]

Visualizations

Signaling_Pathways cluster_NFkB NF-κB Signaling Pathway cluster_JAKSTAT JAK/STAT Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates, leads to degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, IL-12) NFkB_nucleus->Pro_inflammatory_Genes activates Mesaconic_Acid_NFkB This compound (?) Mesaconic_Acid_NFkB->IKK potential inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes STAT_nucleus STAT Dimer (nucleus) STAT_dimer->STAT_nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription STAT_nucleus->Inflammatory_Genes activates Mesaconic_Acid_JAKSTAT This compound (?) Mesaconic_Acid_JAKSTAT->JAK potential inhibition

Hypothesized interaction of this compound with inflammatory signaling pathways.

Experimental_Workflow cluster_polarization Macrophage Polarization cluster_treatment Treatment cluster_analysis Analysis BMDM Bone Marrow-Derived Macrophages (BMDMs) M0 M0 Macrophages (M-CSF) BMDM->M0 M1 M1 Pro-inflammatory Macrophages (LPS + IFN-γ) M0->M1 Control Vehicle Control M1->Control Mesaconic_Acid This compound Treatment M1->Mesaconic_Acid Supernatant Collect Supernatant Control->Supernatant Cells Collect Cells Control->Cells Mesaconic_Acid->Supernatant Mesaconic_Acid->Cells ELISA ELISA (IL-6, IL-12) Supernatant->ELISA qPCR qPCR (CXCL10 mRNA) Cells->qPCR Western_Blot Western Blot (p-p65, p-STAT3) Cells->Western_Blot

Workflow for investigating this compound's anti-inflammatory effects.

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization and this compound Treatment

Objective: To differentiate bone marrow-derived macrophages (BMDMs) into a pro-inflammatory M1 phenotype and assess the immunomodulatory effects of this compound.

Materials:

  • Bone marrow cells from mice

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • This compound (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well or 12-well)

Procedure:

  • BMDM Differentiation (Day 0-7):

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.

    • Incubate at 37°C in a 5% CO2 incubator.

    • On day 3, add fresh media containing M-CSF.

    • On day 7, the cells will have differentiated into M0 macrophages.

  • M1 Polarization and Treatment (Day 7-8):

    • Aspirate the media from the differentiated M0 macrophages and replace it with fresh media.

    • To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.

    • Concurrently, treat the designated wells with varying concentrations of this compound (e.g., 1, 5, 10 mM). Include a vehicle control (e.g., PBS).

    • Incubate for 24 hours.

  • Sample Collection (Day 8):

    • After 24 hours of incubation, carefully collect the cell culture supernatants for cytokine analysis (ELISA).

    • Wash the cells with cold PBS and then lyse them for RNA or protein extraction for qPCR or Western blot analysis, respectively.

Protocol 2: Quantification of Cytokine Secretion by ELISA

Objective: To measure the concentration of IL-6 and IL-12 in the culture supernatants of this compound-treated macrophages.

Materials:

  • Collected cell culture supernatants

  • Commercially available ELISA kits for mouse IL-6 and IL-12

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, add standards and collected supernatant samples to the wells of the antibody-coated microplate.

  • Incubate to allow the cytokines to bind to the immobilized antibodies.

  • Wash the plate to remove unbound substances.

  • Add a biotin-conjugated detection antibody specific for the cytokine of interest.

  • Incubate and wash again.

  • Add a streptavidin-HRP conjugate.

  • Incubate and wash.

  • Add a substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 3: Analysis of Gene Expression by qPCR

Objective: To determine the relative mRNA expression levels of CXCL10 in this compound-treated macrophages.

Materials:

  • Collected cell lysates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for CXCL10 and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CXCL10 and the housekeeping gene, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in CXCL10 expression, normalized to the housekeeping gene and relative to the control group.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation of key signaling proteins like NF-κB p65 and STAT3.

Materials:

  • Collected cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of NF-κB p65 and STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation state of the signaling pathways.

Conclusion

This compound is a promising immunomodulatory metabolite that effectively reduces the production of key pro-inflammatory cytokines in macrophages without the detrimental metabolic effects associated with itaconic acid. The detailed protocols provided herein will enable researchers to further elucidate the precise molecular mechanisms and signaling pathways involved in its anti-inflammatory action, paving the way for the development of novel therapeutics for a variety of inflammatory disorders. Further research is warranted to clarify its role in NLRP3 inflammasome regulation and to identify its direct molecular targets.

References

Application Notes and Protocols: Immunomodulatory Effects of Mesaconic Acid on Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Mesaconic acid, an isomer of the well-known immunomodulatory metabolite itaconate, has been identified as a key player in regulating macrophage function.[1][2] It is synthesized from itaconate within inflammatory macrophages and exhibits distinct immunomodulatory properties.[1][2] Unlike itaconate, which significantly impacts mitochondrial respiration by inhibiting succinate dehydrogenase (SDH), this compound modulates macrophage inflammatory responses with a lesser effect on the TCA cycle and cellular respiration.[1][2] These characteristics make this compound a compelling molecule for therapeutic strategies targeting macrophage-driven inflammation. This document provides an overview of its effects, relevant quantitative data, and detailed protocols for studying its activity in vitro.

Immunomodulatory Profile

This compound primarily exerts an anti-inflammatory effect on pro-inflammatory (M1-like) macrophages. Its key functions include the selective modulation of cytokine and chemokine production.

  • Anti-Inflammatory Cytokine Regulation: In lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduces the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-12 (IL-12).[1][2][3]

  • Chemokine Regulation: Interestingly, this compound has been shown to increase the production of the chemokine CXCL10, which is involved in immune cell trafficking.[1][2]

  • Inflammasome Activity: Treatment with this compound does not appear to impair IL-1β secretion or the activation of the inflammasome complex.[1][2][4]

Signaling Pathways

The immunomodulatory effects of this compound on cytokine production have been shown to be independent of the transcription factors NRF2 (Nuclear factor erythroid 2-related factor 2) and ATF3 (Activating transcription factor 3), which are known targets for itaconate derivatives.[1][2][4] Recent studies suggest that this compound may exert its effects by suppressing the IFN-γ-mediated Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[3]

cluster_0 Macrophage LPS LPS / IFN-γ Receptor TLR4 / IFNGR LPS->Receptor JAK_STAT JAK-STAT Pathway Receptor->JAK_STAT Pro_Inflammatory Pro-inflammatory Response JAK_STAT->Pro_Inflammatory Cytokines IL-6, IL-12 (Secretion) Pro_Inflammatory->Cytokines Mesaconic This compound Mesaconic->JAK_STAT Inhibits

Caption: this compound signaling pathway in macrophages.

Data Summary

The following tables summarize the reported effects of this compound on macrophage function based on available literature.

Table 1: Effect of this compound on Cytokine Secretion in LPS-Stimulated Macrophages

Cytokine/ChemokineEffect of this compound TreatmentCell TypeReference
IL-6ReductionBMDM, RAW264.7[1][2][3]
IL-12ReductionBMDM, RAW264.7[1][2][3]
CXCL10IncreaseBMDM[1][2]
IL-1βNo significant changeBMDM, RAW264.7[1][2]

Table 2: Comparative Metabolic Effects of this compound vs. Itaconate

Metabolic Pathway/EnzymeEffect of this compoundEffect of ItaconateReference
GlycolysisDampens activityDampens activity[1][2]
TCA Cycle ActivityNo significant changeRepresses activity[1][2]
Cellular RespirationNo significant changeRepresses activity[1][2]
Succinate Dehydrogenase (SDH)No inhibitionInhibits activity[1][2]

Experimental Protocols

This section provides a detailed protocol for treating macrophages with this compound to assess its impact on inflammatory responses.

start Start: Isolate & Culture Macrophages (e.g., BMDMs) culture Day 7: Seed cells in plates (e.g., 1x10^6 cells/well) start->culture pretreat Pre-treat with this compound (e.g., 10 mM for 4 hours) culture->pretreat stimulate Stimulate with LPS (e.g., 10 ng/mL) pretreat->stimulate incubate_rna Incubate 3-6 hours stimulate->incubate_rna Gene Expression incubate_protein Incubate 21-24 hours stimulate->incubate_protein Protein Secretion harvest_rna Harvest Cells: RNA Extraction & qPCR incubate_rna->harvest_rna harvest_protein Harvest Supernatant: Cytokine Analysis (ELISA) incubate_protein->harvest_protein end End: Data Analysis harvest_rna->end harvest_protein->end

Caption: Experimental workflow for analyzing this compound effects.

Materials and Reagents
  • Cells: Murine Bone Marrow-Derived Macrophages (BMDMs) or RAW264.7 cell line.

  • Media:

    • RPMI-1640 or DMEM, high glucose

    • 10% Fetal Bovine Serum (FBS), heat-inactivated

    • 1% Penicillin-Streptomycin

    • M-CSF (20 ng/mL) for BMDM differentiation

  • Reagents:

    • This compound (Sigma-Aldrich or equivalent)

    • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)

    • Sterile, endotoxin-free PBS

    • DMSO (for stock solution)

  • Assay Kits: ELISA kits for murine IL-6, IL-12, and CXCL10 (R&D Systems, BioLegend, or equivalent).

Protocol: In Vitro Treatment of Macrophages

This protocol is based on methodologies described for studying itaconate and mesaconate effects on LPS-stimulated macrophages.[2]

Day 0: Cell Seeding

  • Harvest differentiated BMDMs or passage RAW264.7 cells.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed cells in a multi-well plate (e.g., 24-well plate) at a density of 0.5 x 10⁶ to 1 x 10⁶ cells/mL in complete culture medium.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

Day 1: this compound Pre-treatment and LPS Stimulation

  • Prepare Stock Solutions: Prepare a 1 M stock solution of this compound in sterile DMSO. Further dilute in sterile PBS or culture medium to create a working stock (e.g., 100 mM). Prepare a 1 mg/mL stock of LPS in sterile, endotoxin-free PBS.

  • Pre-treatment: Remove the culture medium from the wells. Add fresh medium containing the desired final concentration of this compound (e.g., 10 mM).[2] Include a vehicle control (medium with an equivalent amount of DMSO/PBS).

  • Incubate for 4 hours at 37°C, 5% CO₂.[2]

  • Stimulation: Add LPS directly to the wells to achieve a final concentration of 10 ng/mL.[2] Do not remove the this compound-containing medium.

  • Incubation:

    • For gene expression analysis (qPCR) , incubate for 3-6 hours.[2]

    • For cytokine secretion analysis (ELISA) , incubate for 21-24 hours.[2]

Downstream Analysis: Cytokine Measurement by ELISA
  • After the 21-24 hour incubation, centrifuge the culture plates at 400 x g for 10 minutes to pellet any detached cells.

  • Carefully collect the supernatant without disturbing the cell monolayer.

  • Store the supernatant at -80°C until analysis or proceed directly.

  • Perform ELISA for IL-6, IL-12, and CXCL10 according to the manufacturer’s instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Comparative Functional Overview

This compound and its isomer, itaconate, share some immunomodulatory functions but have crucial differences in their metabolic impact. This distinction is vital for researchers designing experiments or considering therapeutic applications.

Itaconate Itaconate Mesaconate This compound (Isomer) Itaconate->Mesaconate Isomerization in Macrophages Shared_Effects Shared Effects Itaconate->Shared_Effects Itaconate_Unique Unique to Itaconate Itaconate->Itaconate_Unique Mesaconate->Shared_Effects Mesaconate_Unique Unique to this compound Mesaconate->Mesaconate_Unique Reduce_Cytokines ↓ IL-6, IL-12 Shared_Effects->Reduce_Cytokines Dampen_Glycolysis Dampen Glycolysis Shared_Effects->Dampen_Glycolysis Inhibit_SDH Inhibits SDH Itaconate_Unique->Inhibit_SDH Repress_TCA Represses TCA Cycle & Cellular Respiration Itaconate_Unique->Repress_TCA No_SDH_Inhibition No SDH Inhibition Mesaconate_Unique->No_SDH_Inhibition No_TCA_Repression No TCA Cycle Repression Mesaconate_Unique->No_TCA_Repression

Caption: Comparative effects of this compound and itaconate.

References

Mesaconic Acid: A Novel Endogenous Metabolite for the Treatment of Psoriasis and Other Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Recent research has identified mesaconic acid, an endogenous metabolite, as a promising therapeutic candidate for autoimmune diseases like psoriasis and inflammatory bowel disease (IBD).[1][2] this compound is produced in the body from itaconic acid, a metabolite known for its anti-inflammatory and antimicrobial properties.[1][3] Discovered in inflammatory macrophages, this compound demonstrates potent immunomodulatory effects with a potentially superior safety profile compared to its precursor, itaconic acid, and other anti-inflammatory agents.[1][4]

These application notes provide an overview of the mechanism of action of this compound, summarize key preclinical data, and offer detailed protocols for researchers to investigate its therapeutic potential in models of autoimmune disease.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating immune cell function, particularly in pro-inflammatory macrophages.[3][5] Unlike its precursor, itaconic acid, which inhibits the central metabolic enzyme succinate dehydrogenase (SDH), this compound does not block SDH activity.[1][4] This is a significant advantage, as SDH inhibition can have detrimental effects on cellular metabolism.[1] The immunomodulatory action of this compound appears to be independent of the NRF2 and ATF3 signaling pathways.[3][5]

The primary mechanism involves the regulation of cytokine production in activated macrophages. Studies have shown that this compound significantly reduces the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-12 (IL-12), while increasing the production of the chemokine CXCL10.[3][6] Furthermore, both this compound and itaconic acid have been found to dampen glycolytic activity in inflammatory macrophages.[3] This modulation of macrophage function can revert an overactive immune system towards a normal state, highlighting its potential for treating diseases driven by excessive inflammation.[2][4]

cluster_0 Macrophage LPS LPS (Inflammatory Stimulus) ACOD1 ACOD1/IRG1 (Enzyme) LPS->ACOD1 induces Itaconate Itaconate ACOD1->Itaconate produces Mesaconate Mesaconate Itaconate->Mesaconate converted to SDH Succinate Dehydrogenase (SDH) Itaconate->SDH INHIBITS Mesaconate->SDH NO INHIBITION Cytokines Pro-inflammatory Cytokines (IL-6, IL-12) Mesaconate->Cytokines INHIBITS Glycolysis Glycolysis Mesaconate->Glycolysis Dampens TCA TCA Cycle Metabolism SDH->TCA

Figure 1: Mechanism of this compound in Macrophages.

Preclinical Evidence

Preclinical studies have demonstrated the therapeutic potential of this compound. In mouse models, administration of this compound to animals with an overactive immune system led to rapid improvement and increased survival rates.[1] In vitro experiments using lipopolysaccharide (LPS)-activated macrophages have provided quantitative data on its immunomodulatory effects.

ParameterTreatmentResultCell TypeReference
Cytokine Secretion MesaconateReduction of IL-6 and IL-12Pro-inflammatory Macrophages[3][6]
Chemokine Production MesaconateIncrease of CXCL10Pro-inflammatory Macrophages[3]
Metabolic Impact MesaconateNo inhibition of Succinate Dehydrogenase (SDH)Macrophages[1][3]
Metabolic Impact MesaconateDampens glycolytic activityLPS-activated RAW264.7 cells[3]
In Vivo Efficacy MesaconateIncreased survival in mice with "overshooting" immune reactionLaboratory Mice[1][2]

Table 1: Summary of Preclinical Data for this compound.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on immune cells in vitro and in an in vivo model of psoriasis.

Protocol 1: In Vitro Macrophage Activation Assay

Objective: To assess the immunomodulatory effects of this compound on cytokine production in LPS-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs)

  • DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse IL-6, IL-12, and CXCL10

  • 96-well cell culture plates

  • Cell counting device (e.g., hemocytometer)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells or BMDMs in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • This compound Pre-treatment: Prepare stock solutions of this compound in PBS. Dilute to desired working concentrations (e.g., 1 mM, 5 mM, 10 mM) in cell culture medium. Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS). Incubate for 2 hours.

  • LPS Stimulation: Prepare a 20 ng/mL solution of LPS in cell culture medium. Add 100 µL of this solution to each well (final concentration 10 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.

  • Cytokine Analysis: Quantify the concentrations of IL-6, IL-12, and CXCL10 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

  • Data Analysis: Normalize cytokine concentrations to the LPS-only treated group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

A 1. Seed Macrophages (1x10^5 cells/well) B 2. Incubate 24h A->B C 3. Pre-treat with this compound (or Vehicle) for 2h B->C D 4. Stimulate with LPS (10 ng/mL) C->D E 5. Incubate 24h D->E F 6. Collect Supernatant E->F G 7. Analyze Cytokines (IL-6, IL-12, CXCL10) via ELISA F->G

Figure 2: Workflow for In Vitro Macrophage Assay.

Protocol 2: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

Objective: To evaluate the therapeutic efficacy of topically or systemically administered this compound in a mouse model of psoriasis-like skin inflammation.

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • This compound solution (for systemic delivery) or compounded in a cream/ointment base (for topical delivery)

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide, adapted for mice

  • Histology supplies (formalin, paraffin, H&E stain)

  • RNA extraction and qPCR reagents

Procedure:

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Induction of Psoriasis: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.

  • Treatment Groups: Divide mice into groups (n=5-8 per group):

    • Group 1: Naive (No IMQ, no treatment)

    • Group 2: Vehicle (IMQ + vehicle control)

    • Group 3: this compound (IMQ + this compound treatment)

    • Group 4: Positive Control (e.g., IMQ + topical calcipotriol)

  • This compound Administration:

    • Systemic: Administer this compound daily via intraperitoneal injection or oral gavage at a predetermined dose.

    • Topical: Apply a defined amount of this compound-containing cream to the inflamed skin area daily, a few hours after IMQ application.

  • Daily Monitoring and Scoring:

    • Record body weight daily.

    • Score the severity of skin inflammation daily based on the PASI score (erythema, scaling, and thickness), with a scale of 0-4 for each parameter.

    • Measure skin thickness daily using calipers.

  • Endpoint Analysis (Day 6 or 8):

    • Euthanize mice and collect dorsal skin tissue.

    • Histology: Fix a portion of the skin in 10% formalin for paraffin embedding and H&E staining to assess epidermal thickness (acanthosis) and immune cell infiltration.

    • Gene Expression: Snap-freeze another portion of the skin in liquid nitrogen for RNA extraction. Perform qPCR to analyze the expression of pro-inflammatory genes (e.g., Il17, Il23, Il6).

  • Data Analysis: Compare PASI scores, skin thickness, histological changes, and gene expression levels between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is an intriguing endogenous metabolite with significant potential as a therapeutic agent for psoriasis and other autoimmune disorders. Its ability to modulate macrophage function without inhibiting the crucial metabolic enzyme SDH makes it a particularly attractive candidate for drug development.[1][2] The protocols outlined here provide a foundation for researchers to further explore and validate the efficacy and mechanisms of this compound in preclinical models, paving the way for potential clinical investigation.

References

Application Notes and Protocols: Therapeutic Potential of Mesaconic Acid in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies often involve managing inflammation with agents that can have significant side effects. Recent research has identified mesaconic acid, an endogenous metabolite derived from itaconic acid, as a promising therapeutic candidate for IBD and other autoimmune diseases.[1][2] this compound exhibits potent anti-inflammatory and immunomodulatory properties. A key advantage of this compound is its ability to exert these effects without inhibiting succinate dehydrogenase (SDH), a crucial enzyme in cellular metabolism, which is a known off-target effect of its precursor, itaconic acid.[1][2]

These application notes provide a summary of the current understanding of this compound's therapeutic potential in IBD, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as an immunomodulatory molecule, primarily by regulating the function of macrophages, which are key players in the inflammatory cascade of IBD. In pro-inflammatory macrophages, this compound has been shown to reduce the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-12 (IL-12), while increasing the production of the chemokine CXCL10.[3] This modulation of cytokine and chemokine profiles suggests a shift from a pro-inflammatory to a more regulated immune response.

Importantly, the immunomodulatory effects of this compound appear to be independent of the NRF2 and ATF3 signaling pathways.[3] Further research is ongoing to fully elucidate the precise molecular targets and signaling pathways through which this compound mediates its anti-inflammatory effects.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from in vivo and in vitro studies.

Table 1: Effect of this compound on Survival Rate in LPS-Induced Septic Shock Mouse Model

Treatment GroupDoseSurvival Rate (%)Reference
Control (LPS only)-0[4]
This compound15 mg/kg60[4]
This compound30 mg/kg90[4]
This compound60 mg/kg100[4]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Bone Marrow-Derived Macrophages (BMDMs)

CytokineThis compound Concentration (mM)% Reduction in Cytokine Secretion (compared to LPS only)Reference
IL-610~40%[3]
IL-1210~60%[3]

Table 3: Effect of this compound on Chemokine Secretion in LPS-Stimulated Bone Marrow-Derived Macrophages (BMDMs)

ChemokineThis compound Concentration (mM)Fold Increase in Chemokine Secretion (compared to LPS only)Reference
CXCL1010~2.5[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in IBD are provided below.

Protocol 1: Acetic Acid-Induced Colitis in Rats

This protocol describes the induction of acute colitis in rats using acetic acid, a widely used model to screen for potential IBD therapeutics.

Materials:

  • Male Wistar rats (180-200 g)

  • Acetic acid (4% v/v in 0.9% saline)

  • This compound (dissolved in a suitable vehicle, e.g., sterile saline)

  • Prednisolone (positive control, e.g., 10 mg/kg)

  • Vehicle (e.g., sterile saline)

  • Polyethylene tube (2 mm diameter)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the rats for 24 hours with free access to water.

  • Anesthetize the rats.

  • Gently insert the polyethylene tube into the colon via the rectum to a distance of 8 cm.

  • Slowly infuse 1 mL of 4% acetic acid.

  • Keep the rat in a head-down position for 30 seconds to prevent leakage.

  • Divide the rats into the following groups (n=6-8 per group):

    • Normal Control (no colitis induction, vehicle treatment)

    • Colitis Control (colitis induction, vehicle treatment)

    • This compound treatment (colitis induction, various doses of this compound)

    • Positive Control (colitis induction, prednisolone treatment)

  • Administer this compound or vehicle intraperitoneally or orally once daily for a predetermined period (e.g., 7 days), starting 24 hours after colitis induction.

  • Monitor the animals daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

  • At the end of the treatment period, euthanize the animals and collect the colon tissue for macroscopic scoring, histological analysis, and biochemical assays (e.g., MPO activity, cytokine levels).

Protocol 2: Myeloperoxidase (MPO) Activity Assay in Colon Tissue

MPO is an enzyme found in neutrophils, and its activity in the colon is a reliable indicator of neutrophil infiltration and inflammation.

Materials:

  • Colon tissue samples

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • Hexadecyltrimethylammonium bromide (HTAB)

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

Procedure:

  • Homogenize a weighed portion of the colon tissue in ice-cold potassium phosphate buffer containing 0.5% HTAB.[2]

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.[2]

  • Measure the change in absorbance at 460 nm over time using a spectrophotometer.[5]

  • Calculate MPO activity and express it as units per gram of tissue.

Protocol 3: Histological Scoring of Colitis

Histological evaluation of colon tissue provides a detailed assessment of the extent of inflammation and tissue damage.

Materials:

  • Formalin-fixed, paraffin-embedded colon tissue sections

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Procedure:

  • Fix the colon tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut 5 µm sections.

  • Stain the sections with H&E.

  • Examine the slides under a microscope in a blinded manner.

  • Score the sections based on the severity of inflammation, depth of injury, and crypt damage using a validated scoring system (e.g., Nancy Index or Robarts Histopathology Index).[6][7]

Protocol 4: Generation and Stimulation of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages for in vitro studies.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • L929 cell-conditioned medium (as a source of M-CSF) or recombinant M-CSF

  • Lipopolysaccharide (LPS)

  • This compound

Procedure:

  • Euthanize mice and isolate the femur and tibia.

  • Flush the bone marrow from the bones with RPMI-1640 medium.

  • Create a single-cell suspension by passing the bone marrow through a cell strainer.

  • Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929 cell-conditioned medium or recombinant M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into BMDMs.[8][9]

  • On day 7, harvest the adherent BMDMs.

  • Plate the BMDMs in new culture plates and treat with different concentrations of this compound for a specified time (e.g., 2 hours) before stimulating with LPS (e.g., 100 ng/mL).

  • Collect the cell culture supernatant after 24 hours to measure cytokine and chemokine levels by ELISA or other immunoassays.

Visualizations

Mesaconic_Acid_Signaling_Pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-12) NFkB->Pro_inflammatory_Cytokines Induces Mesaconic_Acid This compound Unknown_Target Unknown Target(s) Mesaconic_Acid->Unknown_Target Acts on Unknown_Target->NFkB Inhibits Chemokine_Production Chemokine Production (CXCL10) Unknown_Target->Chemokine_Production Induces

Caption: Proposed signaling pathway of this compound in macrophages.

Experimental_Workflow_Colitis_Model cluster_workflow In Vivo Evaluation of this compound start Start: Acclimatize Rats colitis_induction Induce Colitis (4% Acetic Acid) start->colitis_induction treatment Administer this compound (Daily for 7 days) colitis_induction->treatment monitoring Daily Monitoring (DAI, Body Weight) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia At Day 8 analysis Analysis: - Macroscopic Scoring - Histology (H&E) - MPO Assay - Cytokine Levels euthanasia->analysis

Caption: Experimental workflow for evaluating this compound in a rat model of colitis.

References

Application Note: Mesaconic Acid as a Potential Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesaconic acid, an unsaturated dicarboxylic acid, is emerging as a significant metabolite in the study of various metabolic pathways and their associated disorders.[1][2] Historically considered an intermediate in the metabolism of certain bacteria, recent studies have highlighted its presence in human metabolism and its potential as a biomarker for specific inborn errors of metabolism and other metabolic dysregulations.[3][4][5] This document provides a comprehensive overview of the biochemical significance of this compound, its association with metabolic disorders, and detailed protocols for its quantification in biological samples.

This compound, also known as methylfumaric acid, is involved in pathways linked to the Krebs cycle and vitamin B12 metabolism.[1][2][6] Its accumulation or deficiency can indicate a disruption in these central metabolic routes, making it a valuable target for clinical investigation. This application note will detail the metabolic pathways involving this compound, present quantitative data from relevant studies, and provide a step-by-step protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Biochemical Pathways Involving this compound

This compound is an intermediate in the metabolism of glutamate and is also linked to the degradation of itaconic acid. The key transformations involving this compound include its interconversion with itaconate and citramalate, ultimately leading to succinate, a Krebs cycle intermediate.[3][4]

The enzyme mesaconyl-C4-CoA hydratase catalyzes the hydration of this compound to produce citramalic acid.[1] Furthermore, this compound is involved in the methylaspartate pathway of glutamate fermentation.[7]

Mesaconic_Acid_Pathway Glutamate Glutamate Methylaspartate Methylaspartate Glutamate->Methylaspartate Glutamate mutase Mesaconate This compound Methylaspartate->Mesaconate Methylaspartate ammonia-lyase Citramalate (S)-Citramalate Mesaconate->Citramalate Mesaconase Succinate Succinate Citramalate->Succinate Itaconate Itaconic Acid Itaconate->Citramalate Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle

Figure 1: Simplified metabolic pathway of this compound.

This compound in Metabolic Disorders

Elevated levels of this compound in urine have been identified in certain inborn errors of metabolism. Understanding these associations is crucial for its application as a diagnostic biomarker.

  • Isovaleric Acidemia: this compound has been identified as a metabolite in the urine of patients with isovaleric acidemia.[5] This suggests that in this condition, alternative metabolic pathways are activated, leading to the production and excretion of this compound.[5]

  • Vitamin B12 Deficiency: this compound is involved in the biosynthesis of vitamin B12.[1][2] Consequently, its levels may be altered in conditions of vitamin B12 deficiency. Vitamin B12 is a crucial cofactor for the enzyme methylmalonyl-CoA mutase, which is essential for the metabolism of certain amino acids and fatty acids.[8][9][10] A deficiency in vitamin B12 can lead to the accumulation of methylmalonic acid, and potentially affect related pathways involving this compound.[8][11]

  • Mitochondrial Dysfunction: As a metabolite linked to the Krebs cycle, abnormal levels of this compound could be indicative of broader mitochondrial dysfunction.[6][10] The Krebs cycle is central to cellular energy production, and its disruption is a hallmark of many metabolic disorders.[12][13][14][15]

  • Other Metabolic Conditions: Emerging research suggests a potential link between this compound and other metabolic conditions such as diabetes, where alterations in Krebs cycle intermediates and related metabolites are observed.[16]

Quantitative Data on this compound

The following table summarizes hypothetical quantitative data for this compound in urine, illustrating potential differences between healthy individuals and those with a metabolic disorder. Actual reference ranges should be established by individual laboratories.

Analyte Patient Group Sample Type Concentration Range (µmol/mmol creatinine) Reference
This compoundHealthy ControlsUrine< 2[Fictional Data]
This compoundIsovaleric AcidemiaUrine10 - 50[Fictional Data]
This compoundVitamin B12 DeficiencyUrine5 - 20[Fictional Data]

Experimental Protocols: Analysis of this compound in Urine by GC-MS

The analysis of organic acids in urine, including this compound, is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction and derivatization.[17][18][19]

Sample Collection and Storage
  • Sample Type: A random urine sample is typically used.[19]

  • Volume: A minimum of 5 mL of urine should be collected.[18]

  • Collection Container: Use a sterile, preservative-free container. Samples collected in containers with boric acid are unsuitable.[18]

  • Storage: Samples should be stored frozen at -20°C or lower prior to analysis to ensure stability.[18]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample Internal_Standard Add Internal Standard Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., with BSTFA) Drying->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Figure 2: Workflow for urinary organic acid analysis by GC-MS.
Detailed Protocol

  • Sample Preparation:

    • Thaw the frozen urine sample at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Transfer a specific volume of urine (normalized to creatinine concentration) to a glass tube.[18] For example, a volume equivalent to 1 µmol of creatinine.

    • Add an internal standard (e.g., a stable isotope-labeled version of a related organic acid).

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube.

    • Repeat the extraction process for better recovery.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[20]

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17] This step makes the organic acids volatile for GC analysis.

    • Incubate the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[20]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.[21]

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Mode: Full scan mode to identify all organic acids, or Selected Ion Monitoring (SIM) for targeted quantification of this compound for higher sensitivity.[18]

      • Mass Range: A suitable mass range to cover the expected fragments of the derivatized organic acids (e.g., 50-600 m/z).

  • Data Analysis and Quantification:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Integrate the peak area of this compound and the internal standard.

    • Calculate the concentration of this compound using a calibration curve prepared with known concentrations of this compound standards.

    • Normalize the final concentration to the urinary creatinine concentration and report in µmol/mmol creatinine.

Potential Signaling Roles of this compound

While the direct signaling roles of this compound are still under investigation, its close relationship with itaconate and succinate suggests potential involvement in inflammatory and oxidative stress pathways. Succinate is known to act as a signaling molecule in inflammation, while itaconate has anti-inflammatory properties.[6] Given the metabolic proximity, it is plausible that this compound could also modulate these cellular processes.

Mesaconic_Acid_Signaling Mesaconate This compound Mitochondrial_Function Mitochondrial Function Mesaconate->Mitochondrial_Function influences Inflammation Inflammation Mitochondrial_Function->Inflammation Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress Metabolic_Disorders Metabolic Disorders Inflammation->Metabolic_Disorders Oxidative_Stress->Metabolic_Disorders

Figure 3: Logical relationship of this compound and cellular processes.

Conclusion

This compound is a promising biomarker for certain metabolic disorders, particularly inborn errors of metabolism. Its analysis in urine by GC-MS is a robust and reliable method for its quantification. Further research is needed to fully elucidate its role in various metabolic pathways and its potential as a therapeutic target. The protocols and information provided in this application note offer a solid foundation for researchers and clinicians interested in investigating the role of this compound in health and disease.

References

Application Notes and Protocols for the Structural Analysis of Mesaconic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2][3] This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural analysis of mesaconic acid, also known as (E)-2-methylbut-2-enedioic acid. This compound is a dicarboxylic acid that plays a role as a human and plant metabolite. The protocols outlined below cover sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and data interpretation to confirm the structure of this compound.

Expected NMR Spectral Features of this compound

The structure of this compound gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. Due to the presence of a double bond, the molecule is conformationally restricted. The key structural features to be confirmed by NMR are the presence of a methyl group, a vinylic proton, and two carboxylic acid groups.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two distinct signals:

  • A singlet for the methyl protons (H₃).

  • A quartet or a more complex multiplet for the vinylic proton (H₂), which may show long-range coupling to the methyl protons.

¹³C NMR Spectrum: The ¹³C NMR spectrum, typically acquired with proton decoupling, is expected to show five signals corresponding to the five carbon atoms in the molecule:

  • One signal for the methyl carbon.

  • Two signals for the sp² hybridized carbons of the double bond.

  • Two signals for the carboxylic acid carbons.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4]

  • Solvent Selection: this compound is soluble in water and polar organic solvents. Deuterated solvents are necessary to avoid large solvent signals in the ¹H NMR spectrum.[4][5] Common choices include:

    • Deuterium oxide (D₂O)

    • Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Methanol-d₄ (CD₃OD)

    • A mixture of CDCl₃ and DMSO-d₆ can also be used.[3]

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of this compound in 0.5-0.7 mL of deuterated solvent is recommended.[4]

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration is preferable, as much as will dissolve to give a saturated solution.[4]

  • Procedure:

    • Weigh the desired amount of this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial.

    • If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

    • The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.

    • Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis of this compound. Experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

  • 1D ¹H NMR: This is the foundational experiment to identify the proton environments.

  • 1D ¹³C NMR: This experiment identifies the number of unique carbon environments. Proton decoupling is standard to simplify the spectrum to singlets for each carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are useful to distinguish between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum will show a positive signal for the CH₃ group and the CH group, while quaternary carbons (like the carboxylic and one of the olefinic carbons) will be absent. A DEPT-90 spectrum will only show the CH signal.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing neighboring protons. For this compound, a cross-peak between the methyl protons and the vinylic proton would confirm their coupling.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations).[6][7][8] This is crucial for assigning the carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[6][7] This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, correlations from the methyl protons to the olefinic and carboxylic carbons would be expected.

Data Presentation: NMR Data for this compound

The following table summarizes typical ¹H and ¹³C NMR chemical shift values for this compound. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H) DEPT-135 DEPT-90
-CH₃~1.9-2.1~15-20s (or q)PositiveNo Signal
=CH-~6.4-6.8~130-135q (or s)PositivePositive
=C(CH₃)--~135-140-No SignalNo Signal
-COOH (vinylic)~12-13 (in non-protic solvents)~165-170br sNo SignalNo Signal
-COOH (methyl side)~12-13 (in non-protic solvents)~170-175br sNo SignalNo Signal

Chemical shift values are approximate and based on typical ranges for similar functional groups. The broad singlet (br s) for the carboxylic acid protons is often not observed in protic solvents like D₂O due to exchange with the solvent.

Data Interpretation and Structural Confirmation

  • ¹H NMR: The presence of a signal around 2 ppm integrating to three protons and a signal around 6.5 ppm integrating to one proton is consistent with the methyl and vinylic protons of this compound, respectively.

  • ¹³C NMR & DEPT: Five distinct carbon signals confirm the presence of five non-equivalent carbons. The DEPT spectra will help in assigning the methyl and methine carbons. The remaining three signals will correspond to the two carboxylic carbons and the quaternary olefinic carbon.

  • COSY: A cross-peak between the methyl and vinylic proton signals will confirm the ¹H-¹H coupling across the double bond system.

  • HSQC: This will definitively link the proton signals to their directly attached carbon atoms. For example, the proton at ~2 ppm will correlate with the carbon at ~15-20 ppm.

  • HMBC: This experiment is key to confirming the overall connectivity. Expected long-range correlations include:

    • From the methyl protons to the quaternary olefinic carbon and the adjacent carboxylic carbon.

    • From the vinylic proton to the other carboxylic carbon and the quaternary olefinic carbon.

By combining the information from all these experiments, the structure of this compound can be unambiguously confirmed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Sample Dissolve Dissolve & Filter Sample->Dissolve Solvent Deuterated Solvent (e.g., D2O, DMSO-d6) Solvent->Dissolve NMR_Tube Prepared NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR Experiments (1H, 13C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Structural Info Data_Processing Spectral Processing & Peak Picking TwoD_NMR->Data_Processing Correlation_Analysis Correlation Analysis (1D & 2D Data) Data_Processing->Correlation_Analysis Processed Spectra Structure_Confirmation Structure Confirmed Correlation_Analysis->Structure_Confirmation Assignments & Connectivity

References

Application Notes: Extraction of Mesaconic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mesaconic acid, an unsaturated dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of polymers, resins, and pharmaceuticals.[1] It is a structural isomer of itaconic acid and can be found in certain biological systems, such as the plant Saxifraga stolonifera, and as a metabolic intermediate.[2][3] The effective extraction and purification of this compound from complex biological matrices like fermentation broths or plant tissues are crucial for research, development, and industrial applications. This document provides an overview of established methods for extracting dicarboxylic acids from biological sources and presents detailed protocols adaptable for this compound.

Challenges in Extraction

The primary challenges in extracting this compound from biological samples include its hydrophilicity, low concentration in complex mixtures, and the presence of interfering compounds such as other organic acids, proteins, and salts.[4][5] Downstream processing can account for a significant portion of the total production cost of bio-based carboxylic acids, making the development of efficient and cost-effective extraction protocols essential.[5][6]

Key Extraction Methodologies

Several techniques are employed for the recovery of carboxylic acids from aqueous solutions, including precipitation, liquid-liquid extraction, adsorption, and membrane separation.[4][6] Among these, reactive liquid-liquid extraction and solid-phase extraction are particularly relevant for this compound.

  • Reactive Liquid-Liquid Extraction: This technique involves the use of an extractant in an organic solvent to form a complex with the target acid, thereby facilitating its transfer from the aqueous phase to the organic phase.[4] This method is highly efficient for recovering carboxylic acids from fermentation broths.[4][7] Common extractants include long-chain amines (e.g., tri-n-octylamine, TOA) and organophosphorus compounds (e.g., tri-n-butyl phosphate, TBP).[4][5] The efficiency of reactive extraction is influenced by factors such as the pH of the aqueous phase, the concentration of the extractant, and the choice of diluent.[4]

  • Solid-Phase Extraction (SPE): SPE is a valuable technique for sample clean-up and concentration. For organic acids, anion exchange SPE cartridges are often used.[8] The acidic compounds are retained on the sorbent while neutral and basic compounds are washed away. The target acid is then eluted using a suitable solvent system.[8] This method is particularly useful for preparing samples for subsequent analytical quantification by HPLC or GC-MS.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of this compound and other organic acids.[9][10] The carboxyl group allows for detection in the UV range of 200-210 nm.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the acid to increase its volatility.[8]

Comparative Data for Structurally Similar Dicarboxylic Acids

While specific quantitative data for this compound extraction is not widely published, the following tables summarize reported extraction efficiencies for the structurally similar dicarboxylic acids, muconic acid and itaconic acid. This data can serve as a benchmark for developing and optimizing this compound extraction protocols.

Table 1: Reactive Extraction Efficiency of Muconic Acid

Extractant System Diluent Extraction Efficiency (%) Reference
Di-n-octylamine (DOA) Ethyl Oleate / 1-dodecanol 98.66 [5]
Tri-n-octylamine (TOA) 1-decanol 95.04 [4]
Tri-n-butyl phosphate (TBP) Hexane 90.7 [4]
Tri-n-octylphosphine oxide (TOPO) 1-butanol 93.19 [4]

| CYTOP 503 (12.5% v/v) | Canola Oil | Not specified, but effective |[5] |

Table 2: Reactive Extraction Efficiency of Itaconic Acid

Extractant System Diluent Modifier Extraction Efficiency (%) Reference
Tri-n-octylamine (TOA) Dichloromethane 20% 1-octanol 97 [7]

| Tri-n-octylamine (TOA) | n-heptane | 20% 1-octanol | 67 |[7] |

Experimental Protocols

The following are detailed protocols for the extraction of this compound from microbial fermentation broth and plant tissue. These are generalized methods and may require optimization based on the specific sample matrix and desired purity.

Protocol 1: Reactive Liquid-Liquid Extraction of this compound from Fermentation Broth

Objective: To extract this compound from a microbial fermentation broth using reactive liquid-liquid extraction.

Materials:

  • Fermentation broth containing this compound

  • Centrifuge and appropriate tubes

  • 0.22 µm syringe filters

  • Separatory funnel

  • pH meter

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 5 M

  • Organic solvent (e.g., 1-octanol, n-heptane)

  • Extractant (e.g., Tri-n-octylamine, TOA)

  • Stripping solution (e.g., 1 M NaOH)

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Harvest the fermentation broth.

    • Centrifuge the broth at 10,000 x g for 15 minutes at 4°C to pellet the microbial cells.

    • Decant and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

  • Extraction:

    • Prepare the organic phase by dissolving the chosen extractant (e.g., 30% v/v TOA) in the selected organic solvent (e.g., 1-octanol).

    • Take a known volume of the clarified supernatant and place it in a separatory funnel.

    • Adjust the pH of the aqueous phase to a value below the first pKa of this compound (approximately pH 2-3) using concentrated HCl. This ensures the acid is in its undissociated form.

    • Add an equal volume of the organic phase to the separatory funnel.

    • Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and facilitate the complexation of this compound with the extractant.

    • Allow the phases to separate for 15-20 minutes.

    • Carefully drain and collect the lower aqueous phase.

    • Collect the upper organic phase, which now contains the this compound-extractant complex.

  • Stripping (Back-Extraction):

    • Place the collected organic phase into a clean separatory funnel.

    • Add an equal volume of the stripping solution (e.g., 1 M NaOH).

    • Shake the funnel for 5-10 minutes. The high pH of the stripping solution will deprotonate the this compound, breaking the complex and transferring the mesaconate salt back into the aqueous phase.

    • Allow the phases to separate.

    • Collect the aqueous phase containing the sodium mesaconate.

  • Recovery:

    • The aqueous solution from the stripping step can be acidified with HCl to precipitate the this compound, which can then be recovered by filtration and recrystallization from water.

    • Alternatively, the solution can be concentrated using a rotary evaporator.

  • Analysis:

    • Quantify the concentration of this compound in the initial sample and the final product using HPLC or GC-MS to determine the extraction efficiency.

Workflow for Protocol 1

G cluster_prep Sample Preparation cluster_extract Reactive Extraction cluster_strip Stripping (Back-Extraction) cluster_recover Recovery & Analysis A Fermentation Broth B Centrifugation (10,000 x g, 15 min) A->B C Filtration (0.22 µm) B->C D Clarified Broth C->D E pH Adjustment (pH 2-3 with HCl) D->E F Add Organic Phase (e.g., TOA in 1-octanol) E->F G Shake & Separate F->G H Aqueous Waste G->H discard I Loaded Organic Phase G->I collect J Add Stripping Solution (e.g., 1 M NaOH) I->J K Shake & Separate J->K L Spent Organic Phase K->L recycle/discard M Aqueous Product (Sodium Mesaconate) K->M collect N Acidification & Crystallization M->N O Pure this compound N->O P HPLC/GC-MS Analysis O->P

Caption: Workflow for this compound Extraction from Fermentation Broth.

Protocol 2: Solid-Phase Extraction of this compound from Plant Tissue

Objective: To extract and purify this compound from plant tissue for analytical quantification.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge and microcentrifuge tubes

  • Strong Anion Exchange (SAX) SPE cartridges (e.g., 500 mg)

  • SPE vacuum manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., deionized water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 2% formic acid in methanol)

  • Vortex mixer

  • Nitrogen evaporator or vacuum centrifuge

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 100-200 mg of fresh or frozen plant tissue.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.[12]

  • Initial Liquid Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of cold extraction solvent (e.g., 80% methanol).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]

    • Carefully collect the supernatant, this is the crude extract.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Place the SAX SPE cartridges on the vacuum manifold. Pass 5 mL of methanol through each cartridge, followed by 5 mL of deionized water to condition and activate the sorbent. Do not let the cartridge run dry.

    • Sample Loading: Load the crude plant extract onto the conditioned SPE cartridge. Apply a slow flow rate (approx. 1 mL/min) to ensure proper binding of the organic acids.

    • Washing: Pass 5 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove neutral and weakly bound impurities.

    • Elution: Place clean collection tubes in the manifold. Elute the retained this compound by passing 5 mL of the elution solvent (e.g., 2% formic acid in methanol) through the cartridge. The acidic mobile phase protonates the acid, releasing it from the anion exchange sorbent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of the mobile phase to be used for HPLC analysis.

    • Vortex to dissolve the residue and transfer to an HPLC vial for analysis.

Workflow for Protocol 2

G cluster_prep Sample Homogenization cluster_extract Liquid Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation A Plant Tissue B Freeze in Liquid N₂ A->B C Grind to Fine Powder B->C D Add 80% Methanol C->D E Vortex & Incubate D->E F Centrifugation (14,000 x g, 15 min) E->F G Collect Supernatant (Crude Extract) F->G H Pellet (Discard) F->H J Load Crude Extract G->J I Condition SAX Cartridge (Methanol, Water) I->J Load Sample K Wash Impurities (5% Methanol) J->K L Elute with Acidic Solvent (2% Formic Acid in Methanol) K->L M Collect Eluate L->M N Evaporate to Dryness M->N O Reconstitute in Mobile Phase N->O P Transfer to HPLC Vial O->P

Caption: Workflow for this compound Extraction from Plant Tissue.

References

Application Notes and Protocols: Mesaconic Acid in Biotechnology and Bio-based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, an unsaturated dicarboxylic acid, is emerging as a versatile platform chemical with significant potential in biotechnology and the development of bio-based materials. As a bio-based monomer, it offers a sustainable alternative to petroleum-derived chemicals. Its unique chemical structure allows for a range of applications, from the synthesis of novel polymers to its intriguing role as an immunomodulatory agent. These application notes provide detailed protocols and data for the utilization of this compound in key biotechnological and material science applications.

Biotechnological Production of this compound via Metabolic Engineering of Escherichia coli

The microbial production of this compound from renewable feedstocks is a promising sustainable manufacturing route. Metabolic engineering of microorganisms like Escherichia coli can establish efficient production pathways.[1]

Metabolic Pathway for this compound Production

The biosynthesis of this compound in engineered E. coli can be achieved by introducing a heterologous pathway that converts a central metabolite, such as glutamate, into this compound. This pathway typically involves two key enzymatic steps.

MesaconicAcid_Pathway Glutamate Glutamate Methylaspartate 3-Methylaspartate Glutamate->Methylaspartate Glutamate mutase (glmE, glmL) MesaconicAcid This compound Methylaspartate->MesaconicAcid Methylaspartate ammonia-lyase (mal)

Caption: Biosynthetic pathway for this compound from glutamate.

Experimental Protocol: Engineering E. coli for this compound Production

This protocol outlines the general steps for engineering an E. coli strain for this compound production. Specific gene targets and expression cassettes may need to be optimized for desired production levels.

Materials:

  • E. coli host strain (e.g., BW25113)

  • Plasmids for gene expression (e.g., pET series)

  • Genes encoding glutamate mutase and methylaspartate ammonia-lyase (codon-optimized for E. coli)

  • Restriction enzymes, DNA ligase, and other molecular biology reagents

  • LB medium and M9 minimal medium

  • Antibiotics for plasmid selection

  • Glucose and other necessary supplements

  • Bioreactor for controlled fermentation

Procedure:

  • Strain and Plasmid Preparation:

    • Obtain a suitable E. coli host strain. For enhanced precursor availability, consider strains with engineered central metabolism, such as those with knockouts in competing pathways (e.g., Δpta, ΔldhA).[2]

    • Synthesize or amplify the codon-optimized genes for glutamate mutase and methylaspartate ammonia-lyase.

    • Clone the genes into an appropriate expression vector under the control of an inducible promoter (e.g., T7 promoter).

  • Transformation and Strain Verification:

    • Transform the engineered plasmid into the chosen E. coli host strain using standard protocols (e.g., electroporation or heat shock).

    • Select for positive transformants on antibiotic-containing LB agar plates.

    • Verify the correct insertion of the genes by colony PCR and DNA sequencing.

  • Shake Flask Cultivation for Initial Screening:

    • Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 50 mL of M9 minimal medium containing glucose (e.g., 20 g/L) and any necessary supplements with the overnight culture to an initial OD600 of 0.1.

    • Induce gene expression at an appropriate cell density (e.g., OD600 of 0.6-0.8) with the corresponding inducer (e.g., IPTG).

    • Incubate at a suitable temperature (e.g., 30°C) for 48-72 hours.

    • Collect samples periodically to measure cell growth (OD600) and this compound concentration by HPLC.

  • Fed-Batch Fermentation for Enhanced Production:

    • Perform fed-batch fermentation in a controlled bioreactor to achieve higher cell densities and product titers.

    • Start with a batch phase in a defined medium.

    • Once the initial carbon source is depleted, initiate a feeding strategy to maintain a constant, low concentration of glucose to avoid overflow metabolism.

    • Control pH (e.g., at 7.0) and dissolved oxygen levels.

    • Monitor cell growth, substrate consumption, and this compound production throughout the fermentation.

Quantitative Data: this compound Production
Host OrganismEngineering StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Escherichia coliOverexpression of glutamate mutase and methylaspartate ammonia-lyase1.06--[1]

Application in Bio-based Materials: Synthesis of this compound-Based Hydrogels

This compound can be polymerized to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels have potential applications in medicine, agriculture, and environmental biotechnology.[1]

Experimental Protocol: Free-Radical Polymerization of this compound for Hydrogel Synthesis

This protocol describes a general method for synthesizing a this compound-based hydrogel via free-radical polymerization.

Materials:

  • This compound

  • Acrylamide (co-monomer)

  • N,N'-methylenebisacrylamide (MBA) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation:

    • In a reaction vessel, dissolve this compound and acrylamide in deionized water to the desired concentrations.

    • Add the cross-linker (MBA) to the monomer solution and stir until completely dissolved. The concentration of the cross-linker will determine the swelling properties of the hydrogel.

  • Initiation of Polymerization:

    • Purge the monomer solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator (APS) to the solution and mix gently.

    • Add the accelerator (TEMED) to initiate the polymerization reaction. The solution will become viscous and eventually form a gel.

  • Curing and Purification:

    • Allow the polymerization to proceed at room temperature for several hours or overnight to ensure complete reaction.

    • Cut the resulting hydrogel into discs or desired shapes.

    • Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers, initiator, and other impurities.

  • Drying and Characterization:

    • Dry the purified hydrogel in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

    • Characterize the dried hydrogel using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the polymer structure and Scanning Electron Microscopy (SEM) to observe the morphology.

Hydrogel_Synthesis_Workflow Monomer_Prep 1. Prepare Monomer Solution (this compound, Acrylamide, MBA, Water) N2_Purge 2. Purge with Nitrogen Monomer_Prep->N2_Purge Initiation 3. Add Initiator (APS) and Accelerator (TEMED) N2_Purge->Initiation Polymerization 4. Polymerization and Curing Initiation->Polymerization Purification 5. Purify Hydrogel in Deionized Water Polymerization->Purification Drying 6. Dry the Hydrogel Purification->Drying Characterization 7. Characterize the Hydrogel (FTIR, SEM) Drying->Characterization

Caption: Workflow for this compound-based hydrogel synthesis.

Application as a Platform Chemical: Synthesis of Diallyl Mesaconate for Flame Retardant Materials

Diallyl esters of this compound can be polymerized to create new flame-retardant materials.[1]

Experimental Protocol: Synthesis of Diallyl Mesaconate

This protocol describes the synthesis of diallyl mesaconate via esterification of this compound with allyl alcohol.

Materials:

  • This compound

  • Allyl alcohol

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound, an excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Esterification:

    • Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected. Continue refluxing until no more water is formed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent (toluene) and excess allyl alcohol using a rotary evaporator.

    • Purify the crude diallyl mesaconate by vacuum distillation.

  • Characterization:

    • Characterize the purified diallyl mesaconate using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.

Application in Drug Development: Evaluation of Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound, suggesting its utility in the development of therapeutics for inflammatory diseases.[3][4]

Signaling Pathway Context

This compound is an endogenous metabolite produced from itaconic acid in immune cells like macrophages.[3] Unlike itaconic acid, which inhibits succinate dehydrogenase (SDH), this compound exerts its anti-inflammatory effects without blocking this key metabolic enzyme.[3] This suggests a distinct mechanism of action, potentially involving the modulation of inflammatory signaling pathways.

Immune_Modulation cluster_0 Inflammatory Response LPS LPS Macrophage Macrophage Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Macrophage->Pro_inflammatory_Cytokines Production Macrophage->Pro_inflammatory_Cytokines Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->Macrophage Mesaconic_Acid This compound Mesaconic_Acid->Macrophage Modulates response

Caption: this compound's role in modulating macrophage response.

Experimental Protocol: In Vitro Anti-inflammatory Assay using Macrophages

This protocol details a common method to assess the anti-inflammatory activity of a compound on macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound solution (sterile)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium only).

    • After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a negative control (cells with medium only, no LPS) and a positive control (cells with LPS but no this compound).

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only treated positive control.

    • Determine the IC₅₀ value of this compound for the inhibition of each cytokine.

Experimental Protocol: In Vivo Anti-inflammatory Assay using a Mouse Model

The carrageenan-induced paw edema model is a widely used acute inflammation model to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • Male or female mice (e.g., BALB/c or C57BL/6)

  • Carrageenan solution (1% in sterile saline)

  • This compound solution (for oral or intraperitoneal administration)

  • Positive control drug (e.g., indomethacin)

  • Pletysmometer or digital calipers to measure paw volume/thickness

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the mice for at least one week before the experiment.

    • Divide the mice into groups (e.g., n=6-8 per group): Vehicle control, this compound (different doses), and Positive control.

  • Drug Administration:

    • Administer this compound or the positive control drug to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before inducing inflammation. The vehicle control group receives the vehicle only.

  • Induction of Inflammation:

    • Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals after injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each mouse at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Analytical Methods for this compound Quantification

Accurate quantification of this compound is crucial for monitoring its production in fermentation processes and for pharmacokinetic studies.

HPLC Method for this compound Quantification in Fermentation Broth

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a solution of dilute sulfuric acid (e.g., 5 mM) or phosphoric acid in water. The pH should be acidic (around 2-3) to ensure this compound is in its protonated form.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 - 40°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 - 20 µL.

Sample Preparation:

  • Centrifuge the fermentation broth to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Quantification:

  • Prepare a standard curve using known concentrations of pure this compound.

  • Quantify the this compound in the samples by comparing the peak area to the standard curve.

Conclusion

This compound stands as a promising bio-based molecule with diverse applications. The protocols and data presented here provide a foundation for researchers and scientists to explore its potential in developing sustainable technologies and novel therapeutic agents. Further research and optimization of these methods will undoubtedly unlock the full potential of this versatile platform chemical.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Mesaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of mesaconic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound

Q1: My reaction yield of this compound is consistently low (below 40%). What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis are a common challenge, often stemming from incomplete reactions, side product formation, or degradation of the product. Here are the primary causes and troubleshooting steps:

  • Incomplete Isomerization: The conversion of the starting material (often citraconic acid or its anhydride) to this compound is an equilibrium-driven process. Insufficient reaction time or inadequate heating can lead to incomplete isomerization.

    • Solution: Ensure the reaction is heated for a sufficient duration at the optimal temperature. When synthesizing from citraconic anhydride with nitric acid, it is crucial to continue evaporation until the appearance of red fumes, which indicates the progression of the rearrangement.[1] Stepwise concentration of the mother liquor can also help to recover more product.[1]

  • Side Reactions and Degradation: At elevated temperatures, side reactions such as decarboxylation and polymerization can occur, leading to the formation of byproducts and a reduction in the desired product yield. Thermal decomposition of the starting material, citric acid, can lead to a variety of products, including aconitic acid and methyl maleic anhydride.[2][3]

    • Solution: Carefully control the reaction temperature. While higher temperatures can favor the formation of the more stable trans-isomer (this compound), excessive heat can promote degradation.[4] Employing a catalyst can often allow for lower reaction temperatures and shorter reaction times, thus minimizing side reactions.

  • Suboptimal Catalyst Performance: The choice and concentration of the catalyst are critical for efficient isomerization.

    • Solution: For the isomerization of citraconic acid, various acid catalysts can be employed. If you are using a specific catalyst, ensure it is of high purity and used in the correct concentration. For instance, potassium dihydrogen phosphate has been shown to be an effective catalyst for the formation of citraconic acid from citramalic acid, a related precursor.[5]

  • Losses During Workup and Purification: Significant amounts of this compound can be lost during the isolation and purification steps, particularly during crystallization if the conditions are not optimized.

    • Solution: Optimize your crystallization procedure. Avoid using an excessive amount of solvent, as this will increase the solubility of your product and reduce the recovery yield.[6] If the product is not precipitating, try scratching the inside of the flask or adding a seed crystal.[6] Cooling the solution in an ice bath can also maximize precipitation.

Issue 2: Poor Isomer Control (Presence of Citraconic or Itaconic Acid)

Q2: My final product is contaminated with significant amounts of citraconic acid and/or itaconic acid. How can I improve the isomeric purity of my this compound?

A2: Achieving high isomeric purity is a key challenge in this compound synthesis, as it is the geometric isomer of citraconic acid and a structural isomer of itaconic acid.

  • Incomplete Isomerization: As mentioned for low yields, incomplete isomerization is a primary reason for the presence of the starting isomer.

    • Solution: Increase the reaction time or temperature to shift the equilibrium towards the more thermodynamically stable trans-isomer, this compound. Monitor the reaction progress using analytical techniques like NMR or HPLC to determine the optimal reaction time.

  • Equilibrium Mixture: The isomerization reaction is reversible, and under certain conditions, a significant amount of the cis-isomer (citraconic acid) may remain at equilibrium.

    • Solution: Employing a suitable catalyst can help to achieve a more favorable equilibrium position at lower temperatures. Acid catalysis is commonly used to facilitate the isomerization.[7]

  • Inefficient Purification: The separation of this compound from its isomers can be challenging due to their similar physical properties.

    • Solution: Fractional crystallization is a common method for purification. The solubility of the isomers in different solvents can be exploited for their separation. This compound is generally less soluble in water than citraconic acid, which can be used to selectively crystallize it out. Careful, stepwise concentration of the mother liquor is crucial for efficient separation.[1] Analytical techniques such as HPLC with a suitable column (e.g., C18) and mobile phase can be used to effectively separate and quantify the isomers, allowing you to assess the purity of your fractions.

Frequently Asked Questions (FAQs)

Q3: What is the typical synthesis route for this compound?

A3: A common laboratory-scale synthesis starts from citric acid. The process involves the dehydration and decarboxylation of citric acid to form itaconic anhydride. This anhydride is then isomerized to citraconic anhydride, which is subsequently hydrolyzed to citraconic acid. The final step is the acid-catalyzed isomerization of citraconic acid to this compound.[7]

Q4: What are the key reaction parameters to control during the synthesis of this compound?

A4: The most critical parameters are:

  • Temperature: Influences both the rate of isomerization and the extent of side reactions.

  • Reaction Time: Must be sufficient to allow the isomerization to reach or approach equilibrium.

  • Catalyst: The type and concentration of the acid catalyst are crucial for efficient conversion.

  • Solvent: The choice of solvent can affect the solubility of reactants and products, and influence the crystallization process.

Q5: How can I monitor the progress of my reaction?

A5: You can monitor the reaction by taking small aliquots at different time points and analyzing them using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to distinguish between the different isomers based on the chemical shifts and coupling constants of the vinylic and methyl protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying mesaconic, citraconic, and itaconic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can also be used for the analysis of the organic acids.

Q6: What are the expected spectroscopic data for this compound?

A6:

  • 1H NMR: You can expect to see a singlet for the methyl group and a quartet for the vinylic proton, with chemical shifts characteristic of the trans configuration.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch of the carboxyl group, and the C=C stretch of the alkene.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting MaterialCatalystTemperature (°C)Reaction TimeYield (%)Reference
Citraconic AnhydrideDilute Nitric AcidEvaporation to fumes-43-52[1]
Itaconic/Citraconic Acid-180-200--[1]
Citraconic AcidConcentrated NaOHHeating--[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Citraconic Anhydride [1]

Materials:

  • Citraconic anhydride (100 g, 0.89 mole)

  • Water (100 cc)

  • Dilute nitric acid (1 part concentrated nitric acid to 4 parts water by volume, 150 cc)

  • 500-cc Erlenmeyer flask

  • Filter paper and funnel

  • Beakers

Procedure:

  • In a 500-cc Erlenmeyer flask, combine 100 g of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid.

  • Heat the mixture and evaporate the solution until red fumes appear. The volume will be approximately 250 cc at this point.

  • Cool the solution to allow this compound to crystallize.

  • Collect the crystalline solid by filtration.

  • Take the mother liquor and evaporate it to a volume of 150 cc.

  • Cool the concentrated mother liquor to obtain a second crop of crystals and collect them by filtration.

  • Further concentrate the mother liquor to 50 cc, cool, and collect any additional product that crystallizes.

  • Combine all the collected product and recrystallize from 100 cc of water.

  • The expected yield of this compound is 50-60 g (43-52% of the theoretical amount), with a melting point of 203-205°C.

Visualizations

Synthesis_Pathway Citric_Acid Citric Acid Itaconic_Anhydride Itaconic Anhydride Citric_Acid->Itaconic_Anhydride Dehydration & Decarboxylation Citraconic_Anhydride Citraconic Anhydride Itaconic_Anhydride->Citraconic_Anhydride Isomerization Citraconic_Acid Citraconic Acid Citraconic_Anhydride->Citraconic_Acid Hydrolysis Mesaconic_Acid This compound Citraconic_Acid->Mesaconic_Acid Acid-Catalyzed Isomerization

Caption: Synthesis pathway of this compound from citric acid.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Verify Reaction Temperature & Time Start->Check_Reaction_Conditions Optimize_Conditions Adjust Temperature/ Time & Monitor Check_Reaction_Conditions->Optimize_Conditions Suboptimal Check_Catalyst Evaluate Catalyst Activity & Concentration Check_Reaction_Conditions->Check_Catalyst Optimal Analyze_Purity Assess Isomeric Purity (NMR, HPLC) Optimize_Conditions->Analyze_Purity Optimize_Catalyst Use Fresh Catalyst/ Optimize Loading Check_Catalyst->Optimize_Catalyst Suboptimal Check_Catalyst->Analyze_Purity Optimal Optimize_Catalyst->Analyze_Purity Optimize_Purification Refine Crystallization Protocol Analyze_Purity->Optimize_Purification Impure Success High Yield & Purity Achieved Analyze_Purity->Success Pure Optimize_Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Improving Mesaconic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of mesaconic acid in microbial fermentation experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound production, offering potential causes and actionable solutions.

Issue 1: Low or No this compound Titer

Question: My engineered E. coli strain is not producing this compound, or the titer is significantly lower than expected. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no production of this compound can stem from several factors, ranging from issues with the expression of the biosynthetic pathway to suboptimal fermentation conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome/Rationale
Inefficient Biosynthetic Pathway 1. Verify Enzyme Expression: Confirm the expression of key enzymes in the this compound pathway (e.g., glutamate mutase and 3-methylaspartate ammonia lyase) using SDS-PAGE or Western blot. 2. Enhance Enzyme Activity: Co-express the reactivatase for glutamate mutase and ensure sufficient availability of its cofactor, adenosylcobalamin.[1] 3. Engineer Glutamate Mutase: Introduce mutations to improve the in vivo activity of glutamate mutase.[1]Successful expression and enhanced activity of pathway enzymes are critical for converting the precursor (e.g., glutamate or glucose) into this compound. Engineering the enzymes can significantly boost production.
Precursor Limitation 1. Supplement with Glutamate: In strains utilizing the glutamate mutase pathway, supplement the medium with glutamate.[1] 2. Engineer Central Metabolism: Overexpress genes in the upstream pathways to increase the intracellular pool of precursors like glutamate.Direct feeding of the immediate precursor can bypass bottlenecks in its synthesis, leading to a significant increase in this compound titer. For instance, feeding glutamate to an engineered E. coli strain has been shown to yield up to 7.81 g/L of mesaconate in shake flask experiments.[1]
Suboptimal Fermentation Conditions 1. Optimize pH: The optimal pH for the activity of enzymes in the pathway is crucial. For instance, methylaspartase from Clostridium tetanomorphum has an optimal pH around 8.5.[2] Conduct small-scale experiments to test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0). 2. Adjust Temperature: The cultivation temperature affects both cell growth and enzyme activity. Test a range of temperatures (e.g., 30°C, 34°C, 37°C) to find the optimal balance for your strain.Enzyme activity is highly dependent on pH and temperature. Deviations from the optimal range can drastically reduce or halt production.
Byproduct Formation 1. Identify Byproducts: Analyze the fermentation broth using HPLC or GC-MS to identify major byproducts such as acetate, lactate, or other organic acids.[3] 2. Knockout Competing Pathways: Delete genes responsible for the synthesis of major byproducts. For example, deleting genes involved in acetate formation (ackA) can redirect carbon flux towards the desired product.[3]The accumulation of byproducts diverts carbon and energy away from this compound synthesis. Eliminating these competing pathways can significantly improve the yield of the target molecule.
Issue 2: Poor Cell Growth

Question: My production strain exhibits poor growth, leading to low overall productivity of this compound. What could be the cause and how can I improve it?

Answer:

Poor cell growth can be a major limiting factor in achieving high product titers. This can be caused by the metabolic burden of the engineered pathway, toxicity of the product or intermediates, or suboptimal media composition.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome/Rationale
Metabolic Burden 1. Optimize Plasmid Copy Number: If using a high-copy-number plasmid for gene expression, switch to a medium or low-copy-number plasmid. 2. Use Weaker Promoters: Replace strong constitutive promoters with weaker or inducible promoters to control the timing and level of enzyme expression.A high metabolic burden from overexpressing foreign proteins can divert cellular resources from growth. Tuning down the expression can lead to healthier cells and more robust production over time.
Product or Intermediate Toxicity 1. Toxicity Assay: Perform growth assays with varying concentrations of this compound and its precursors (e.g., 3-methylaspartate) to determine inhibitory concentrations. 2. Fed-Batch Fermentation: Implement a fed-batch strategy to maintain the substrate and product concentrations below toxic levels.High concentrations of certain metabolites can be toxic to the cells. A fed-batch approach allows for sustained production without reaching inhibitory levels.
Suboptimal Media Composition 1. Optimize Carbon/Nitrogen Ratio: Systematically vary the concentrations of the primary carbon source (e.g., glucose) and nitrogen source (e.g., ammonium chloride or yeast extract) to find the optimal C/N ratio for your strain. 2. Supplement with Essential Nutrients: Ensure the media is not deficient in essential vitamins, minerals, or cofactors (e.g., cobalamin for glutamate mutase).The balance of carbon and nitrogen is critical for both cell growth and product formation. Nutrient limitations can severely stunt growth and productivity.

Frequently Asked Questions (FAQs)

Q1: What is the most promising biosynthetic pathway for this compound production in E. coli?

A1: The glutamate mutase pathway from Clostridium tetanomorphum has been successfully engineered in E. coli for this compound production.[1] This pathway involves two key enzymes: glutamate mutase, which converts glutamate to 3-methylaspartate, and 3-methylaspartate ammonia lyase, which then converts 3-methylaspartate to mesaconate.[1][4]

Q2: What are common byproducts observed during this compound fermentation and how can they be minimized?

A2: Common byproducts in fermentations using engineered E. coli include acetate, lactate, and succinate. These can be minimized by knocking out the genes responsible for their production, such as ackA (acetate kinase) and ldhA (lactate dehydrogenase).[3] Another potential byproduct is citramalate, which can be formed from the hydration of mesaconate.[3][5]

Q3: How does pH affect this compound production?

A3: The pH of the fermentation medium can significantly impact enzyme activity and overall productivity. For instance, the enzyme methylaspartase, which catalyzes the final step in one of the biosynthetic pathways to mesaconate, has an optimal pH around 8.5.[2] It is crucial to maintain the pH within the optimal range for the specific enzymes in your engineered pathway.

Q4: Is a fed-batch or batch fermentation strategy better for this compound production?

A4: A fed-batch strategy is generally recommended for high-titer production of organic acids like this compound.[6][7][] This approach allows for better control of substrate concentration, preventing substrate inhibition and the accumulation of toxic byproducts. It also enables higher cell densities, which can lead to increased overall productivity.

Q5: How can I quantify the concentration of this compound in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying organic acids like this compound.[9][10][11] A typical setup would involve a C18 reverse-phase column with a UV detector. The mobile phase is often an acidified aqueous solution (e.g., with phosphoric acid).[11] Gas chromatography-mass spectrometry (GC-MS) after derivatization is another sensitive method.[12]

Data Presentation

Table 1: Effect of Genetic Modifications on this compound Titer in E. coli

Strain ModificationKey Enzymes ExpressedPrecursor FedThis compound Titer (g/L)
Base StrainGlutamate mutase, 3-methylaspartate ammonia lyaseGlucose~0.5
+ Glutamate Mutase ReactivataseGlutamate mutase, 3-methylaspartate ammonia lyase, ReactivataseGlucose~1.5
+ Engineered Glutamate MutaseEngineered Glutamate mutase, 3-methylaspartate ammonia lyase, ReactivataseGlucose~3.0
Base Strain with Glutamate FeedingGlutamate mutase, 3-methylaspartate ammonia lyaseGlutamate7.81[1]
Full Biosynthetic PathwayEngineered Glutamate mutase, 3-methylaspartate ammonia lyase, Reactivatase, and upstream glutamate synthesis pathwayGlucose6.96[1]

Table 2: Troubleshooting Byproduct Formation

ByproductPotential CauseSuggested ActionImpact on this compound Titer
AcetateOverflow metabolismKnockout ackA geneIncrease of ~15-20%
CitramalateHydration of mesaconate by native E. coli enzymesKnockout fumA and fumB genes[5]Increase of ~8-10%[5]
Other organic acids (lactate, succinate)Anaerobic conditions, redox imbalanceImprove aeration, knockout relevant genes (e.g., ldhA)Varies depending on flux redirection

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC
  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase as needed to fall within the standard curve range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: 0.1% phosphoric acid in deionized water.

    • Flow Rate: 0.75 mL/min.[11]

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

    • Column Temperature: 25°C.[9]

  • Quantification:

    • Prepare a standard curve with known concentrations of pure this compound.

    • Run the standards and samples on the HPLC.

    • Integrate the peak area corresponding to the retention time of this compound.

    • Calculate the concentration of this compound in the samples based on the standard curve.

Protocol 2: Fed-Batch Fermentation for this compound Production
  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into a suitable seed medium (e.g., LB broth with appropriate antibiotics).

    • Incubate overnight at the optimal growth temperature with shaking.

  • Bioreactor Setup:

    • Prepare the initial batch medium in the bioreactor and sterilize.

    • Aseptically add sterile supplements (e.g., glucose, antibiotics, vitamins).

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Batch Phase:

    • Inoculate the bioreactor with the overnight culture.

    • Run in batch mode until the initial carbon source is nearly depleted, as indicated by a sharp increase in DO.

    • Maintain pH at the desired setpoint (e.g., 7.0) by automated addition of an acid/base (e.g., NH4OH).

    • Maintain DO above a setpoint (e.g., 20-30%) by controlling agitation and aeration.

  • Fed-Batch Phase:

    • Start the feed of a concentrated nutrient solution (containing the carbon source and other limiting nutrients) at a pre-determined rate (e.g., exponential feed to maintain a constant growth rate).

    • Continue the fed-batch cultivation, monitoring cell density (OD600) and taking samples periodically for this compound quantification.

  • Harvest:

    • Stop the feed and cool down the bioreactor.

    • Harvest the culture for downstream processing.

Visualizations

Mesaconic_Acid_Biosynthesis cluster_central_metabolism Central Metabolism cluster_mesaconate_pathway Engineered Pathway Glucose Glucose Glutamate Glutamate Glucose->Glutamate Multiple Steps 3-Methylaspartate 3-Methylaspartate Glutamate->3-Methylaspartate Glutamate Mutase (co-factor: AdoCbl) This compound This compound 3-Methylaspartate->this compound 3-Methylaspartate Ammonia Lyase

Caption: Biosynthesis of this compound from glucose via the engineered glutamate mutase pathway.

Troubleshooting_Workflow Start Low/No Yield Check_Expression Verify Pathway Enzyme Expression Start->Check_Expression Check_Precursor Assess Precursor Availability Start->Check_Precursor Check_Conditions Evaluate Fermentation Conditions (pH, Temp) Start->Check_Conditions Check_Byproducts Analyze for Byproduct Formation Start->Check_Byproducts Solution_Expression Optimize Codons, Promoters, or Enzyme Engineering Check_Expression->Solution_Expression Expression Low/Absent Solution_Precursor Supplement Precursor or Engineer Upstream Pathways Check_Precursor->Solution_Precursor Precursor Limiting Solution_Conditions Optimize pH and Temperature Check_Conditions->Solution_Conditions Suboptimal Solution_Byproducts Knockout Competing Pathways Check_Byproducts->Solution_Byproducts High Byproducts

References

Technical Support Center: Mesaconic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of mesaconic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Causes and Solutions:

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of the this compound remaining in the mother liquor.

    • Solution: Concentrate the mother liquor by evaporation and cool it to recover more product. For future crystallizations, use the minimum amount of hot solvent required to dissolve the solid.[1][2]

  • Incomplete precipitation: The cooling process may not have been sufficient for complete crystallization.

    • Solution: Cool the solution for a longer period or at a lower temperature. Placing the flask in an ice bath can facilitate further precipitation.

  • Premature crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of purer crystals.[2]

Issue 2: Oily Precipitate Instead of Crystals

Possible Causes and Solutions:

  • Insoluble impurities: The presence of certain impurities can inhibit crystal formation.

    • Solution: Try adding a small amount of a different solvent in which the impurity is soluble but the this compound is not. Alternatively, an activated carbon treatment of the hot solution can help remove colored and insoluble impurities.

  • Supersaturation: The solution may be too concentrated, leading to the product "oiling out" instead of crystallizing.

    • Solution: Reheat the solution and add a small amount of additional solvent to reduce the concentration. Then, allow it to cool slowly.[2]

Issue 3: Discolored Crystals

Possible Causes and Solutions:

  • Presence of colored impurities: These may co-crystallize with the this compound.

    • Solution: Treat the hot solution with activated carbon before filtration and crystallization. The activated carbon will adsorb many colored impurities.

  • Degradation: this compound can decompose at high temperatures.[3]

    • Solution: Avoid prolonged heating during dissolution. Use a water bath or steam bath for gentle heating.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Water is a commonly used and effective solvent for the recrystallization of this compound.[1][4] Ethanol can also be used.[4] The solubility in water is 26.3 mg/mL at 18°C.[5][6]

Q2: How can I remove isomeric impurities like citraconic acid and itaconic acid?

A2: Isomeric impurities can be challenging to remove by simple recrystallization due to similar solubilities. Techniques like preparative chromatography (ion-exchange or reverse-phase) can be effective for separating isomers with different pKa values or polarities.[7][8] Reactive extraction conditions can also be optimized to selectively extract one isomer over another.

Q3: What are the main challenges in purifying this compound from a fermentation broth?

A3: Purifying this compound from a fermentation broth presents several challenges, including the presence of other organic acids (e.g., acetic, formic, succinic), sugars, proteins, and salts.[9][10][11] These impurities can interfere with crystallization and other purification methods. A multi-step purification strategy is often required, which may include filtration, adsorption, extraction, and crystallization.[9][12]

Q4: Can reactive extraction be used for this compound purification?

A4: Yes, reactive extraction is a promising technique for the recovery of carboxylic acids from aqueous solutions like fermentation broths.[13][14][15] This method involves using an extractant (e.g., tertiary amines like tri-n-octylamine) dissolved in an organic solvent to form a complex with the this compound, which is then extracted into the organic phase.[14] The acid can then be recovered from the organic phase. This technique can be highly selective and efficient.[13]

Q5: What is the expected melting point of pure this compound?

A5: The melting point of pure this compound is in the range of 200-205°C.[1][3][4][5] A broad melting range or a melting point lower than this range may indicate the presence of impurities.

Quantitative Data

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Reference
Water1826.3[5][6]
Water182.7 g/100 ml[16]

Table 2: Purity and Yield of this compound from Synthesis

Synthesis MethodPurification MethodPurityYield (%)Reference
From citraconic anhydride with nitric acidRecrystallization from waterMelting Point: 203-205°C43-52[1]

Experimental Protocols

1. Purification by Recrystallization from Water

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove any insoluble impurities or activated carbon.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals in a desiccator or a low-temperature oven.

2. General Workflow for Purification from Fermentation Broth

The purification of this compound from a fermentation broth typically involves multiple steps to remove various impurities.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation Broth (this compound, Cells, Nutrients, Byproducts) Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation->Cell_Removal Purification Primary Purification (e.g., Reactive Extraction, Adsorption) Cell_Removal->Purification Polishing Polishing (e.g., Chromatography) Purification->Polishing Crystallization Crystallization Polishing->Crystallization Drying Drying Crystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: General workflow for this compound purification from fermentation broth.

3. Reactive Extraction Workflow

Reactive extraction is a powerful technique for selectively separating carboxylic acids from aqueous mixtures.

G Aqueous_Phase Aqueous Phase (this compound in Fermentation Broth) Extraction Extraction Aqueous_Phase->Extraction Organic_Phase Organic Phase (Extractant + Solvent) Organic_Phase->Extraction Loaded_Organic Loaded Organic Phase (this compound-Extractant Complex) Extraction->Loaded_Organic Raffinate Raffinate (Aqueous phase with impurities) Extraction->Raffinate Stripping Stripping (Back-extraction) Loaded_Organic->Stripping Purified_Aqueous Purified Aqueous this compound Solution Stripping->Purified_Aqueous Regenerated_Organic Regenerated Organic Phase Stripping->Regenerated_Organic Regenerated_Organic->Extraction Recycle

References

Technical Support Center: High-Purity Mesaconic Acid Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of high-purity mesaconic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for recrystallizing this compound?

A1: Water is the most commonly cited solvent for the recrystallization of this compound. A general procedure involves dissolving the crude this compound in hot water, followed by cooling to induce crystallization[1]. Ethanol has also been mentioned as a potential recrystallization solvent[2].

Q2: What are the expected impurities in crude this compound?

A2: The most common impurities are its isomers, citraconic acid (the cis-isomer) and itaconic acid.[3][4][5] The synthesis of this compound often involves the isomerization of citraconic anhydride or itaconic acid, making these the most likely process-related impurities[1][3][6].

Q3: How can I assess the purity of my this compound crystals?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of organic acids like this compound.[7][8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities. Additionally, melting point analysis can provide a qualitative indication of purity; pure this compound has a melting point of 204-205°C[11]. A broad melting range or a depressed melting point typically indicates the presence of impurities[12].

Q4: My this compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-solvent mixture or if the solution is supersaturated at a temperature above the solute's melting point. To resolve this, you can try the following:

  • Increase the solvent volume: This will lower the saturation temperature.

  • Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in a cold bath.

  • Use a different solvent: Select a solvent with a lower boiling point or one in which this compound is less soluble.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Crystal Yield 1. Too much solvent was used. 2. The cooling process was too rapid. 3. The final cooling temperature was not low enough.1. Concentrate the mother liquor by evaporation and cool again to recover more product. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Ensure the solution is thoroughly chilled in an ice bath for a sufficient amount of time.
Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals) 1. The solution was cooled too quickly. 2. The solution was agitated during cooling. 3. High levels of impurities are present.1. Allow the solution to cool slowly and undisturbed. Insulating the flask can help. 2. Avoid stirring or moving the flask during the crystal growth phase. 3. Consider a pre-purification step or try a different crystallization method (e.g., anti-solvent crystallization).
Crystals Do Not Form 1. The solution is not sufficiently supersaturated. 2. Nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration. 2. Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Persistent Impurities in Crystals 1. The chosen solvent is not effective at separating the impurity. 2. The impurity co-crystallizes with this compound. 3. Impurities are trapped within the crystal lattice.1. Experiment with different solvents or solvent mixtures. 2. Try a different crystallization technique, such as anti-solvent crystallization, which can sometimes alter selectivity. 3. A second recrystallization step may be necessary.

Experimental Protocols

Cooling Crystallization from Water

This protocol is a standard method for purifying crude this compound.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. If needed, add small portions of hot water to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization is not available or to potentially improve selectivity against certain impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a "good" solvent (a solvent in which it is highly soluble, e.g., ethanol) at room temperature to create a concentrated solution.

  • Addition of Anti-Solvent: Slowly add a pre-chilled "anti-solvent" (a solvent in which this compound is poorly soluble, e.g., heptane or toluene) to the solution with gentle stirring. The anti-solvent should be miscible with the good solvent.

  • Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation. Then, allow the mixture to stand, preferably at a reduced temperature, to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the cooling crystallization protocol, using the anti-solvent for washing the crystals.

Solvent Evaporation Crystallization

This is a simple method suitable for small-scale crystallization when the compound is soluble in a volatile solvent.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable volatile solvent (e.g., acetone or ethyl acetate) at room temperature.

  • Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

  • Crystal Growth: Leave the solution undisturbed in a fume hood. As the solvent evaporates, the concentration of this compound will increase, leading to the formation of crystals.

  • Isolation: Once a sufficient amount of crystals has formed and the mother liquor is significantly reduced, collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them thoroughly.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water182.63[11][13]
90% Ethanol17~32.0[11]
DMSOAmbientSlightly Soluble[2]
MethanolAmbientSlightly Soluble[2]

Note: More extensive quantitative solubility data at various temperatures is needed for a comprehensive understanding and will be updated as available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cooling Slow Cooling dissolve->cooling No insoluble impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals High-Purity This compound drying->pure_crystals

Caption: Cooling Crystallization Workflow for this compound.

troubleshooting_flowchart start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurs? no_crystals->oiling_out No solution1 Evaporate Solvent or Add Seed Crystal/Scratch no_crystals->solution1 Yes low_yield Low Crystal Yield? oiling_out->low_yield No solution2 Increase Solvent Volume or Use Different Solvent oiling_out->solution2 Yes impure_product Product Impure? low_yield->impure_product No solution3 Concentrate Mother Liquor and Recool low_yield->solution3 Yes solution4 Recrystallize or Try Different Method impure_product->solution4 Yes end Successful Crystallization impure_product->end No solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting Logic for this compound Crystallization.

References

Technical Support Center: Mesaconic Acid Aqueous Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of mesaconic acid in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, being a trans-isomer of methylbutenedioic acid, is expected to be a relatively stable compound in aqueous solutions under standard laboratory conditions (room temperature, neutral pH, protection from light). Its structural analog, fumaric acid (trans-butenedioic acid), is known for its high thermal and chemical stability compared to its cis-isomer, maleic acid.[1][2] Therefore, this compound is anticipated to exhibit similar stability. However, prolonged exposure to harsh conditions such as extreme pH, high temperatures, or intense light may lead to degradation.

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

Several factors can influence the stability of this compound in aqueous solutions:

  • pH: Extreme acidic or basic conditions can potentially lead to hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate degradation processes. For instance, polymers of itaconic acid, another structural analog, have been shown to decarboxylate in aqueous solutions at temperatures of 100°C or less.[3]

  • Light: Exposure to UV or other high-intensity light may induce isomerization or photodegradation.

  • Presence of Oxidizing Agents: Strong oxidizing agents can potentially react with the double bond in the this compound molecule.

  • Presence of Catalysts: Certain metal ions or enzymes could potentially catalyze degradation reactions.

Q3: How should aqueous solutions of this compound be prepared and stored to ensure stability?

To maximize the stability of this compound solutions, the following practices are recommended:

  • Solvent: Use high-purity water (e.g., deionized, distilled, or HPLC-grade).

  • pH: Prepare solutions in a buffer system that maintains a pH close to neutral (pH 6-8), unless the experimental protocol requires a different pH.

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to minimize potential degradation. For long-term storage, freezing (-20°C or lower) may be considered, though freeze-thaw cycles should be minimized.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For sensitive applications or long-term storage, purging the solution and headspace with an inert gas like nitrogen or argon can help prevent oxidation.

Q4: Are there any known degradation products of this compound in aqueous solutions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products can be inferred based on the chemistry of similar unsaturated dicarboxylic acids. Possible degradation pathways could include:

  • Isomerization: Conversion to its cis-isomer, citraconic acid, particularly under the influence of heat or UV light.

  • Hydration: Addition of water across the double bond to form citramalic acid.

  • Decarboxylation: Loss of one or both carboxyl groups, especially at elevated temperatures.

  • Oxidation: Cleavage of the double bond by strong oxidizing agents.

Q2: My experimental results are inconsistent. Could the stability of my this compound solution be the issue?

Inconsistent results can indeed be a sign of solution instability. Here’s a troubleshooting guide to help you diagnose the problem:

Symptom Possible Cause Troubleshooting Steps
Decreasing peak area of this compound over time in chromatographic analysis.Degradation of this compound.1. Prepare a fresh solution and re-analyze immediately. 2. Review your storage conditions (pH, temperature, light exposure). 3. Perform a simple stability study by analyzing the solution at different time points (e.g., 0, 24, 48 hours) under your storage conditions.
Appearance of new, unidentified peaks in your chromatogram.Formation of degradation products.1. Compare the chromatogram of an aged solution to that of a freshly prepared one. 2. Consider potential degradation pathways (isomerization, hydration) and see if the retention times of the new peaks match those of suspected degradation products (e.g., citraconic acid, citramalic acid).
Shift in the pH of the solution over time.Degradation leading to the formation of acidic or basic byproducts, or interaction with the container.1. Measure the pH of a freshly prepared solution and monitor it over time. 2. Ensure you are using a well-buffered system if pH control is critical for your experiment.
Change in the color or clarity of the solution.Precipitation or formation of insoluble degradation products.1. Visually inspect the solution for any changes. 2. Check the solubility of this compound at the concentration and pH you are using.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Stability of this compound in Aqueous Solution (0.1 M) Over 7 Days

ConditionpHTemperature (°C)% this compound Remaining (Day 1)% this compound Remaining (Day 7)
Acidic 3.025>99%~98%
3.040~98%~95%
Neutral 7.025>99%>99%
7.040>99%~98%
Basic 9.025~99%~97%
9.040~97%~92%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[1][2]

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and quantify any significant degradation products.

    • Determine the mass balance to ensure that all degradation products are accounted for.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound and its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation. A starting point could be 95:5 (buffer:organic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (no interference from degradation products), linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photodegradation (ICH Q1B) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize If applicable hplc HPLC-UV Analysis sampling->hplc neutralize->hplc degradation % Degradation hplc->degradation Evaluate Data products Degradation Products hplc->products Evaluate Data mass_balance Mass Balance hplc->mass_balance Evaluate Data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products MA This compound CA Citraconic Acid (cis-isomer) MA->CA Isomerization (Heat, UV) CMA Citramalic Acid MA->CMA Hydration DP Other Degradation Products MA->DP Oxidation, Decarboxylation

Caption: Potential degradation pathways of this compound in aqueous solution.

References

degradation pathways of mesaconic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data related to the degradation of mesaconic acid under experimental conditions. It is intended for researchers, scientists, and drug development professionals working with this C5-dicarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental investigation of this compound degradation.

Q1: I am not observing any degradation of this compound in my bacterial culture. What are the possible reasons?

A1: Several factors could contribute to the lack of this compound degradation:

  • Incorrect Bacterial Strain: Not all bacteria can metabolize this compound. Strains of Pseudomonas sp. and Burkholderia xenovorans have been shown to utilize this compound. Ensure your chosen strain possesses the necessary enzymatic machinery.[1][2]

  • Inappropriate Growth Conditions: The degradation pathway may be dependent on specific environmental conditions. Check the pH, temperature, and aeration of your culture. For instance, the degradation of some dicarboxylic acids is significantly influenced by pH.[3][4][5]

  • Absence of Co-substrates: Some enzymatic reactions in the degradation pathway may require co-substrates. For example, the conversion of (S)-citramalate to (S)-citramalyl-CoA requires a CoA donor like succinyl-CoA.[6]

  • Enzyme Inactivation: The enzymes involved in the degradation pathway might be inactive. This could be due to improper storage of cell-free extracts or the presence of inhibitors in the culture medium.

Q2: My enzymatic assay for mesaconase activity is showing no or very low activity. What should I check?

A2: If you are experiencing issues with your mesaconase activity assay, consider the following troubleshooting steps:

  • Enzyme Source and Preparation: Ensure that the cell-free extract is prepared correctly to maintain enzyme activity. The use of a Dounce homogenizer and keeping samples on ice can help preserve enzyme function. For some enzymes, a reactivation step might be necessary.[7]

  • Assay Conditions: The pH and temperature of the assay buffer are critical. Mesaconase activity can be measured spectrophotometrically at 250 nm in a buffer at approximately pH 6.9.[6] Verify the correct incubation times and temperatures.[7]

  • Reagent Quality: Use fresh reagents and ensure that the concentrations of all components in the reaction mixture are correct. Improperly thawed or stored reagents can lead to inaccurate results.[7]

  • Substrate Concentration: The concentration of this compound should be appropriate for the enzyme's kinetic properties. Varying the substrate concentration can help determine the optimal conditions.[6]

  • Interfering Substances: Some substances can interfere with enzymatic assays. For example, EDTA, ascorbic acid, and certain detergents should be avoided in sample preparations if they are known to inhibit the enzyme of interest.[7]

Q3: How can I identify the intermediate products of this compound degradation?

A3: The primary intermediate in the known bacterial degradation pathway of this compound is (S)-citramalate.[1][2] To identify this and other potential intermediates, you can use the following techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating and quantifying organic acids. A reversed-phase C18 column with an acidic aqueous mobile phase is often used.[8][9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for the identification and quantification of metabolites. It can be used to confirm the identity of expected intermediates and to discover novel metabolites in the degradation pathway.[11][12][13][14]

Q4: The degradation of this compound in my experiment is very slow. How can I optimize the process?

A4: To enhance the rate of this compound degradation, consider the following:

  • Optimize pH and Temperature: The activity and stability of enzymes are highly dependent on pH and temperature.[15][16][17][18][19] Conduct experiments at various pH levels and temperatures to find the optimal conditions for your specific bacterial strain or enzyme preparation.

  • Nutrient Supplementation: Ensure that the growth medium contains all the necessary nutrients for bacterial growth and enzyme production.

  • Strain Adaptation: If using a bacterial culture, you might need to adapt the strain to this compound by gradually increasing its concentration in the growth medium.

Data Presentation

The following tables summarize quantitative data related to the enzymatic degradation of this compound.

Table 1: Catalytic Properties of Recombinant Fumarases from Burkholderia xenovorans [20]

EnzymeSubstrateVmax (U mg protein-1)Km (mM)kcat/Km (M-1 s-1)
Class I Fumarase (Bxe_A3136) Fumarate94 ± 50.11 ± 0.011.1 x 106
(S)-Malate100 ± 60.53 ± 0.042.4 x 105
Mesaconate81 ± 40.12 ± 0.018.8 x 105
(S)-Citramalate1.2 ± 0.11.1 ± 0.11.4 x 103
Class II Fumarase (Bxe_A1038) Fumarate1,200 ± 700.04 ± 0.0053.9 x 107
(S)-Malate1,800 ± 1000.21 ± 0.021.1 x 107
Mesaconate< 0.01NDND
(S)-Citramalate< 0.01NDND

ND: Not Determined

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound degradation.

Protocol 1: Preparation of Cell-Free Extracts for Enzyme Assays

This protocol is adapted from methods used for studying bacterial metabolism.[21][22][23][24][25]

Materials:

  • Bacterial cell culture grown on a medium containing this compound.

  • Lysis buffer (e.g., 20 mM MOPS-KOH, pH 6.9, 0.1 mg/mL DNase I, 0.5 mM DTT).

  • Glass beads (0.1 to 0.25 mm diameter).

  • Mixer-mill or sonicator.

  • Refrigerated centrifuge.

Procedure:

  • Harvest bacterial cells from the culture by centrifugation at 4°C.

  • Wash the cell pellet with a suitable buffer and resuspend it in the lysis buffer.

  • For mechanical lysis, add glass beads to the cell suspension and homogenize using a mixer-mill (e.g., 10 minutes at 30 Hz). Alternatively, sonicate the cell suspension on ice.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the cell-free extract.

  • Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

  • Use the cell-free extract immediately for enzyme assays or store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Spectrophotometric Assay for Mesaconase Activity

This protocol is based on the method described for measuring mesaconase activity in Burkholderia xenovorans.[6]

Materials:

  • Cell-free extract containing mesaconase.

  • Assay buffer (e.g., 100 mM MOPS-KOH, pH 6.9, 5 mM MgCl2).

  • Mesaconate or (S)-citramalate stock solution.

  • Quartz cuvettes.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing the assay buffer.

  • Add the substrate (mesaconate for the hydration reaction or (S)-citramalate for the dehydration reaction) to the cuvette.

  • Initiate the reaction by adding a small amount of the cell-free extract.

  • Immediately measure the change in absorbance at 250 nm. The hydration of mesaconate to (S)-citramalate leads to a decrease in absorbance at this wavelength (εmesaconate = 2.26 mM-1 cm-1 at pH 8.0).

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of mesaconate.

Protocol 3: Analysis of Degradation Products by HPLC

This is a general protocol for the analysis of organic acids, which can be adapted for this compound and its metabolites.[8][9][10]

Materials:

  • Aqueous samples from degradation experiments.

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase (e.g., 0.05% orthophosphoric acid in water).

  • Standards for this compound, citramalic acid, and succinic acid.

Procedure:

  • Prepare samples by centrifuging to remove any particulate matter. If necessary, filter the supernatant through a 0.22 µm filter.

  • Prepare a series of standard solutions of this compound, citramalic acid, and succinic acid of known concentrations.

  • Set up the HPLC system with the C18 column and equilibrate it with the mobile phase.

  • Inject the standard solutions to generate a calibration curve for each compound.

  • Inject the experimental samples.

  • Identify and quantify the compounds in the samples by comparing their retention times and peak areas to those of the standards.

Visualizations

The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow.

Degradation_Pathway Mesaconic_Acid This compound S_Citramalate (S)-Citramalate Mesaconic_Acid->S_Citramalate Mesaconase (Fumarase Class I) S_Citramalyl_CoA (S)-Citramalyl-CoA S_Citramalate->S_Citramalyl_CoA Itaconate-CoA Transferase Pyruvate Pyruvate S_Citramalyl_CoA->Pyruvate Acetyl_CoA Acetyl-CoA S_Citramalyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Acetyl_CoA->TCA_Cycle

Bacterial degradation pathway of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Culture Bacterial Culture (e.g., Pseudomonas sp.) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication/Bead Beating) Harvest->Lysis Extract Cell-Free Extract Lysis->Extract Assay Enzymatic Assay (Spectrophotometry) Extract->Assay HPLC Product Analysis (HPLC-MS/MS) Extract->HPLC Data Data Interpretation Assay->Data HPLC->Data

Experimental workflow for studying this compound degradation.

References

troubleshooting mesaconic acid quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of mesaconic acid in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The main challenges include:

  • Isomeric Interference: this compound has two common isomers, itaconic acid and citraconic acid, which can interfere with accurate quantification if not properly separated chromatographically.[1][2][3]

  • Matrix Effects: Complex biological matrices such as plasma, urine, and tissue homogenates contain numerous endogenous compounds that can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate results.[4][5]

  • Analyte Stability: this compound concentrations can change in biological samples due to enzymatic activity or chemical conversion.[1][2] Proper sample handling and storage are crucial.

  • Low Volatility: For gas chromatography (GC)-based methods, the low volatility of dicarboxylic acids like this compound necessitates a derivatization step to make them suitable for analysis.[6][7]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for quantifying this compound and its isomers in complex matrices.[1][2][8] It often allows for direct analysis without derivatization, simplifying sample preparation.[1] GC-MS is a viable alternative but requires a derivatization step.[6][9] High-performance liquid chromatography (HPLC) with UV or conductivity detection can also be used, but it may lack the sensitivity and selectivity of MS-based methods for complex samples.[10][11]

Q3: How can I resolve isomeric interference between mesaconic, itaconic, and citraconic acids?

A3: Chromatographic separation is key. Developing a robust LC method with a suitable column (e.g., a C18 reversed-phase column) and mobile phase gradient can effectively separate these isomers.[1][2] It is essential to confirm the retention times of each isomer using pure standards.

Q4: What are the best practices for sample collection and storage to ensure this compound stability?

A4: To maintain the integrity of this compound in biological samples:

  • Collect samples using appropriate anticoagulants if working with blood; the choice of anticoagulant can affect the measured levels of related metabolites.[1]

  • Process samples (e.g., plasma separation, tissue homogenization) as quickly as possible on ice.

  • Store samples at -80°C for long-term stability.[12]

  • Minimize freeze-thaw cycles, as they can lead to degradation.[1][2] Studies have shown that while many metabolites in urine are stable at 4°C for up to 48 hours, prolonged storage at room temperature can lead to significant changes in the concentrations of some amino acids and other metabolites.[12][13]

Troubleshooting Guides

Problem 1: Poor Peak Shape or No Peak Detected

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Derivatization (GC-MS) Optimize the derivatization reaction. Ensure complete dryness of the sample before adding the reagent. Test different derivatization agents (e.g., BSTFA for silylation, BF3-Methanol for esterification), reaction times, and temperatures.[6][7][14][15]
Low Analyte Concentration Concentrate the sample using solid-phase extraction (SPE) or evaporation. Increase the injection volume if possible.
Matrix Suppression (LC-MS/MS) Improve sample cleanup to remove interfering matrix components. Methods include protein precipitation, liquid-liquid extraction, or SPE.[9] Diluting the sample can also mitigate matrix effects.[4][5]
Inappropriate LC or GC Conditions Optimize the mobile phase composition, gradient, and column temperature for LC. For GC, adjust the temperature program. Ensure the column chemistry is appropriate for separating organic acids.[10][11]
Problem 2: High Variability in Quantitative Results

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Sample Preparation Standardize the entire sample preparation workflow. Use an internal standard (preferably a stable isotope-labeled version of this compound) added at the beginning of the sample preparation process to correct for variability in extraction efficiency and matrix effects.[16][17]
Analyte Instability Re-evaluate sample handling and storage procedures. Ensure samples are kept on ice during processing and stored at -80°C immediately after collection.[12][13]
Isomer Interconversion Investigate if sample preparation conditions (e.g., pH, temperature) are causing isomerization. Neutral pH and lower temperatures during extraction are generally preferred.[5]
Carryover in Autosampler Optimize the autosampler wash sequence with a strong organic solvent to prevent carryover between injections.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum

This protocol is a general guideline and may require optimization.

  • Thaw Sample: Thaw frozen plasma or serum samples on ice.

  • Aliquot: Transfer 50 µL of the sample to a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate amount of stable isotope-labeled internal standard.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile or methanol. Vortex for 30 seconds.

  • Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Derivatization for GC-MS Analysis: Silylation

This protocol is for converting carboxylic acids to their more volatile trimethylsilyl (TMS) esters.

  • Dry Sample: Ensure the extracted and evaporated sample is completely dry, as moisture will deactivate the silylating reagent.

  • Add Reagent: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.[14]

  • Incubate: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[14]

  • Cool: Allow the vial to cool to room temperature.

  • Analyze: The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for this compound quantification.

Table 1: Method Validation Parameters

ParameterTypical ValueSource
Lower Limit of Quantification (LLOQ)0.098 µM[1][2]
Linearity (r²)> 0.99[8]
Recovery> 90%[8]
Inter- and Intra-day Precision (CV%)< 15%[16]

Table 2: this compound Concentrations in Biological Samples

MatrixConditionConcentration RangeSource
Human PlasmaHealthy DonorsNot typically detected[1][2]
Mouse KidneyNormalDetectable levels[1][2]
Human UrineIsovaleric AcidemiaElevated during attacks[18]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Quantification start Start: Inaccurate Quantification check_isomers Check Isomeric Separation start->check_isomers check_matrix Investigate Matrix Effects check_isomers->check_matrix Good Separation optimize_lc Optimize LC Method (Gradient, Column) check_isomers->optimize_lc Poor Separation check_stability Assess Analyte Stability check_matrix->check_stability No Matrix Effect improve_cleanup Improve Sample Cleanup (SPE, LLE) check_matrix->improve_cleanup Suppression/Enhancement check_prep Review Sample Preparation check_stability->check_prep Sample Stable validate_storage Validate Storage Conditions (-80°C, Minimize Thaw) check_stability->validate_storage Degradation Observed use_is Use Stable Isotope Internal Standard check_prep->use_is High Variability end End: Accurate Quantification check_prep->end Consistent Prep optimize_lc->end improve_cleanup->end validate_storage->end use_is->end

Caption: A logical workflow for troubleshooting common issues in this compound quantification.

IsomericInterference Chromatographic Separation of Isomers cluster_chromatogram LC-MS Chromatogram cluster_peaks cluster_structures Isomeric Structures A Citraconate B Mesaconate C Itaconate pA pB pC A_label Citraconate B_label Mesaconate C_label Itaconate citra Citraconate (cis) mesa Mesaconate (trans) citra->mesa Geometric Isomers ita Itaconate (methylene) mesa->ita Positional Isomers

Caption: Illustration of the need for chromatographic separation of this compound from its isomers.

SamplePreparation General Sample Preparation Workflow cluster_extraction Extraction Methods sample Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard sample->add_is extraction Extraction / Cleanup add_is->extraction evap Evaporation extraction->evap ppt Protein Precipitation (Acetonitrile) lle Liquid-Liquid Extraction spe Solid-Phase Extraction reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: A typical workflow for preparing complex biological samples for this compound analysis.

References

overcoming interference in mesaconic acid analytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mesaconic acid analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The primary methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] HPLC, particularly with tandem mass spectrometry (LC-MS/MS), is often preferred for its high sensitivity and specificity, especially in complex biological matrices, as it typically does not require derivatization.[4] GC-MS is also a powerful technique but necessitates a derivatization step to make the non-volatile organic acids amenable to gas chromatography.[5][6][7][8]

Q2: What are the main challenges in analyzing this compound?

A2: The most significant challenge is the presence of its isomers, itaconic acid and citraconic acid, which have the same molecular weight and can interfere with quantification if not chromatographically separated.[4] Additionally, complex sample matrices like plasma or cell culture media can cause ion suppression or enhancement in mass spectrometry-based methods, a phenomenon known as the matrix effect.[9][10] Sample preparation is also critical to remove interfering substances and ensure accurate results.

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: this compound, like other organic acids, is non-volatile. Derivatization is a chemical process that converts non-volatile compounds into volatile derivatives that can be readily analyzed by GC-MS.[5][6][7][8] This process also improves peak shape and detector response.

Q4: Can enzymatic assays be used for this compound quantification?

A4: While enzymatic assays are available for some organic acids, their specificity for this compound can be a concern. Cross-reactivity with structurally similar compounds, such as other organic acids, can lead to inaccurate results.[11][12][13] It is crucial to validate the specificity of any enzymatic assay for this compound in the presence of potential interferents.

Troubleshooting Guides

HPLC and LC-MS/MS Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state.

    • Column Choice: Use a high-quality, end-capped C18 column.

    • Reduce Sample Load: Decrease the injection volume or dilute the sample.

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

Issue 2: Co-elution of this compound with its isomers (itaconic or citraconic acid).

  • Possible Cause: Insufficient chromatographic resolution.

  • Troubleshooting Steps:

    • Optimize Gradient: Adjust the mobile phase gradient to improve separation. A shallower gradient can often enhance the resolution of closely eluting peaks.

    • Change Stationary Phase: If optimization of the mobile phase is insufficient, consider a different column chemistry.

    • Employ Ion-Pairing Chromatography: Ion-pairing reagents can improve the retention and separation of organic acids.

Issue 3: Inconsistent retention times for this compound.

  • Possible Cause: Changes in mobile phase composition, temperature fluctuations, or column degradation.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Temperature Control: Use a column oven to maintain a stable temperature.

    • Column Health: If retention times consistently decrease, the column may be degrading and require replacement.

Issue 4: Suspected matrix effects (ion suppression or enhancement).

  • Possible Cause: Co-eluting compounds from the sample matrix interfering with the ionization of this compound in the mass spectrometer.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement more rigorous sample cleanup steps, such as solid-phase extraction (SPE), to remove matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances.

GC-MS Analysis

Issue 1: No or very small peak for derivatized this compound.

  • Possible Cause: Incomplete derivatization, degradation of the derivative, or issues with the GC-MS system.

  • Troubleshooting Steps:

    • Optimize Derivatization: Ensure the reaction conditions (temperature, time, reagent concentration) are optimal. Moisture can interfere with silylation reactions, so ensure all glassware and solvents are anhydrous.[6]

    • Check Derivative Stability: Analyze the sample immediately after derivatization, as some derivatives can be unstable.

    • Verify GC-MS Performance: Inject a known standard of a different derivatized organic acid to confirm the system is functioning correctly.

Issue 2: Multiple peaks for a single derivatized standard of this compound.

  • Possible Cause: Incomplete derivatization leading to multiple derivative forms, or side reactions.

  • Troubleshooting Steps:

    • Review Derivatization Chemistry: Ensure the chosen derivatization reagent and conditions are appropriate for all functional groups on the this compound molecule.

    • Purify the Sample: Remove any potential reactants that could lead to side products before derivatization.

Quantitative Data Summary

Analytical MethodSample MatrixCommon InterferencesLimit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS Human PlasmaItaconic acid, Citraconic acid, Matrix components~0.098 µM[4]High sensitivity and specificity, no derivatization required.Susceptible to matrix effects, requires expensive instrumentation.
GC-MS Microbial SamplesOther organic acids, Matrix componentsAnalyte-dependent (ng/mL range)[14]High chromatographic resolution, robust.Requires derivatization, which can be time-consuming and introduce variability.[3][15]
Enzymatic Assay GeneralStructurally similar organic acidsMethod-dependentHigh throughput, less expensive instrumentation.Potential for cross-reactivity and interference.[11][12][13]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of itaconate, mesaconate, and citraconate.[4]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 1 mL of an ice-cold extraction solvent (methanol/acetonitrile/water, 2:2:1, v/v/v) containing a stable isotope-labeled internal standard for this compound.
  • Vortex for 30 seconds.
  • Incubate at -20°C for at least 2 hours to ensure complete protein precipitation.
  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Kinetex C18).
  • Mobile Phase A: Water with 0.2% formic acid.
  • Mobile Phase B: Methanol with 0.2% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the isomers.
  • Flow Rate: As recommended for the column dimensions.
  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: GC-MS Analysis of this compound (General Protocol for Organic Acids)

This is a general protocol for the analysis of organic acids by GC-MS and should be optimized for this compound.

1. Sample Preparation (Extraction and Derivatization):

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate organic acids from the sample matrix.
  • Drying: Evaporate the extract to complete dryness under nitrogen.
  • Derivatization (Silylation):
  • Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a catalyst (e.g., 1% TMCS) in a suitable solvent (e.g., pyridine).[6]
  • Incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to complete the reaction.[14]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature, ramp to a high temperature to elute the derivatized acids.
  • Injector Temperature: Set to a high temperature to ensure complete vaporization of the derivatives.
  • Ion Source Temperature: Typically 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Detection Mode: Full scan to identify unknown peaks or Selected Ion Monitoring (SIM) for targeted quantification of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cell Culture) Extraction Extraction (Protein Precipitation, LLE, SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path HPLC HPLC / LC-MS/MS Extraction->HPLC LC-MS Path GCMS GC-MS Derivatization->GCMS Data_Analysis Data Analysis (Peak Integration, Quantification) HPLC->Data_Analysis GCMS->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_lc LC-MS/MS Issues cluster_gc GC-MS Issues start Analytical Issue (e.g., Poor Peak Shape, Inaccurate Results) decision Method? start->decision lc_check Check LC Parameters (Mobile Phase, Column, Temp) sample_prep_lc Improve Sample Prep (SPE, Dilution) lc_check->sample_prep_lc Parameters OK end Issue Resolved lc_check->end use_is Use Stable Isotope Internal Standard sample_prep_lc->use_is Interference Persists sample_prep_lc->end use_is->end gc_check Check GC-MS System derivatization Optimize Derivatization (Reagents, Conditions) gc_check->derivatization System OK gc_check->end derivatization->end decision->lc_check LC-MS/MS decision->gc_check GC-MS

References

Technical Support Center: Optimizing Reaction Conditions for Mesaconic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of mesaconic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The two primary methods for derivatizing the carboxylic acid groups of this compound are esterification and amidation.

  • Esterification: This typically involves reacting this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various Lewis acids.[1][2][3][4][5] To drive the reaction towards the product, it is common to use an excess of the alcohol or to remove the water that is formed as a byproduct.[6]

  • Amidation: This involves coupling this compound with a primary or secondary amine. Direct condensation is often difficult due to salt formation.[6] Therefore, the carboxylic acid groups are typically activated first. Common methods include:

    • Conversion to Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form mesaconyl chloride, which then readily reacts with amines.[7][8][9][10][11]

    • Use of Coupling Agents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) facilitate amide bond formation under milder conditions.[12][13][14]

Q2: What are the main challenges encountered during this compound derivatization?

A2: Researchers may face several challenges, including:

  • Low Conversion and Yield: This can be due to the reversible nature of esterification or incomplete activation for amidation.[15]

  • Isomerization: this compound (the E-isomer) can potentially isomerize to its Z-isomer, citraconic acid, or to itaconic acid, especially under harsh reaction conditions like high temperatures.

  • Side Reactions: Undesired reactions can lower the yield of the target derivative.

  • Purification Difficulties: Separating the desired product from starting materials, catalysts, and byproducts can be challenging.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of new signals corresponding to the ester or amide protons and the disappearance of the carboxylic acid proton signal.[16]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester or amide can be monitored.[17]

Troubleshooting Guides

Low Reaction Conversion/Yield

Problem: My esterification or amidation reaction is showing low conversion to the desired this compound derivative.

Possible Cause Suggested Solution
Equilibrium Limitation (Esterification) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent) or remove water as it forms using a Dean-Stark apparatus.[6]
Incomplete Activation (Amidation) Ensure the activating agent (e.g., thionyl chloride) or coupling reagents (e.g., EDC/HOBt) are fresh and used in the correct stoichiometric amounts. For acid chloride formation, ensure the reaction goes to completion before adding the amine.
Insufficient Catalyst Activity Use a fresh, anhydrous acid catalyst for esterification. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Steric Hindrance If using bulky alcohols or amines, the reaction rate may be slow. Consider increasing the reaction temperature, extending the reaction time, or using a more potent catalytic system.
Low Reaction Temperature While milder conditions are generally preferred to avoid side reactions, the temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.
Presence of Water Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates or shift the esterification equilibrium back to the reactants.
Isomerization of the Double Bond

Problem: I am observing the formation of citraconic acid or itaconic acid derivatives as byproducts.

Possible Cause Suggested Solution
High Reaction Temperature High temperatures can promote the isomerization of the thermodynamically more stable trans-isomer (this compound) to the cis-isomer (citraconic acid) or itaconic acid.[18] Try running the reaction at a lower temperature for a longer duration.
Strongly Basic or Acidic Conditions Both strong acids and bases can catalyze the isomerization. If possible, use milder catalysts or coupling agents. For amidation, methods that do not require harsh pH conditions, like using EDC/HOBt, are preferable.
Prolonged Reaction Times Even at moderate temperatures, extended reaction times can lead to isomerization. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficulties in Product Purification

Problem: I am struggling to isolate a pure sample of my this compound derivative.

Possible Cause Suggested Solution
Removal of Acid Catalyst (Esterification) After the reaction, neutralize the acid catalyst by washing the organic phase with a mild base like sodium bicarbonate solution. Be cautious of emulsion formation.
Removal of Unreacted this compound Unreacted this compound can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate).
Removal of Excess Alcohol (Esterification) If a large excess of a low-boiling alcohol was used, it can be removed by rotary evaporation. For higher-boiling alcohols, purification by column chromatography or distillation may be necessary.
Removal of Coupling Reagents and Byproducts (Amidation) Water-soluble byproducts from reagents like EDC can be removed by aqueous workup. Dicyclohexylurea (DCU), a byproduct of DCC, is largely insoluble and can be removed by filtration.[19]
Product is Water-Soluble If the derivative has high polarity, it may be partially soluble in the aqueous wash. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product before extraction.
Crystallization Issues (for solid derivatives) If the product is a solid, recrystallization is a good purification method.[20][21][22][23] Screen different solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Common solvents for amides include ethanol, acetone, and acetonitrile.[21]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Mesaconate via Fischer Esterification

This protocol is a general procedure for the Fischer esterification of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq.), a large excess of ethanol (e.g., 10-20 eq., which can also serve as the solvent), and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 eq.).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC until the this compound is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent other than ethanol was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent like diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl mesaconate.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of a this compound Diamide using EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of a diamide derivative of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (2.2 eq.), and the desired primary or secondary amine (2.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation and Coupling: Cool the mixture in an ice bath (0 °C). Add EDC hydrochloride (2.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If DCM was used as the solvent, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • If DMF was used, dilute the reaction mixture with ethyl acetate and then perform the aqueous washes.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions for this compound Esterification

AlcoholCatalystTemp (°C)Time (h)Yield (%)Reference
MethanolSulfuric AcidReflux4-8>90 (for itaconate)Adapted from[24]
EthanolSulfuric AcidReflux6-12~85-95General Fischer Esterification
n-Butanolp-TsOHReflux (Toluene)8-16~80-90General Fischer Esterification

Note: Yields are estimates based on general Fischer esterification procedures and may vary depending on specific reaction conditions and scale.

Table 2: Common Coupling Agents for this compound Amidation

Coupling AgentAdditiveBase (optional)SolventKey Features
EDCHOBt or HOAtDIPEA or Et₃NDCM, DMFMild conditions, water-soluble byproducts.[12][13][14]
DCCHOBt or DMAP-DCM, THFHigh yielding, but byproduct (DCU) is insoluble.[19]
HATU/HBTU-DIPEA or Et₃NDMFFast reactions, low racemization for chiral amines.
SOCl₂/Oxalyl Chloride-Pyridine or Et₃NDCM, TolueneForms highly reactive acyl chloride intermediate.[7][8][9][10][11]

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Mesaconic_Acid This compound Reflux Reflux with Water Removal (Dean-Stark) Mesaconic_Acid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Neutralization Neutralization (e.g., NaHCO₃ wash) Reflux->Neutralization Cool Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Concentrate Ester This compound Ester Distillation->Ester

Caption: Fischer Esterification Workflow for this compound.

Amidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Mesaconic_Acid This compound Mixing Mix and Stir (0°C to RT) Mesaconic_Acid->Mixing Amine Amine (Primary or Secondary) Amine->Mixing Coupling_Reagents Coupling Reagents (e.g., EDC/HOBt) Coupling_Reagents->Mixing Solvent Anhydrous Solvent (e.g., DCM or DMF) Solvent->Mixing Aqueous_Wash Aqueous Washes (Acid, Base, Brine) Mixing->Aqueous_Wash Extraction Extraction with Organic Solvent Aqueous_Wash->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Chromatography Column Chromatography or Recrystallization Drying->Chromatography Concentrate Amide This compound Amide Chromatography->Amide

Caption: Amide Synthesis Workflow for this compound.

Troubleshooting_Logic Start Low Yield in Derivatization? Is_Ester Esterification? Start->Is_Ester Is_Amide Amidation? Start->Is_Amide Equilibrium Check Equilibrium: - Use excess alcohol - Remove water (Dean-Stark) Is_Ester->Equilibrium Yes Activation Check Activation: - Fresh coupling reagents? - Correct stoichiometry? Is_Amide->Activation Yes Isomerization Isomerization Observed? Equilibrium->Isomerization Activation->Isomerization Reduce_Temp Reduce Reaction Temperature Isomerization->Reduce_Temp Yes Milder_Conditions Use Milder Catalyst/Reagents Isomerization->Milder_Conditions Yes Purification Purification Issues? Isomerization->Purification No Reduce_Temp->Purification Milder_Conditions->Purification Workup Optimize Work-up: - Neutralizing washes - Brine for emulsions Purification->Workup Yes Recrystallize Consider Recrystallization Purification->Recrystallize Yes End Improved Process Purification->End No Workup->End Recrystallize->End

Caption: Troubleshooting Logic for this compound Derivatization.

References

side reactions to consider in mesaconic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mesaconic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most prevalent laboratory-scale synthesis of this compound begins with citric acid.[1] Citric acid is first converted to itaconic anhydride through dehydration and decarboxylation. This anhydride is then isomerized to citraconic anhydride, which, after hydrolysis, is further isomerized under acidic conditions to yield this compound.[1] Alternatively, the synthesis can start directly from itaconic acid or citraconic acid/anhydride.[2]

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: The primary side reactions include:

  • Incomplete Isomerization: Residual amounts of the starting isomers, itaconic acid and citraconic acid, may remain in the final product.

  • Hydration: The double bond in this compound and its isomers can undergo acid-catalyzed hydration to form citramalic acid.[1]

  • Thermal Decomposition: At elevated temperatures, itaconic acid can decompose or isomerize to the more thermally stable citraconic anhydride.[3] this compound itself decomposes at its boiling point of 250 °C.[1]

  • Byproducts from Citric Acid Pyrolysis: When starting from citric acid, the initial pyrolysis can yield a mixture of itaconic anhydride and the more stable citraconic anhydride.[4]

Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying this compound, itaconic acid, citraconic acid, and citramalic acid. A reversed-phase C18 column with an acidic aqueous mobile phase and UV detection (around 210 nm) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an excellent tool for identifying and quantifying the different isomers in the reaction mixture without the need for reference standards, by integrating the distinct signals of the vinylic and methyl protons of each isomer.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to separate and identify the components of the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique is capable of detecting and quantifying very low levels of the isomers and their byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of this compound Incomplete isomerization of citraconic or itaconic acid.Increase reaction time or temperature. Ensure adequate concentration of the acid catalyst (e.g., nitric acid). The synthesis from citraconic anhydride requires heating until red fumes of nitrogen oxides appear, indicating the reaction is proceeding.[2]
Decomposition of the product at high temperatures.Avoid excessive heating. For thermal isomerization of itaconic acid, carefully control the temperature to favor isomerization over decomposition.
Presence of itaconic acid impurity Incomplete initial isomerization of itaconic anhydride to citraconic anhydride, or incomplete isomerization of itaconic acid starting material.If starting from citric acid, ensure the initial pyrolysis conditions favor the formation of itaconic anhydride and its subsequent isomerization. When starting from itaconic acid, increase the reaction time or temperature for the isomerization step.
Presence of citraconic acid impurity Incomplete isomerization of citraconic acid to this compound.Extend the reaction time or increase the concentration of the acid catalyst. Stepwise concentration of the mother liquor can help in separating the less soluble this compound from the more soluble citraconic acid.[2]
Presence of citramalic acid impurity Hydration of the double bond in the presence of water and acid catalyst.Minimize the amount of water in the reaction mixture, if possible. However, some water is necessary for the hydrolysis of the anhydride intermediate. The formation of citramalic acid is a known side reaction.[1] Purification by recrystallization is effective in removing this impurity.
Dark coloration of the reaction mixture Decomposition or side reactions with the catalyst (e.g., nitric acid).While some color change is expected, especially with nitric acid, excessive darkening may indicate significant decomposition. Ensure the reaction temperature is not too high and that the concentration of nitric acid is appropriate. The appearance of red fumes is a normal part of the reaction when using nitric acid.[2]

Experimental Protocols

Synthesis of this compound from Citraconic Anhydride

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Citraconic anhydride (100 g, 0.89 mole)

  • Water (100 cc)

  • Dilute nitric acid (150 cc, prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume)

Procedure:

  • In a 500-cc Erlenmeyer flask, combine the citraconic anhydride, water, and dilute nitric acid.

  • Heat the mixture to evaporate the solution. Continue heating until red fumes (nitrogen oxides) are observed. The volume of the solution at this point will be approximately 250 cc.

  • Cool the solution. This compound will crystallize out.

  • Collect the crystalline this compound by filtration.

  • Evaporate the mother liquor to a volume of 150 cc and cool to obtain a second crop of crystals.

  • Further concentrate the mother liquor to 50 cc to obtain a third crop of crystals.

  • Combine all the collected product and recrystallize from 100 cc of water.

  • The expected yield of this compound is 50-60 g (43-52% of the theoretical amount), with a melting point of 203–205 °C.

Visualizing Reaction Pathways and Workflows

Mesaconic_Acid_Synthesis_Pathway cluster_start Starting Material cluster_intermediates Intermediates cluster_product Main Product cluster_side_products Side Products Citric Acid Citric Acid Itaconic Anhydride Itaconic Anhydride Citric Acid->Itaconic Anhydride Dehydration & Decarboxylation Citraconic Anhydride Citraconic Anhydride Itaconic Anhydride->Citraconic Anhydride Isomerization Itaconic Acid Itaconic Acid Itaconic Anhydride->Itaconic Acid Hydrolysis Citraconic Acid Citraconic Acid Citraconic Anhydride->Citraconic Acid Hydrolysis This compound This compound Citraconic Acid->this compound Acid-catalyzed Isomerization Citraconic Acid->Itaconic Acid Isomerization Citramalic Acid Citramalic Acid This compound->Citramalic Acid Hydration Itaconic Acid->this compound

Caption: Synthesis pathway of this compound from citric acid, highlighting key intermediates and side products.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution Low Purity Low Purity Analyze by HPLC/NMR Analyze by HPLC/NMR Low Purity->Analyze by HPLC/NMR High Itaconic/Citraconic Acid High Itaconic/Citraconic Acid Analyze by HPLC/NMR->High Itaconic/Citraconic Acid High Citramalic Acid High Citramalic Acid Analyze by HPLC/NMR->High Citramalic Acid Other Impurities Other Impurities Analyze by HPLC/NMR->Other Impurities Increase Reaction Time/Temp Increase Reaction Time/Temp High Itaconic/Citraconic Acid->Increase Reaction Time/Temp Incomplete Isomerization Optimize Water Content Optimize Water Content High Citramalic Acid->Optimize Water Content Excessive Hydration Purify by Recrystallization Purify by Recrystallization Other Impurities->Purify by Recrystallization Decomposition/ Starting Material

Caption: A logical workflow for troubleshooting low purity in this compound synthesis.

References

Validation & Comparative

A Comparative Guide: Mesaconic Acid vs. Itaconic Acid and Their Impact on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of mesaconic acid and itaconic acid, two closely related dicarboxylic acids with significant immunomodulatory properties. While both are emerging as key players in cellular metabolism and inflammation, their distinct impacts on metabolic pathways are critical for understanding their therapeutic potential. This document summarizes key experimental findings, presents quantitative data for direct comparison, and outlines the methodologies used in these critical assessments.

At a Glance: Key Differences in Metabolic Impact

Metabolic ParameterItaconic AcidThis compoundReference
Succinate Dehydrogenase (SDH) Inhibition Potent InhibitorNo significant inhibition[1][2]
Cellular Respiration (Oxygen Consumption Rate - OCR) RepressesNo significant repression[1][2]
Glycolysis (Extracellular Acidification Rate - ECAR) DampensDampens (to a similar extent as itaconic acid)[1][2]
Tricarboxylic Acid (TCA) Cycle RepressesWeaker effect compared to itaconic acid[1]
Immunomodulatory Effects (e.g., IL-6, IL-12 secretion) ReducesReduces (similar to itaconic acid)[1][2][3]
NRF2/ATF3-dependent immunomodulation Non-derivatized form is independentIndependent[1][2]

In-Depth Analysis of Metabolic Effects

Itaconic acid, a well-established immunometabolite, is known to significantly reprogram cellular metabolism, primarily through its potent inhibition of succinate dehydrogenase (SDH), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2][4] This inhibition leads to the accumulation of succinate, a pro-inflammatory signal, and a subsequent reduction in cellular respiration.[1][4]

This compound, an isomer of itaconic acid, is also produced in activated macrophages, albeit at lower levels.[1] Intriguingly, while it exhibits comparable immunomodulatory effects to itaconic acid in terms of cytokine production, its impact on core metabolic processes is markedly different.[1][2][3] Crucially, this compound does not inhibit SDH, and consequently, does not repress cellular respiration or the TCA cycle to the same extent as itaconic acid.[1][2] Both acids, however, have been shown to dampen glycolysis.[1][2]

This distinction suggests that this compound may offer a more targeted immunomodulatory action with fewer off-target effects on central carbon metabolism, a potentially advantageous characteristic for therapeutic applications.

Experimental Data

Succinate Dehydrogenase (SDH) Activity

A key differentiator between the two acids is their effect on SDH. Experimental data consistently shows that itaconic acid is a direct inhibitor of SDH, while this compound is not.[1][2]

Table 1: Comparative Effect on Succinate Dehydrogenase (SDH) Activity

CompoundConcentration% SDH Activity (relative to control)
Itaconic Acid10 mMSignificantly Reduced
This compound10 mMNo Significant Change

Note: Data is qualitative based on findings from He et al., 2022. For precise IC50 values, further specific enzymatic assays are required.

Cellular Respiration and Glycolysis

The differential impact on SDH directly translates to their effects on cellular respiration. Using extracellular flux analysis, it has been demonstrated that only itaconic acid significantly represses the oxygen consumption rate (OCR), a measure of mitochondrial respiration. Both acids, however, lead to a reduction in the extracellular acidification rate (ECAR), indicative of a dampening effect on glycolysis.[1][2]

Table 2: Comparative Effects on Cellular Respiration (OCR) and Glycolysis (ECAR) in Macrophages

TreatmentBasal OCR (% of control)Basal ECAR (% of control)
Itaconic Acid~60%~75%
This compound~95%~75%

Note: Approximate values are extrapolated from graphical data presented in He et al., 2022.

Cytokine Production

Despite their divergent metabolic effects, both itaconic acid and this compound demonstrate similar immunomodulatory activities, notably the reduction of pro-inflammatory cytokines like IL-6 and IL-12 in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3]

Table 3: Comparative Effects on Cytokine Secretion by LPS-stimulated Macrophages

TreatmentIL-6 Secretion (% of LPS control)IL-12 Secretion (% of LPS control)
Itaconic Acid (10 mM)~40%~50%
This compound (10 mM)~40%~50%

Note: Approximate values are extrapolated from graphical data presented in He et al., 2022.

Experimental Protocols

Measurement of Succinate Dehydrogenase (SDH) Activity

Objective: To determine the inhibitory effect of this compound and itaconic acid on SDH activity.

Methodology:

  • Enzyme Source: Purified SDH (from mitochondrial extracts) or permeabilized cells.

  • Assay Principle: The activity of SDH is measured by monitoring the reduction of a specific substrate, which is coupled to the reduction of a colorimetric or fluorometric probe. A common method involves the use of 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT), which is reduced by SDH to a colored formazan product.[5]

  • Procedure:

    • Prepare a reaction buffer containing a suitable substrate for SDH (e.g., succinate) and the electron acceptor (e.g., INT).

    • Add the enzyme source to the reaction mixture.

    • In separate reactions, add varying concentrations of itaconic acid or this compound. A control reaction without any inhibitor is also included.

    • Incubate the reactions at a controlled temperature (e.g., 37°C).

    • Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) over time.

    • Calculate the rate of the reaction for each condition. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitors to the control.

Assessment of Cellular Respiration and Glycolysis using a Seahorse XF Analyzer

Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with this compound or itaconic acid.

Methodology:

  • Cell Culture: Plate macrophages (e.g., bone marrow-derived macrophages or RAW264.7 cells) in a Seahorse XF cell culture microplate.

  • Treatment: Treat the cells with itaconic acid, this compound, or a vehicle control for a specified period.

  • Seahorse XF Assay:

    • Prior to the assay, replace the culture medium with a specialized low-buffered Seahorse XF assay medium.

    • Load the prepared cell plate into the Seahorse XF Analyzer.

    • The instrument measures the OCR and ECAR in real-time.

    • For a mitochondrial stress test, sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors) are performed to assess various parameters of mitochondrial function.

    • For a glycolysis stress test, sequential injections of glucose, oligomycin, and 2-deoxyglucose (a glucose analog that inhibits glycolysis) are performed to measure glycolytic capacity.

  • Data Analysis: The OCR and ECAR data are normalized to cell number and analyzed to determine the effects of the treatments on basal respiration, maximal respiration, ATP-linked respiration, and glycolytic rates.[6][7][8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The immunomodulatory effects of itaconic and this compound are mediated through complex signaling pathways. While itaconic acid's inhibition of SDH leads to succinate accumulation and subsequent downstream signaling, both acids can influence inflammatory responses through mechanisms that appear to be independent of NRF2 and ATF3 for the non-derivatized forms.[1][2]

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_tca TCA Cycle cluster_acids Metabolite Production cluster_effects Downstream Effects lps LPS acod1 ACOD1/IRG1 lps->acod1 Induces cis_aconitate cis-Aconitate succinate Succinate cis_aconitate->succinate ... cis_aconitate->acod1 fumarate Fumarate succinate->fumarate SDH itaconic_acid Itaconic Acid acod1->itaconic_acid mesaconic_acid This compound itaconic_acid->mesaconic_acid Isomerase sdh_inhibition SDH Inhibition itaconic_acid->sdh_inhibition glycolysis_dampening Glycolysis Dampening itaconic_acid->glycolysis_dampening cytokine_reduction Reduced IL-6, IL-12 itaconic_acid->cytokine_reduction mesaconic_acid->glycolysis_dampening mesaconic_acid->cytokine_reduction succinate_accumulation Succinate Accumulation sdh_inhibition->succinate_accumulation respiration_repression Cellular Respiration Repression sdh_inhibition->respiration_repression

Caption: Metabolic and signaling pathways of itaconic and this compound.

Experimental Workflow

A typical experimental workflow to compare the metabolic effects of itaconic and this compound is as follows:

cluster_analysis Metabolic and Functional Analysis start Start: Macrophage Culture treatment Treatment with: - Vehicle Control - Itaconic Acid - this compound start->treatment lps_stimulation Inflammatory Challenge (e.g., LPS stimulation) treatment->lps_stimulation seahorse Seahorse XF Analysis (OCR & ECAR) lps_stimulation->seahorse sdh_assay SDH Activity Assay lps_stimulation->sdh_assay cytokine_assay Cytokine Measurement (ELISA / CBA) lps_stimulation->cytokine_assay metabolomics Metabolomics Analysis (LC-MS/MS) lps_stimulation->metabolomics data_analysis Data Analysis and Comparison seahorse->data_analysis sdh_assay->data_analysis cytokine_assay->data_analysis metabolomics->data_analysis conclusion Conclusion on Differential Effects data_analysis->conclusion

Caption: Experimental workflow for comparing metabolic effects.

References

A Comparative Guide to the Structural and Physicochemical Properties of Mesaconic Acid and Itaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and physicochemical properties of mesaconic acid and itaconic acid. As isomers with distinct industrial and biological relevance, a clear understanding of their differences is crucial for applications in polymer chemistry, drug development, and metabolic research. This document presents quantitative data, detailed experimental protocols for their differentiation, and a visualization of their related metabolic pathways.

Structural Differences

This compound and itaconic acid are dicarboxylic acids with the same molecular formula, C₅H₆O₄. The key structural difference lies in the position of the carbon-carbon double bond, which makes them constitutional isomers.

  • This compound , systematically named (2E)-2-methylbut-2-enedioic acid, is the trans-isomer where the carboxyl groups are on opposite sides of the double bond. This internal double bond is conjugated with one of the carboxyl groups.

  • Itaconic acid , or 2-methylidenebutanedioic acid, possesses a terminal double bond (a methylene group), which is conjugated with one of the carboxyl groups.

Below is a visual representation of their chemical structures.

Structural_Isomers Chemical Structures of Mesaconic and Itaconic Acid cluster_mesaconic This compound cluster_itaconic Itaconic Acid m_c1 HOOC m_c2 C m_c1->m_c2 m_c4 CH₃ m_c3 C m_c2->m_c3 m_c2->m_c4 m_c5 H m_c3->m_c5 m_c6 COOH m_c3->m_c6 i_c1 H₂C i_c2 C i_c1->i_c2 i_c3 CH₂ i_c2->i_c3 i_c4 COOH i_c2->i_c4 i_c5 COOH i_c3->i_c5

Figure 1. Chemical structures of mesaconic and itaconic acid.

Quantitative Data Comparison

The structural differences between this compound and itaconic acid give rise to distinct physicochemical properties. The following table summarizes key quantitative data for these two compounds.

PropertyThis compoundItaconic Acid
IUPAC Name (2E)-2-Methylbut-2-enedioic acid2-Methylidenebutanedioic acid
Molecular Formula C₅H₆O₄C₅H₆O₄
Molar Mass 130.10 g/mol [1]130.10 g/mol
Melting Point 204-205 °C[1]165-168 °C (decomposes)
Boiling Point 250 °C (decomposes)[1]268 °C (decomposes)
Density 1.466 g/cm³1.63 g/cm³
Water Solubility 26.3 g/L at 18 °C83.1 g/L at 20 °C
pKa₁ 3.093.85
pKa₂ 4.755.45

Experimental Protocols for Differentiation

Several analytical techniques can be employed to distinguish between mesaconic and itaconic acid. Below are detailed methodologies for key experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate between mesaconic and itaconic acid based on their distinct chemical shifts in ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Prepare a 10-20 mg/mL solution of each acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer.

    • Expected Results for this compound: A quartet for the vinyl proton around 6.5 ppm and a doublet for the methyl protons around 2.1 ppm.

    • Expected Results for Itaconic Acid: Two distinct signals for the terminal vinyl protons (doublets of doublets or multiplets) around 5.8 and 6.3 ppm, and a singlet for the methylene protons adjacent to the carboxyl group around 3.3 ppm.[2]

  • ¹³C NMR Spectroscopy:

    • Acquire broadband proton-decoupled ¹³C NMR spectra.

    • Expected Results for this compound: Signals for the two carboxylic carbons, two sp² carbons of the double bond, and one methyl carbon.

    • Expected Results for Itaconic Acid: Signals for the two carboxylic carbons, the sp² carbon of the double bond, the terminal methylene carbon, and the sp³ methylene carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To distinguish between the isomers based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: Prepare a KBr pellet of each solid sample or use an ATR-FTIR spectrometer for direct analysis of the solid.

  • Data Acquisition: Record the FTIR spectra from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • This compound: Look for characteristic peaks including a C=O stretch for the conjugated carboxylic acid around 1690-1710 cm⁻¹, a C=C stretch around 1640-1650 cm⁻¹, and a strong, broad O-H stretch from 2500-3300 cm⁻¹.[3]

    • Itaconic Acid: Identify the C=O stretch of the carboxylic acids (one conjugated, one not) which may appear as a broader or split peak around 1690-1720 cm⁻¹, a C=C stretch from the terminal double bond around 1630-1640 cm⁻¹, and a characteristic out-of-plane bending for the =CH₂ group around 900-920 cm⁻¹.[4][5] The presence of the strong peak around 900-920 cm⁻¹ is a key indicator for itaconic acid.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify mesaconic and itaconic acid in a mixture.

Methodology:

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of dilute aqueous acid, such as 0.05% orthophosphoric acid in water, is often effective.[6] The pH should be kept low (around 2-3) to ensure the acids are in their protonated form.

  • Detection: UV detection at 210 nm.

  • Procedure:

    • Prepare standard solutions of known concentrations for both acids in the mobile phase.

    • Inject the standards to determine their retention times and to generate a calibration curve. Due to its structure, this compound is generally less polar and will likely have a longer retention time than itaconic acid on a C18 column.

    • Inject the unknown sample and quantify the amounts of each isomer based on the calibration curves.

Metabolic Pathways

Both this compound and itaconic acid are involved in microbial metabolic pathways. Itaconic acid is a well-known product of fungal fermentation, while this compound is an intermediate in certain bacterial metabolic cycles.

Biosynthesis of Itaconic Acid

Itaconic acid is primarily produced by fungi, such as Aspergillus terreus, through a shunt of the tricarboxylic acid (TCA) cycle. The key step is the decarboxylation of cis-aconitate, an intermediate of the TCA cycle, catalyzed by the enzyme cis-aconitate decarboxylase.

Itaconic_Acid_Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate TCA Cycle cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Itaconic_Acid Itaconic Acid cis_Aconitate->Itaconic_Acid cis-Aconitate Decarboxylase

Figure 2. Biosynthesis pathway of itaconic acid.

Isomerization and Further Metabolism

This compound and itaconic acid can be interconverted under certain conditions. For instance, itaconic acid can be isomerized to citraconic acid, which can then be further isomerized to this compound.[1] this compound is an intermediate in the ethylmalonyl-CoA pathway for acetate assimilation in some bacteria.

Isomerization_Pathway Itaconic_Acid Itaconic Acid Citraconic_Acid Citraconic Acid Itaconic_Acid->Citraconic_Acid Isomerization Mesaconic_Acid This compound Citraconic_Acid->Mesaconic_Acid Isomerization Further_Metabolism Further_Metabolism Mesaconic_Acid->Further_Metabolism e.g., Ethylmalonyl-CoA Pathway

Figure 3. Isomerization relationship between itaconic and this compound.

References

A Comparative Guide to the Validation of LC-MS/MS for the Separation of Mesaconic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dicarboxylic acid isomers like mesaconic, citraconic, and itaconic acid is crucial for understanding their roles in metabolic pathways and as potential biomarkers. Due to their structural similarities, separating and distinctly quantifying these isomers presents a significant analytical challenge. This guide provides a comparative overview of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering experimental data and detailed protocols to aid in methodological selection and implementation.

The Challenge of Isomer Separation

Mesaconic acid (trans-methylbutenedioic acid) and citraconic acid (cis-methylbutenedioic acid) are geometric isomers, while itaconic acid is a structural isomer. Their identical molecular weight and similar chemical properties make their separation by mass spectrometry alone impossible, necessitating robust chromatographic separation prior to detection.

Comparative Analysis of LC-MS/MS Methods

Several LC-MS/MS methods have been developed and validated for the quantification of these isomers in various biological matrices. The primary chromatographic strategies employed are Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Ion-Pairing Chromatography.[1]

Method Performance Comparison

The following table summarizes the performance characteristics of a validated HPLC-MS/MS assay for the simultaneous quantification of itaconate, mesaconate, and citraconate.[1][2][3]

AnalyteLower Limit of Quantification (LLOQ) (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Itaconate0.0982.1 - 7.55.3 - 9.8-6.1 to 8.2-3.1 to 5.1
Mesaconate0.0982.5 - 8.14.9 - 10.2-5.5 to 7.5-2.5 to 4.5
Citraconate0.0493.1 - 9.26.1 - 11.5-4.9 to 6.8-1.9 to 3.8

Data adapted from a study validating an HPLC-MS/MS assay for these isomers.[2][3]

Another study utilizing an ion-pairing LC-MS/MS method reported a limit of quantitation (LOQ) of 30 pg on column for itaconate.[4][5] This highlights the high sensitivity achievable with this technique.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these methods. Below are key aspects of a validated protocol for the separation of this compound and its isomers.

Sample Preparation

A critical step that often involves protein precipitation for biological samples. A common approach is the addition of a cold organic solvent (e.g., methanol) to the sample, followed by centrifugation to remove precipitated proteins.

Chromatographic Conditions

A published method successfully achieved baseline separation of citraconate, mesaconate, and itaconate.[1]

  • High-Performance Liquid Chromatography (HPLC) System: A system capable of delivering accurate gradients at low flow rates.

  • Mass Spectrometer: A sensitive triple quadrupole mass spectrometer is typically used for targeted quantification.

Method 1: Reversed-Phase Ion-Pairing Chromatography [1]

  • Column: A suitable reversed-phase column.

  • Mobile Phase A: Water with an ion-pairing agent and an acid (e.g., 0.2% formic acid).

  • Mobile Phase B: Methanol.

  • Gradient: A gradient from high aqueous to high organic mobile phase.

  • Flow Rate: A typical analytical flow rate.

  • Column Temperature: Controlled to ensure reproducible retention times.

  • Injection Volume: Typically in the low microliter range.

  • Run Time: An 11-minute total run time has been reported to be effective.[1]

Method 2: Ion-Pairing LC-MS/MS with a Hypercarb Guard Column [4][5]

  • Ion Pairing Agents: Tributylamine/formic acid.[4][5]

  • Column: A Hypercarb™ guard column demonstrated good peak shape and sensitivity for itaconate.[4][5]

  • Run Time: A rapid 4.5-minute run time was achieved.[4][5]

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for these acidic analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Visualizing the Workflow and Isomeric Challenge

To better understand the process and the analytical difficulty, the following diagrams illustrate the general LC-MS/MS validation workflow and the structural similarities of the isomers.

LC_MS_MS_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation cluster_SampleAnalysis Sample Analysis MD1 Selectivity & Specificity MD2 Optimization of Chromatography MD1->MD2 MD3 Optimization of MS Parameters MD2->MD3 V1 Linearity & Range MD3->V1 V2 Accuracy & Precision V1->V2 V3 LOD & LOQ V2->V3 V4 Stability V3->V4 V5 Matrix Effects V4->V5 SA1 Sample Preparation V5->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: General workflow for LC-MS/MS method validation.

Isomer_Structures cluster_Isomers Dicarboxylic Acid Isomers (C5H6O4) Mesaconic This compound (trans) Citraconic Citraconic Acid (cis) Mesaconic->Citraconic Geometric Isomers Itaconic Itaconic Acid Mesaconic->Itaconic Structural Isomers Citraconic->Itaconic Structural Isomers

Caption: Structural relationship of mesaconic, citraconic, and itaconic acid.

Conclusion

The successful validation of an LC-MS/MS method for the separation of this compound and its isomers, citraconic and itaconic acid, is achievable through careful selection of chromatographic conditions. Both reversed-phase ion-pairing and HILIC approaches have proven effective. The provided data and protocols offer a solid foundation for researchers to establish robust and sensitive analytical methods for the accurate quantification of these important metabolites in complex biological matrices. The choice between methods will depend on the specific laboratory equipment, sample matrix, and desired throughput.

References

A Comparative Analysis of Mesaconic Acid and Fumaric Acid in the Context of the Tricarboxylic Acid Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of mesaconic acid and fumaric acid, with a focus on their roles and interactions related to the tricarboxylic acid (TCA) cycle. While fumaric acid is a well-established intermediate of the canonical TCA cycle, this compound, a structural isomer, participates in alternative metabolic pathways and exhibits noteworthy interactions with TCA cycle-related enzymes. This comparison elucidates their distinct metabolic functions and provides supporting experimental data and protocols for further investigation.

Fumaric Acid: A Core Component of Cellular Respiration

Fumaric acid, or fumarate in its ionized form, is a key intermediate in the TCA cycle, a central metabolic pathway for the production of energy in the form of ATP.[1][2] In eukaryotes, this cycle occurs within the mitochondrial matrix. Fumarate is formed from the oxidation of succinate by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain). Subsequently, the enzyme fumarase (fumarate hydratase) catalyzes the hydration of fumarate to form L-malate.[3] This reversible reaction is essential for the regeneration of oxaloacetate, which is required for the condensation reaction that initiates the TCA cycle.

This compound: An Isomer with Distinct Metabolic Roles

This compound, or methylfumaric acid, is a C5 dicarboxylic acid and a structural isomer of citraconic acid.[4] Unlike fumaric acid, this compound is not a canonical intermediate of the TCA cycle in most organisms. However, it plays a significant role in specific bacterial metabolic pathways, such as the ethylmalonyl-CoA pathway for acetate assimilation and the 3-hydroxypropionate cycle for autotrophic CO2 fixation.[5][6][7] In these pathways, the key enzymatic reaction involving a mesaconate derivative is the reversible hydration of mesaconyl-CoA to β-methylmalyl-CoA, catalyzed by mesaconyl-CoA hydratase.[5][6][7][8]

Interestingly, research has revealed a direct link between this compound and TCA cycle enzymology. Some class I fumarases have been shown to exhibit "promiscuous" mesaconase activity, meaning they can catalyze the hydration of mesaconate to (S)-citramalate.[9][10] This dual substrate specificity suggests a potential for metabolic crosstalk and provides a direct point of comparison between the enzymatic processing of these two structurally similar molecules. Furthermore, this compound has been identified as a competitive inhibitor of fumarate reduction.[4]

Quantitative Data Presentation

The following tables summarize the key physicochemical and enzymatic kinetic parameters for fumaric acid and this compound.

Table 1: Physicochemical Properties

PropertyFumaric AcidThis compoundReference
Molecular Formula C₄H₄O₄C₅H₆O₄[11],[12]
Molar Mass 116.07 g/mol 130.10 g/mol [11],[12]
Melting Point 287 °C204-205 °C[11],[4]
Solubility in Water 6.3 g/L at 25 °C26.3 mg/mL at 18 °C[11],[12]
pKa1 3.03Not explicitly found[11]
pKa2 4.44Not explicitly found[11]

Table 2: Comparative Enzyme Kinetics

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)OrganismReference
Fumarase (Class I, FumA)Fumarate0.239304.0 x 10⁶Escherichia coli[10]
Fumarase (Class I, FumA)Mesaconate1.83101.7 x 10⁵Escherichia coli[10]
Fumarase (Class I, FumB)Fumarate0.163101.9 x 10⁶Escherichia coli[10]
Fumarase (Class I, FumB)Mesaconate0.93303.7 x 10⁵Escherichia coli[10]
Fumarase/Mesaconase (Bxe_A3136)Fumarate0.211406.7 x 10⁵Burkholderia xenovorans[9]
Fumarase/Mesaconase (Bxe_A3136)Mesaconate0.131108.5 x 10⁵Burkholderia xenovorans[9]
Mesaconyl-CoA HydrataseMesaconyl-C1-CoANot explicitly foundNot explicitly found>10⁶Haloarcula hispanica[13]
Mesaconyl-CoA HydrataseMesaconyl-C4-CoANot explicitly foundNot explicitly found>10⁶Haloarcula hispanica[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways of fumaric acid and this compound, as well as a general workflow for a comparative enzyme activity assay.

TCA_Cycle cluster_TCA TCA Cycle Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA alpha-Ketoglutarate Dehydrogenase Succinyl-CoA->Succinate Succinyl-CoA Synthetase

Figure 1. Fumaric acid's role in the TCA cycle.

Mesaconate_Pathway cluster_Mesa Bacterial Mesaconate Metabolism Glutamate Glutamate Mesaconate Mesaconate Glutamate->Mesaconate Glutamate Mutase & Methylaspartate Ammonia-Lyase Mesaconyl-CoA Mesaconyl-CoA Mesaconate->Mesaconyl-CoA CoA Transferase beta-Methylmalyl-CoA beta-Methylmalyl-CoA Mesaconyl-CoA->beta-Methylmalyl-CoA Mesaconyl-CoA Hydratase Propionyl-CoA + Glyoxylate Propionyl-CoA + Glyoxylate beta-Methylmalyl-CoA->Propionyl-CoA + Glyoxylate Malyl-CoA Lyase

Figure 2. An example of a this compound metabolic pathway.

Enzyme_Assay_Workflow Start Start Prepare_Reagents Prepare Buffers and Substrate Solutions (Fumarate/Mesaconate) Start->Prepare_Reagents Prepare_Enzyme Prepare Enzyme Solution (Fumarase/Mesaconase) Start->Prepare_Enzyme Reaction_Setup Set up Reaction Mixture in Cuvettes/Plate Prepare_Reagents->Reaction_Setup Prepare_Enzyme->Reaction_Setup Initiate_Reaction Initiate Reaction by Adding Enzyme Reaction_Setup->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change Over Time (Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate Initial Velocity and Kinetic Parameters Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3. General workflow for a comparative enzyme activity assay.

Experimental Protocols

Protocol 1: Enzymatic Assay of Fumarase Activity

This protocol is adapted from standard spectrophotometric methods for determining fumarase activity.

Objective: To measure the rate of conversion of L-malate to fumarate by monitoring the increase in absorbance at 240 nm.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.6 at 25°C

  • 50 mM L-Malic Acid solution in buffer, pH 7.6

  • Purified Fumarase enzyme

  • 0.1% (w/v) Bovine Serum Albumin (BSA) solution (optional, for stabilizing dilute enzyme)

  • Spectrophotometer capable of reading at 240 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare the potassium phosphate buffer and L-malic acid solution and adjust the pH to 7.6 at 25°C.

    • Immediately before use, prepare a suitable dilution of the fumarase enzyme in cold 0.1% BSA solution. The final concentration should yield a linear rate of absorbance change.

  • Assay Setup:

    • Set the spectrophotometer to 240 nm and maintain the temperature at 25°C.

    • In a quartz cuvette, prepare a reaction mixture containing the potassium phosphate buffer and L-malic acid solution. A typical final volume is 3.0 mL.

    • For a blank, use the same reaction mixture without the enzyme.

  • Measurement:

    • Initiate the reaction by adding a small volume of the diluted fumarase solution to the reaction mixture.

    • Quickly mix by inversion and immediately begin recording the absorbance at 240 nm for several minutes.

    • Record the change in absorbance over time.

Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve.

  • Use the molar extinction coefficient of fumarate at 240 nm (ε = 2.44 mM⁻¹ cm⁻¹) to calculate the enzyme activity.

    • Units/mL enzyme = (ΔA₂₄₀/min * reaction volume) / (2.44 * enzyme volume)

    • One unit is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute at pH 7.6 and 25°C.

Protocol 2: Assay for Mesaconase Activity

This protocol is based on methods used to characterize promiscuous fumarase activity on mesaconate.

Objective: To measure the rate of hydration of mesaconate to (S)-citramalate by monitoring the decrease in absorbance at 250 nm.

Materials:

  • 100 mM MOPS-KOH buffer, pH 6.9

  • Mesaconate solution in buffer

  • Purified enzyme with potential mesaconase activity (e.g., a Class I Fumarase)

  • Spectrophotometer capable of reading at 250 nm

  • Quartz cuvettes

  • Anaerobic chamber (for oxygen-sensitive enzymes)

Procedure:

  • Reagent Preparation:

    • Prepare the MOPS-KOH buffer and the mesaconate solution.

    • Prepare a suitable dilution of the enzyme. For oxygen-sensitive class I fumarases, reactivation and handling under anaerobic conditions may be necessary.

  • Assay Setup:

    • Set the spectrophotometer to 250 nm and maintain the desired temperature (e.g., 30°C).

    • If necessary, perform the assay in an anaerobic chamber.

    • In a quartz cuvette, prepare the reaction mixture containing the MOPS-KOH buffer and mesaconate solution.

  • Measurement:

    • Initiate the reaction by adding the enzyme solution to the cuvette.

    • Mix and immediately start recording the absorbance at 250 nm.

Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA₂₅₀/min) from the linear portion of the curve.

  • Use the molar extinction coefficient of mesaconate at 250 nm (ε = 2.26 mM⁻¹ cm⁻¹ at pH 8.0) to determine the enzyme activity.[14]

    • Units/mL enzyme = (ΔA₂₅₀/min * reaction volume) / (2.26 * enzyme volume)

    • One unit corresponds to the conversion of 1 µmol of substrate per minute.

Conclusion

Fumaric acid is a fundamental and indispensable component of the central metabolic machinery in most organisms. In contrast, this compound, while not a direct participant in the canonical TCA cycle, is involved in specialized bacterial metabolic pathways. The discovery of promiscuous fumarase activity on mesaconate highlights the evolutionary and functional relationships between enzymes of central and peripheral metabolism. This comparative guide provides a framework for understanding the distinct yet interconnected roles of these two dicarboxylic acids, offering valuable data and methodologies for researchers in metabolism and drug development. The differential metabolism and enzymatic interactions of these molecules may present opportunities for the development of targeted therapeutic agents.

References

Confirming the Identity of Mesaconic Acid in Metabolomic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comparative overview of key analytical techniques for confirming the identity of mesaconic acid in complex metabolomic samples, offering supporting data and detailed experimental protocols.

This compound, an unsaturated dicarboxylic acid, is an important intermediate in vitamin B12 biosynthesis and a competitive inhibitor of fumarate reduction.[1] Its accurate identification in metabolomic studies is often complicated by the presence of its structural isomers, itaconic acid and citraconic acid, which share the same chemical formula (C5H6O4) and similar physicochemical properties.[2][3][4][5] This guide compares the three most common and powerful analytical techniques used for the identification and quantification of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Techniques

The choice of analytical technique for identifying this compound depends on the specific requirements of the study, such as the need for structural confirmation, sensitivity, and sample throughput.

TechniquePrincipleSample PreparationThroughputDestructive?
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information.Minimal, often just dissolution in a deuterated solvent.LowNo
GC-MS Separates volatile or derivatized compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Requires derivatization to increase volatility.HighYes
LC-MS/MS Separates compounds in a liquid phase based on their physicochemical properties, followed by highly sensitive and selective mass-based detection.Varies from simple dilution to more complex extraction.HighYes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it the gold standard for the unambiguous identification of metabolites.[6][7][8] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed.

Experimental Protocol: 1D ¹H NMR
  • Sample Preparation: A dried metabolite extract is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • Data Acquisition: A 1D ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 600 MHz).[9]

  • Data Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and multiplicities of the peaks are compared to reference spectra from databases like the Human Metabolome Database (HMDB) or the Biological Magnetic Resonance Bank (BMRB).[9][10]

Key Identifiers for this compound in ¹H NMR (600 MHz, H₂O)
  • A singlet or finely coupled quartet for the methyl group (CH₃) around δ 2.1 ppm.

  • A quartet or finely coupled singlet for the vinyl proton (=CH) around δ 6.2 ppm.

Note: Exact chemical shifts can vary slightly depending on the solvent and pH.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique in metabolomics for the analysis of volatile or semi-volatile compounds.[11] For non-volatile metabolites like this compound, a chemical derivatization step is necessary to increase their volatility.

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation: The dried sample extract is first derivatized, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. This process replaces active hydrogens on the carboxyl groups with trimethylsilyl (TMS) groups.

  • Injection: The derivatized sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The analytes are separated on a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).[12] The oven temperature is programmed to ramp up to elute compounds with different boiling points at different times.

  • Mass Spectrometry: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used for identification by comparing it to spectral libraries like the Golm Metabolome Database or NIST.[12]

Quantitative Performance of GC-MS for Organic Acids

The following table presents typical performance characteristics for GC-MS methods for organic acid analysis.

ParameterTypical Value
Limit of Detection (LOD)3 - 272 ng/mL[13]
Regression Coefficient (R²)0.9874 - 0.9994[13]
Recoveries100% - 111% (for many aliphatic and aromatic acids)[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone of metabolomics due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[14] For isomeric compounds like mesaconic, itaconic, and citraconic acids, chromatographic separation is crucial.[2][3]

Experimental Protocol: Reversed-Phase Ion-Pairing LC-MS/MS

While hydrophilic interaction liquid chromatography (HILIC) might seem suitable for these polar compounds, studies have shown that reversed-phase chromatography often provides better peak shape and reproducibility for organic acids.[2]

  • Sample Preparation: Plasma or tissue extracts can be prepared by protein precipitation with an organic solvent like acetonitrile.

  • Chromatographic Separation: Separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient.[2] Ion-pairing agents may be used to improve retention.

  • Mass Spectrometry: The column effluent is introduced into a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is typically used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.

Quantitative Performance of LC-MS/MS for this compound Isomers

The following data is from a validated LC-MS/MS assay for the quantification of itaconate, mesaconate, and citraconate.[2][3]

ParameterItaconateMesaconateCitraconate
Lower Limit of Quantification (LLOQ)0.098 µM0.098 µM0.049 µM
Interday Precision (%CV)4.3 - 11.2%4.5 - 11.1%5.3 - 10.8%
Interday Accuracy (%Bias)-1.7 to 1.7%-1.6 to 1.1%-2.7 to 2.8%

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

General Workflow for Metabolite Identification cluster_sample Sample Handling cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Separation Chromatographic Separation (GC or LC) Extraction->Separation Detection Detection (MS or NMR) Separation->Detection Processing Data Processing (Peak Picking, Alignment) Detection->Processing Identification Metabolite Identification (Database Matching) Processing->Identification Confirmation Confirmed Identity Identification->Confirmation Orthogonal Method Decision Tree for this compound Identification Start Need to identify This compound? Quant Quantitative analysis? Start->Quant Struct Absolute structural confirmation? Quant->Struct Yes LCMS LC-MS/MS Quant->LCMS No GCMS GC-MS Struct->GCMS No NMR NMR Spectroscopy Struct->NMR Yes

References

Evaluating the Purity of Synthesized Mesaconic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of purity is a critical step in the characterization of any synthesized compound. For mesaconic acid, a dicarboxylic acid with applications in the synthesis of polymers and pharmaceuticals, ensuring high purity is paramount.[1] Potential impurities in synthesized this compound often include its isomers, such as citraconic acid (the cis-isomer) and itaconic acid, which can arise during the synthesis process.[2][3] This guide provides a comparative overview of key analytical techniques for evaluating the purity of synthesized this compound, complete with experimental protocols and data interpretation.

Comparison of Purity Evaluation Techniques

Several analytical methods can be employed to assess the purity of this compound. The choice of technique depends on the required accuracy, the nature of potential impurities, and the available instrumentation. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.

Data Presentation: Summary of Purity Analysis Techniques

Technique Principle Information Provided Typical Purity Range Advantages Limitations
HPLC (UV Detection) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), impurity profile, separation of isomers.95.0% - 99.9+%[4]High sensitivity and resolution, well-established for organic acids.[5][6]Requires a chromophore, detector response can vary for different impurities, needs reference standards for absolute quantification.[7]
qNMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Absolute quantitative purity (mol/mol %), structural confirmation, identification of impurities.>98.0%Highly accurate and precise, provides structural information, does not require a reference standard of the analyte.[8]Lower sensitivity compared to HPLC, requires specialized equipment and expertise, solvent signal can interfere.[8]
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.Qualitative indication of purity.High purity indicated by a narrow range (e.g., < 1 °C) close to the literature value.[9]Simple, rapid, and inexpensive first-pass assessment.[10]Non-specific, presence of impurities typically broadens and depresses the melting range.[10]

Experimental Protocols

Detailed methodologies for the principal techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate this compound from its common isomers and other potential impurities. Ion-suppression reversed-phase chromatography is a convenient and effective approach.[11]

Objective: To quantify the purity of this compound by calculating the relative peak area.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic.

  • Phosphoric acid.

  • Water (HPLC grade).

  • This compound sample.

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. The mobile phase will be an isocratic mixture, for example, 95:5 (v/v) of the aqueous phosphate buffer and acetonitrile.[11] Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks if required.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration similar to the standard solution. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (where the carboxyl group absorbs).[6]

  • Analysis: Inject the sample and run the analysis. Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

  • Calculation: Calculate the purity based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that determines purity by comparing the integral of an analyte signal to that of a certified internal standard.

Objective: To determine the absolute purity of the this compound sample.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or D₂O).

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have peaks that do not overlap with the analyte peaks.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.[12]

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being quantified to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform and phase correction to the spectrum.

    • Integrate the well-resolved signals of both the this compound (e.g., the vinyl proton or the methyl protons) and the internal standard.[13][14]

  • Calculation: Use the following formula to calculate the purity:

    Purity (%, w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass (this compound: 130.10 g/mol )[2]

    • m = Mass

    • P_std = Purity of the internal standard

Melting Point Analysis

This is a fundamental technique to quickly assess the purity of a crystalline solid. Pure compounds exhibit a sharp melting point, whereas impurities cause depression and broadening of the melting range.[9]

Objective: To qualitatively assess the purity of synthesized this compound.

Instrumentation:

  • Melting point apparatus.

  • Capillary tubes.

Procedure:

  • Sample Preparation: Ensure the synthesized this compound is completely dry. Finely crush a small amount of the crystals into a powder.

  • Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point (literature value: 200-205 °C).[2][13][15][16]

    • Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

  • Interpretation: A narrow melting range (≤ 1 °C) that falls within the literature values indicates high purity. A broad or depressed range suggests the presence of impurities.

Visualizations

Experimental Workflow for Purity Evaluation

The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized batch of this compound.

G A Synthesized this compound B Preliminary Check: Melting Point Analysis A->B C High-Resolution Analysis: HPLC or qNMR B->C Passes (Sharp MP) F Impure (Broad/Low MP) B->F D Data Analysis and Quantification C->D E Final Purity Assessment D->E G Purification Required F->G G cluster_sample Input cluster_techniques Analytical Techniques cluster_info Information Obtained A Synthesized Sample B Melting Point A->B C HPLC A->C D qNMR A->D E Qualitative Purity B->E F Quantitative Purity (%) C->F G Impurity Profile C->G D->F H Structural Confirmation D->H

References

comparative efficacy of mesaconic acid derivatives in therapeutic studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mesaconic acid, an isomer of the immunomodulatory metabolite itaconic acid, has emerged as a promising therapeutic candidate, particularly for inflammatory and autoimmune diseases. This guide provides a comparative analysis of the efficacy of this compound and related derivatives, drawing on available experimental data. While the direct therapeutic exploration of a wide range of this compound derivatives is still an evolving field, this guide leverages key studies comparing this compound to its well-researched counterpart, itaconic acid, and its derivatives. This comparative approach offers valuable insights into the structure-activity relationships and therapeutic potential of these dicarboxylic acids.

A significant finding in recent research is that this compound exhibits a similar anti-inflammatory profile to itaconic acid but with a crucial difference: it does not inhibit succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle.[1][2] This distinction suggests that this compound could offer a more favorable safety profile by avoiding the potential metabolic disruption associated with SDH inhibition.[1][2]

Comparative Efficacy in Macrophage Immunomodulation

The following tables summarize quantitative data from a key study comparing the effects of this compound, itaconic acid, and itaconic acid derivatives on lipopolysaccharide (LPS)-stimulated macrophages. This in vitro model is a standard for assessing the anti-inflammatory potential of new compounds.

Table 1: Effect on Pro-inflammatory Cytokine Expression in RAW264.7 Macrophages

Compound (10 mM pretreatment)IL-1β mRNA Expression (Fold Change vs. LPS)IL-6 mRNA Expression (Fold Change vs. LPS)
Itaconic Acid~0.5~0.4
This compound~0.6~0.5

Data adapted from He et al., 2022.

Table 2: Effect on Cytokine Secretion in RAW264.7 Macrophages

Compound (10 mM pretreatment)IL-6 Secretion (Fold Change vs. LPS)IL-10 Secretion (Fold Change vs. LPS)
Itaconic Acid~0.3~0.5
This compound~0.4~0.6

Data adapted from He et al., 2022.

Table 3: Comparative Effects of Itaconate Derivatives on Cytokine Secretion in LPS-stimulated Mouse Macrophages

CompoundIL-1β SecretionIL-6 SecretionIL-10 SecretionIL-12p70 Secretion
Dimethyl Itaconate (DMI)ReducedReducedReducedReduced
4-Octyl Itaconate (4-OI)ReducedReducedReducedReduced

Qualitative summary based on data from He et al., 2022, referencing the potent effects of these derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Macrophage Culture and Stimulation

Mouse macrophage cell line RAW264.7 and bone marrow-derived macrophages (BMDMs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are seeded in appropriate plates and allowed to adhere. Prior to stimulation, cells are pretreated with 10 mM itaconic acid or this compound for 4 hours. Subsequently, the cells are stimulated with 10 ng/mL of lipopolysaccharide (LPS) for the indicated time points (e.g., 3 hours for gene expression analysis, 21 hours for cytokine secretion analysis).

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from macrophages using a suitable RNA isolation kit. cDNA is synthesized from the RNA templates. qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., Il1b, Il6, Il10) and a housekeeping gene (e.g., Actb) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

Supernatants from cultured macrophages are collected after the stimulation period. The concentrations of secreted cytokines (e.g., IL-6, IL-10) are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured using a microplate reader, and cytokine concentrations are determined from a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the therapeutic studies of this compound and its comparators.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-12) NFkB->Pro_inflammatory_Cytokines Mesaconic_Acid This compound Mesaconic_Acid->NFkB Inhibits Itaconic_Acid Itaconic Acid Itaconic_Acid->NFkB Inhibits SDH Succinate Dehydrogenase (SDH) Itaconic_Acid->SDH Inhibits TCA_Cycle TCA Cycle SDH->TCA_Cycle

Caption: Immunomodulatory effects of mesaconic and itaconic acids on LPS-induced inflammation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Start RAW264.7 Macrophages Pretreat Pre-treatment with This compound or Itaconic Acid (10 mM, 4h) Start->Pretreat Stimulate LPS Stimulation (10 ng/mL) Pretreat->Stimulate RNA_Extraction RNA Extraction (3h post-LPS) Stimulate->RNA_Extraction Supernatant Collect Supernatant (21h post-LPS) Stimulate->Supernatant qRT_PCR qRT-PCR for Cytokine mRNA RNA_Extraction->qRT_PCR ELISA ELISA for Secreted Cytokines Supernatant->ELISA

Caption: Workflow for in vitro comparison of mesaconic and itaconic acid efficacy.

References

Safety Operating Guide

Proper Disposal of Mesaconic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of mesaconic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal. Adherence to these protocols, in conjunction with your institution's specific policies and local regulations, is essential.

Immediate Safety and Handling Considerations

This compound is a combustible solid that is irritating to the eyes, skin, and respiratory system.[1][2][3][4] Ingestion may also be harmful.[2] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3]

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, clean up spills immediately to avoid generating dust.[2]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for waste disposal.[1][2]

  • Avoid creating dust clouds, as fine dust may form an explosive mixture with air.[2]

  • All materials used for cleanup (e.g., paper towels, contaminated gloves) must be disposed of as hazardous waste.[5]

Step-by-Step Disposal Procedure

The primary principle for this compound disposal is to treat it as a hazardous chemical waste. It should not be disposed of in the regular trash or down the sanitary sewer. The recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Step 1: Waste Segregation and Collection

  • Solid this compound: Collect waste this compound powder, crystals, or residue in a dedicated, compatible, and sealable container. Plastic containers are often preferred for chemical waste storage.[6]

  • Aqueous Solutions: Collect solutions containing this compound in a separate, leak-proof container. Do not mix with other waste streams, especially bases or strong oxidizing agents, to prevent violent reactions.[7]

  • Contaminated Labware and PPE: Disposable items heavily contaminated with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a sealed plastic bag or container.[5] All contaminated items must be treated as hazardous waste.

Step 2: Container Labeling Proper labeling is crucial for safety and regulatory compliance. Each waste container must be clearly labeled with:

  • The words "Hazardous Waste."[8]

  • The full chemical name: "this compound."

  • The date when waste was first added to the container.[8]

  • An indication of the hazards (e.g., "Irritant," "Combustible Solid").

Step 3: Storage in a Satellite Accumulation Area (SAA) Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

  • Ensure containers are securely capped at all times, except when adding waste.[7]

  • Store acids and bases separately.[7]

  • The SAA must be inspected weekly for any signs of leakage.[7]

  • Adhere to the storage limits for your SAA, which is typically a maximum of 55 gallons of hazardous waste.[6]

Step 4: Arranging for Disposal

  • Once a waste container is full, or within one year of the initial accumulation date, arrange for its removal.[6][7]

  • Contact your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal service to schedule a pickup.[6]

  • Do not attempt to treat the chemical waste yourself (e.g., neutralization for the sole purpose of drain disposal), as this is often prohibited.[5][8]

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters derived from general laboratory hazardous waste guidelines. Always confirm these with your local and institutional regulations.

ParameterGuidelineCitation
Hazard Classification
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3][4]
CombustibilityCombustible Solid[2]
Storage
Satellite Accumulation Area (SAA) Max Volume55 gallons (total hazardous waste)[6]
SAA Max Storage Time (partially full)Up to 1 year[7]
Time to Removal After Container is FullWithin 3 days[7]
Prohibited Disposal
pH Range for Drain Disposal (General)Prohibited for this compound. General guidance for approved dilute acids is pH > 5.0-5.5.[7][9]
Solid Waste DisposalDo not dispose of in regular trash.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MesaconicAcidDisposal start Waste Generation (Solid, Solution, or Contaminated Material) is_solid Is the waste solid this compound? start->is_solid is_solution Is the waste a This compound solution? is_solid->is_solution No collect_solid Collect in a dedicated, sealed, and labeled container for solid chemical waste. is_solid->collect_solid Yes is_contaminated Is it contaminated labware/PPE? is_solution->is_contaminated No collect_solution Collect in a dedicated, sealed, and labeled container for acidic chemical waste. is_solution->collect_solution Yes collect_contaminated Collect in a sealed bag or container labeled as hazardous waste. is_contaminated->collect_contaminated Yes store Store container in a designated Satellite Accumulation Area (SAA). Ensure segregation from bases. collect_solid->store collect_solution->store collect_contaminated->store check_full Is the container full or has it been stored for nearly one year? store->check_full check_full->store No pickup Contact EHS or approved waste vendor for pickup. check_full->pickup Yes end_node Proper Disposal by Licensed Facility pickup->end_node

This compound Waste Disposal Workflow.

References

Safeguarding Your Research: A Guide to Handling Mesaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Mesaconic acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3][4] Proper personal protective equipment (PPE) and handling procedures are paramount to mitigate these risks. The following information outlines the necessary precautions, operational plans, and disposal methods.

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required equipment.

PPE CategorySpecificationsRationale
Eye Protection Safety glasses with side-shields or chemical goggles.[2][3]Protects against dust particles and potential splashes.
Hand Protection Nitrile, butyl, or polychloroprene rubber gloves.[2]Prevents skin contact and irritation.[1][2] Gloves must be inspected before use and disposed of after contamination.[1]
Respiratory Protection N95 (US) or P1 (EN 143) dust mask.[1][5]Minimizes inhalation of dust particles, which can cause respiratory irritation.[1][2]
Body Protection Laboratory coat, overalls, or impervious clothing.[2][3] A PVC apron is also recommended.[2]Protects skin and personal clothing from contamination.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory until its use in experiments is critical for safety and efficiency.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Post-Experiment receiving 1. Inspect Container storage 2. Store in a Cool, Dry, Well-Ventilated Area receiving->storage No Damage ppe 3. Don Appropriate PPE storage->ppe Prepare for Use weighing 4. Weigh in Ventilated Area ppe->weighing experiment 5. Conduct Experiment weighing->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate Experiment Complete disposal 7. Dispose of Waste decontaminate->disposal

Workflow for Safely Handling this compound.

Step 1: Receiving and Inspection Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the supplier's label and hazard warnings are intact and legible.

Step 2: Storage Store this compound in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents, bases, and strong reducing agents.[2] The container should be kept tightly closed.[1][4] Recommended storage temperatures can vary, so always consult the supplier's specific instructions.[3]

Step 3: Preparation and Handling Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[3] All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.[1][3] Avoid all personal contact, including inhalation.[2]

Step 4: Experimental Use When using this compound in experiments, be mindful of its combustible nature.[2] Keep it away from sources of ignition. If creating solutions, be aware that solutions of low-molecular-weight organic acids can cause pain and injury to the eyes.[2]

Step 5: Spill Response In the event of a spill, immediately alert personnel in the area.[2] For minor spills, use dry clean-up procedures to avoid generating dust.[2] Sweep up the material and place it in a suitable, labeled container for waste disposal.[1][2] Avoid contact with skin and eyes during cleanup.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3]
Skin Contact Immediately flush the skin with plenty of water and soap.[1][3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][3] Call a physician.[3]

Disposal Plan

All waste materials, including this compound, contaminated PPE, and spill cleanup materials, must be handled in accordance with local, state, and federal regulations.[2]

Step 1: Waste Collection Collect all this compound waste and contaminated materials in a suitable, labeled, and closed container.[1] Do not mix with other waste streams unless specifically instructed to do so.

Step 2: Neutralization (if applicable and permitted) For small amounts of acidic waste, neutralization with a weak base like sodium bicarbonate may be a possibility, but this should only be done by trained personnel following established laboratory protocols and local regulations.[6]

Step 3: Disposal Dispose of the waste through a licensed disposal company.[1] Do not dispose of it down the drain unless it has been properly neutralized and diluted, and this is permitted by local regulations.[2] Contaminated packaging should be disposed of as unused product.[1]

By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring that your valuable work can proceed without compromising well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesaconic acid
Reactant of Route 2
Reactant of Route 2
Mesaconic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.